molecular formula C16H18ClNO3S2 B15574580 (R)-ND-336

(R)-ND-336

Cat. No.: B15574580
M. Wt: 371.9 g/mol
InChI Key: DRGIZFGSEKSFIC-UHFFFAOYSA-N
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Description

(R)-ND-336 is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIZFGSEKSFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-ND-336: A Technical Guide to its Mechanism of Action on the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extracellular matrix (ECM) is a dynamic network of macromolecules crucial for tissue structure and function. Its dysregulation, particularly excessive degradation by matrix metalloproteinases (MMPs), is a hallmark of various pathologies, including chronic wounds like diabetic foot ulcers (DFUs). (R)-ND-336 is a novel, potent, and highly selective small-molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme strongly implicated in the pathological degradation of the ECM. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the ECM, associated signaling pathways, quantitative performance data, and key experimental methodologies. By selectively targeting the detrimental activity of MMP-9, this compound prevents excessive ECM breakdown, reduces inflammation, promotes angiogenesis, and ultimately restores the physiological balance required for tissue repair and regeneration.

The Core Mechanism: Selective Inhibition of MMP-9

The fundamental mechanism of this compound is its highly selective and potent inhibition of MMP-9, a zinc-dependent endopeptidase. In chronic wound environments, MMP-9 is significantly overexpressed and its activity is a primary driver of excessive ECM degradation, which stalls the healing process.[1] Conversely, other MMPs, such as MMP-8, play a beneficial role by remodeling damaged collagen and facilitating tissue repair.[2]

This compound acts as a slow-binding inhibitor of MMP-9, forming a tight, long-residence-time complex with the enzyme's catalytic zinc ion.[3][4] This effectively neutralizes the enzyme's destructive activity. Crucially, it exhibits remarkable selectivity for MMP-9 over the beneficial MMP-8 (approximately 450-fold), ensuring that the necessary ECM remodeling for tissue repair can proceed unhindered.[2] This targeted action prevents the breakdown of the provisional ECM, allowing for proper cell migration, angiogenesis, and re-epithelialization.[1][3]

Signaling Pathways and Downstream Effects

In pathological states like diabetic wounds, a vicious cycle of inflammation and ECM degradation is established. Increased levels of reactive oxygen species (ROS) activate the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[2][3][5] Activated NF-κB then upregulates the expression of pro-inflammatory genes, including MMP-9.[2][6]

This compound intervenes by directly inhibiting the enzymatic activity of MMP-9, the downstream effector in this cascade. This inhibition breaks the cycle and leads to several beneficial downstream effects:

  • Reduced Inflammation: By preventing MMP-9-mediated tissue damage, this compound mitigates the infiltration of inflammatory cells like macrophages.[3][7] Studies have shown that treatment with this compound decreases levels of ROS and NF-κB, further dampening the inflammatory response.[2][3][5]

  • Enhanced Angiogenesis: The restoration of a stable ECM microenvironment promotes the formation of new blood vessels. Treatment with this compound has been shown to significantly increase the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[3][5]

  • Restoration of Normal Healing: By halting excessive ECM degradation and promoting a pro-reparative environment, this compound facilitates complete re-epithelialization and accelerates wound closure.[1]

G Pathophysiological Cascade in Chronic Wounds and this compound Intervention cluster_0 Pathological State (e.g., Diabetic Wound) cluster_1 Therapeutic Intervention cluster_2 Restored Healing Process ROS Increased Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB Activates MMP9_exp MMP-9 Gene Upregulation NFkB->MMP9_exp Promotes Transcription MMP9_act Active MMP-9 Enzyme MMP9_exp->MMP9_act ECM_deg Excessive ECM Degradation MMP9_act->ECM_deg Causes ECM_stab ECM Stabilization Inflam Persistent Inflammation ECM_deg->Inflam Sustains Impaired Impaired Wound Healing ECM_deg->Impaired Inflam->ROS Generates more Healing Accelerated Wound Healing RND336 This compound RND336->MMP9_act Selectively Inhibits Angio Increased Angiogenesis (↑ VEGF) ECM_stab->Angio Inflam_red Reduced Inflammation (↓ Macrophages) ECM_stab->Inflam_red Angio->Healing Inflam_red->Healing

Caption: Pathological signaling in chronic wounds and the point of intervention for this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through rigorous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Profile of this compound
Target EnzymeInhibition Constant (Ki)Mechanism of InhibitionResidence TimeSelectivity vs. MMP-9Reference(s)
MMP-9 19 nM Slow-binding 300 min - [3][8]
MMP-2127 nM--6.7x less[8]
MMP-14119 nM--6.3x less[8]
MMP-88590 nMNoncompetitiveSeconds452x less[3][5]
Other MMPs>100 µMPoorly inhibits->5200x less[8]
Cytotoxicity (IC50) 143 µM - - Therapeutic Index: 7530 [8]
Table 2: Summary of In Vivo Efficacy in a Diabetic Mouse Model
ParameterTreatment GroupResultP-valueReference(s)
Wound Closure This compound (50 µ g/day ) vs. VehicleSignificantly smaller wound areap < 0.05 (at days 10, 14, 21)[3][5]
This compound + Linezolid vs. VehicleFurther acceleration of healingp < 0.01 (at days 14, 21)[3][5]
This compound vs. BecaplerminSuperior efficacy in accelerating healingp < 0.05[2][4]
Angiogenesis This compound vs. VehicleIncreased VEGF levels in wound tissuep = 0.043[3][5]
Bacterial Load (Infected Wounds) This compound vs. Vehicle0.69-log10 reduction in CFU/woundp = 0.18 (not significant)[3][5]
Linezolid vs. Vehicle1.94-log10 reduction in CFU/woundp = 0.04[3][5]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated using specialized experimental techniques.

In Vivo Diabetic Mouse Wound Healing Model

This protocol is used to assess the efficacy of this compound in a clinically relevant animal model.

  • Animal Model: Genetically diabetic mice (e.g., db/db mice) are used as they mimic the impaired wound healing observed in human diabetic patients.

  • Wound Creation: Following anesthesia, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal side of the mouse.

  • Dressing and Treatment: The wound is covered with a semi-occlusive dressing (e.g., Tegaderm) to prevent contraction and mimic human wound healing. Test articles (this compound, vehicle, comparators) are applied topically on a daily schedule, typically starting 24 hours post-wounding.[2]

  • Wound Area Measurement: The wound area is digitally photographed at set time points (e.g., days 0, 7, 10, 14, 21). The area is quantified using image analysis software.

  • Tissue Harvesting: At the end of the study, mice are euthanized, and wound tissue is harvested for histological analysis (e.g., H&E for re-epithelialization), biomarker analysis (e.g., VEGF ELISA), or zymography.

In Situ Zymography for MMP Activity

This technique visualizes and localizes the enzymatic activity of MMPs directly within tissue sections.

  • Tissue Preparation: Freshly harvested wound tissue is embedded in optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (e.g., 10 µm thick) are prepared.

  • Substrate Incubation: The sections are incubated with a dye-quenched (DQ) fluorescent substrate. DQ-gelatin is used to detect gelatinases like MMP-9, and DQ-collagen is used for collagenases like MMP-8.[9][10]

  • Activity Visualization: In its quenched state, the substrate is non-fluorescent. When cleaved by active MMPs in the tissue, the fluorophore is released, producing a fluorescent signal.[11]

  • Microscopy and Analysis: The sections are visualized using a fluorescence microscope. The intensity and location of the fluorescence correspond to the level and location of specific MMP activity. Sections are often counterstained with DAPI to visualize cell nuclei.[10]

Quantification of Active MMPs using Affinity Resin and Mass Spectrometry

This highly specific protocol allows for the precise identification and quantification of only the catalytically active forms of MMPs from complex biological samples like wound homogenates.[1][3][7]

G Workflow for Quantification of Active MMPs Homogenate 1. Prepare Wound Tissue Homogenate AffinityResin 2. Incubate with Affinity Resin (Broad-spectrum MMP inhibitor covalently bound to beads) Homogenate->AffinityResin Binding 3. Selective Binding (Only active MMPs bind to the resin) AffinityResin->Binding Wash 4. Wash Resin (Remove unbound proteins, pro-MMPs, and TIMP-MMPs) Binding->Wash Reduction 5. On-Bead Reduction & Alkylation (Reduce and alkylate cysteines in captured MMPs) Wash->Reduction Digestion 6. On-Bead Trypsin Digestion (Cleave captured MMPs into specific peptides) Reduction->Digestion Elution 7. Elute Peptides Digestion->Elution LCMS 8. LC-MS/MS Analysis (Identify and quantify peptides) Elution->LCMS Quant 9. Data Analysis (Quantify active MMPs based on peptide abundance) LCMS->Quant

Caption: Experimental workflow for the specific quantification of active MMPs.
  • Affinity Resin: A specialized resin is used where a broad-spectrum MMP inhibitor is covalently attached to Sepharose beads.[3]

  • Capture: The wound tissue homogenate is incubated with the affinity resin. Only active MMPs, which have an accessible catalytic site, can bind to the inhibitor on the resin. Pro-MMPs (inactive zymogens) and TIMP-bound MMPs (inhibited forms) are not captured.[1][3]

  • Washing: The resin is washed thoroughly to remove all non-specifically bound proteins.

  • On-Bead Digestion: The captured, active MMPs are digested into peptides directly on the resin using trypsin.

  • Mass Spectrometry: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: The amount of each active MMP is determined by identifying and quantifying its unique peptides against known standards.[3]

Conclusion

This compound represents a highly targeted therapeutic approach for conditions characterized by pathological ECM remodeling, such as diabetic foot ulcers. Its mechanism of action is centered on the potent and selective inhibition of MMP-9. This intervention disrupts a key pathological cascade, leading to the reduction of chronic inflammation, promotion of angiogenesis, and stabilization of the ECM. The exquisite selectivity of this compound spares the activity of beneficial MMPs like MMP-8, allowing the body's natural repair processes to function effectively. The robust preclinical data, elucidated through advanced experimental protocols, strongly support this compound as a promising candidate for restoring normal tissue function and promoting healing in complex wound environments.

References

The Discovery and Synthesis of (R)-ND-336: A Selective MMP-9 Inhibitor for Diabetic Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-ND-336 has emerged as a promising therapeutic candidate for the treatment of diabetic foot ulcers, a significant complication of diabetes.[1] This potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9) has demonstrated superior efficacy in preclinical models by targeting a key pathological driver of impaired wound healing.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Rationale

The development of this compound was predicated on the understanding that an imbalance in matrix metalloproteinase activity contributes to the pathophysiology of chronic wounds. Specifically, elevated levels of active MMP-9 are detrimental to wound healing, while MMP-8 plays a beneficial, reparative role.[3][4] The therapeutic strategy, therefore, was to selectively inhibit MMP-9 without affecting MMP-8 activity.[3]

Initial efforts led to the development of a racemic compound, (R,S)-ND-336, which showed efficacy. Subsequent enantiomeric separation and evaluation revealed that the (R)-enantiomer, this compound, was a significantly more potent and selective inhibitor of MMP-9 compared to the (S)-enantiomer.[1][2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in full, the key steps can be inferred from the scientific literature. The synthesis involves the preparation of enantiomerically pure (R)- and (S)-ND-336 to evaluate their differential inhibitory activities against MMP-9.[2] The process likely involves asymmetric synthesis or chiral resolution to obtain the desired (R)-enantiomer.

Mechanism of Action and Signaling Pathway

This compound is a slow-binding, mechanism-based inhibitor of MMP-9.[3][5] The inhibitory mechanism involves the Glu-404 residue at the active site of MMP-9 abstracting a proton from this compound. This results in the formation of a thiolate that coordinates with the zinc ion in the enzyme's active site, leading to tight and slow-reversing inhibition.[5] This mechanism contributes to a long residence time of the inhibitor on the MMP-9 enzyme.[6][7]

The signaling pathway modulated by this compound in the context of diabetic wound healing is centered on the differential roles of MMP-9 and MMP-8.

MMP-9 and MMP-8 in Diabetic Wound Healing cluster_0 Diabetic Wound Environment cluster_1 MMP Activity cluster_2 Cellular Effects High Glucose High Glucose Inflammation Inflammation High Glucose->Inflammation MMP-9 (Detrimental) MMP-9 (Detrimental) Inflammation->MMP-9 (Detrimental) Oxidative Stress Oxidative Stress Oxidative Stress->MMP-9 (Detrimental) ECM Degradation ECM Degradation MMP-9 (Detrimental)->ECM Degradation Reduced Angiogenesis Reduced Angiogenesis MMP-9 (Detrimental)->Reduced Angiogenesis Impaired Re-epithelialization Impaired Re-epithelialization MMP-9 (Detrimental)->Impaired Re-epithelialization MMP-8 (Beneficial) MMP-8 (Beneficial) ECM Remodeling ECM Remodeling MMP-8 (Beneficial)->ECM Remodeling Enhanced Cell Migration Enhanced Cell Migration MMP-8 (Beneficial)->Enhanced Cell Migration This compound This compound This compound->MMP-9 (Detrimental) Inhibits

Figure 1: Opposing roles of MMP-9 and MMP-8 in diabetic wound healing.

By selectively inhibiting MMP-9, this compound mitigates its detrimental effects, thereby promoting a healing environment. This includes reducing inflammation through the NF-κβ pathway and increasing angiogenesis, as evidenced by elevated levels of Vascular Endothelial Growth Factor (VEGF).[4][7]

Effect of this compound on Wound Healing Pathways This compound This compound MMP-9 Inhibition MMP-9 Inhibition This compound->MMP-9 Inhibition Reduced Inflammation Reduced Inflammation MMP-9 Inhibition->Reduced Inflammation Increased Angiogenesis Increased Angiogenesis MMP-9 Inhibition->Increased Angiogenesis Decreased NF-κβ Decreased NF-κβ Reduced Inflammation->Decreased NF-κβ Accelerated Wound Healing Accelerated Wound Healing Decreased NF-κβ->Accelerated Wound Healing Increased VEGF Increased VEGF Increased Angiogenesis->Increased VEGF Increased VEGF->Accelerated Wound Healing

Figure 2: Signaling cascade initiated by this compound in promoting wound repair.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetKi (nM)Reference(s)
MMP-919[3][6][7]
MMP-2127[6]
MMP-14119[6]
MMP-88590[3][7]
Other MMPs>100,000[6]

Table 2: In Vitro Cytotoxicity and Selectivity

ParameterValueReference(s)
IC50 (Cytotoxicity)143 µM[6]
Therapeutic Index (IC50/Ki for MMP-9)7530[6]
Residence Time on MMP-9300 min[6][7]

Table 3: In Vitro CYP450 Inhibition

CYP IsoformIC50 (µM)Reference(s)
CYP1A27.9[7]
CYP2C839.0[7]
CYP2C93.1[7]
CYP2C193.5[7]
CYP3A4/A5No inhibition[7]
CYP2D6No inhibition[7]

Table 4: In Vivo Pharmacokinetics (db/db mice)

AdministrationAUC (µM·min)Reference(s)
Topical1.3[6]
Intravenous35[6]
AUCtop/AUCiv Ratio3.7%[6]

Experimental Protocols

In Vitro CYP Inhibition Assay

A summary of the protocol for assessing the potential of this compound for drug-drug interactions is as follows:

  • Incubation: this compound at various concentrations (0.01 to 50 µM) is incubated at 37°C for 15 minutes with recombinant human CYP enzymes (40 pmol protein/mL) and a marker substrate in potassium phosphate (B84403) buffer (50 mM, pH 7.4) containing 3 mM MgCl2.[4][7]

  • Reaction Initiation: The reaction is initiated by the addition of 1 mM NADPH.[4][7]

  • Analysis: The decrease in the formation of the metabolite of the marker substrate compared to a control without this compound is measured to calculate the IC50 values.[4][7]

In Vivo Diabetic Mouse Wound Healing Model

The efficacy of this compound is evaluated in a diabetic mouse model of delayed wound healing:

  • Animal Model: Genetically diabetic mice (db/db) are used.[6]

  • Wound Creation: A full-thickness excisional wound is created on the dorsum of the mice.

  • Treatment: Wounds are treated topically with this compound (e.g., 50 µ g/wound/day ) for a specified period (e.g., 14 days).[6][8]

  • Wound Closure Measurement: The wound area is measured at regular intervals to determine the rate of wound closure.[7]

  • Histological and Biomarker Analysis: At the end of the study, wound tissue is collected for histological analysis (e.g., re-epithelialization) and biomarker assessment (e.g., active MMP-9 levels, VEGF levels).[7]

Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_pkpd ADME/Tox Synthesis of this compound Synthesis of this compound In Vitro Characterization In Vitro Characterization Synthesis of this compound->In Vitro Characterization In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Characterization->In Vivo Efficacy Studies MMP Inhibition Assays (Ki) MMP Inhibition Assays (Ki) In Vitro Characterization->MMP Inhibition Assays (Ki) Cell Viability (IC50) Cell Viability (IC50) In Vitro Characterization->Cell Viability (IC50) CYP450 Inhibition CYP450 Inhibition In Vitro Characterization->CYP450 Inhibition Pharmacokinetic and Safety Assessment Pharmacokinetic and Safety Assessment In Vivo Efficacy Studies->Pharmacokinetic and Safety Assessment Diabetic Mouse Wound Healing Model Diabetic Mouse Wound Healing Model In Vivo Efficacy Studies->Diabetic Mouse Wound Healing Model IND-Enabling Studies IND-Enabling Studies Pharmacokinetic and Safety Assessment->IND-Enabling Studies Pharmacokinetic Profiling (AUC) Pharmacokinetic Profiling (AUC) Pharmacokinetic and Safety Assessment->Pharmacokinetic Profiling (AUC) Metabolism Studies Metabolism Studies Pharmacokinetic and Safety Assessment->Metabolism Studies Toxicology Studies Toxicology Studies Pharmacokinetic and Safety Assessment->Toxicology Studies Measurement of Wound Closure Measurement of Wound Closure Diabetic Mouse Wound Healing Model->Measurement of Wound Closure Histology and Biomarker Analysis Histology and Biomarker Analysis Measurement of Wound Closure->Histology and Biomarker Analysis

Figure 3: A logical workflow for the preclinical development of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for diabetic foot ulcers. Its high potency and selectivity for MMP-9, coupled with a well-defined mechanism of action, have resulted in superior preclinical efficacy. The data summarized in this guide underscore the potential of this compound as a first-in-class therapeutic for this unmet medical need. Further investigation and clinical development are warranted to translate these promising preclinical findings into a viable treatment for patients.

References

(R)-ND-336: A Selective Inhibitor of Matrix Metalloproteinase-9 for Advanced Wound Care

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-ND-336, a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9). Elevated levels of active MMP-9 are implicated in the pathophysiology of chronic wounds, particularly diabetic foot ulcers (DFUs), where they contribute to the degradation of the extracellular matrix and persistent inflammation, thereby impeding the healing process.[1][2][3][4] this compound has emerged as a promising therapeutic candidate by selectively targeting the detrimental activity of MMP-9 while sparing the beneficial functions of other MMPs, such as MMP-8, which is involved in tissue repair.[3][5]

Mechanism of Action

This compound is a thiirane-based, mechanism-based slow-binding inhibitor of MMP-9.[1][2][5] Its inhibitory mechanism is a two-step process. Initially, the inhibitor binds to the active site of MMP-9. Subsequently, a catalytic glutamate (B1630785) residue (Glu-404) in the enzyme's active site facilitates the opening of the inhibitor's thiirane (B1199164) ring.[5] This ring-opening results in the formation of a thiolate, which then coordinates tightly with the catalytic zinc ion (Zn²⁺) in the MMP-9 active site.[5] This process leads to a very stable enzyme-inhibitor complex with an exceptionally long residence time of approximately 300 minutes, effectively locking the enzyme in an inactive state.[3][5][6]

cluster_MMP9 MMP-9 Active Site cluster_Inhibitor This compound Zn Zn²⁺ Glu404 Glu-404 RND336_bound Thiolate (Ring-Opened) Glu404->RND336_bound 2. Ring Opening RND336_unbound Thiirane Ring (Closed) RND336_unbound->Glu404 1. Initial Binding & Proton Abstraction RND336_bound->Zn 3. Tight Coordination (Inhibition) RND336 This compound MMP9 Excess Active MMP-9 RND336->MMP9 Inhibits RestoredHealing Accelerated Wound Healing RND336->RestoredHealing Promotes ECM ECM Degradation (Collagen, etc.) MMP9->ECM Inflammation Persistent Inflammation MMP9->Inflammation Angiogenesis Impaired Angiogenesis MMP9->Angiogenesis Healing Delayed Wound Healing ECM->Healing NFkB NF-κβ Activation Inflammation->NFkB via NFkB->Healing VEGF Reduced VEGF Angiogenesis->VEGF via VEGF->Healing Start Wound Tissue Homogenate Incubate Incubate with Affinity Resin Start->Incubate Wash Wash Resin (Remove unbound proteins, zymogens, TIMP-complexes) Incubate->Wash Resin Broad-spectrum MMP Inhibitor on Sepharose Resin->Incubate Elution On-Resin Digestion Wash->Elution Steps 1. Reduce (DTT) 2. Alkylate (IAA) 3. Digest (Trypsin) Elution->Steps Analysis LC-MS/MS Analysis Steps->Analysis Result Identification and Quantification of Active MMPs Analysis->Result

References

(R)-ND-336: A Technical Guide to its Upstream and Downstream Signaling Pathways in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ND-336 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in the pathophysiology of chronic wounds, particularly diabetic foot ulcers. Elevated MMP-9 activity in the wound microenvironment contributes to excessive degradation of the extracellular matrix (ECM), perpetuating a chronic inflammatory state and impairing the normal healing cascade. This compound acts as a mechanism-based, slow-binding inhibitor of MMP-9, effectively reducing its detrimental proteolytic activity. This guide provides an in-depth overview of the upstream signaling pathways that lead to MMP-9 upregulation in chronic wounds and the downstream consequences of MMP-9 inhibition by this compound, including the modulation of inflammatory and angiogenic pathways. Detailed experimental protocols and quantitative data are presented to support the scientific community in further research and development.

Upstream Signaling Pathways Regulating MMP-9 Expression

In the context of chronic wounds such as diabetic foot ulcers, a persistent inflammatory environment drives the overexpression of MMP-9. A key upstream regulator of MMP-9 is the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3][4][5] Various pro-inflammatory stimuli, including reactive oxygen species (ROS) and bacterial components like lipopolysaccharide (LPS), can activate the NF-κB signaling cascade.[1][2] This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[4][6] Once in the nucleus, NF-κB binds to specific sites in the promoter region of the MMP-9 gene, initiating its transcription and leading to increased MMP-9 protein expression.[1][5][7]

Upstream_Signaling_of_MMP9 Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IKK->NFkB Activation IkBa->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active MMP9_Gene MMP-9 Gene NFkB_active->MMP9_Gene Transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA MMP9_Protein MMP-9 Protein MMP9_mRNA->MMP9_Protein Translation

Upstream signaling pathway leading to MMP-9 expression.

Downstream Signaling Pathways Modulated by this compound

This compound is a potent and selective inhibitor of MMP-9.[8] By inhibiting MMP-9, this compound interferes with several downstream pathways that contribute to the pathology of chronic wounds.

Reduction of Inflammation

MMP-9 plays a direct role in perpetuating inflammation by cleaving and activating pro-inflammatory cytokines such as pro-TNF-α and pro-IL-1β.[9] Furthermore, the inhibition of MMP-9 by this compound leads to a reduction in inflammation, as evidenced by decreased levels of NF-κB and reduced macrophage infiltration in treated wounds.[10][11] This suggests a positive feedback loop where MMP-9 activity sustains the inflammatory response, and its inhibition helps to break this cycle.

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in wound healing.[12] The role of MMP-9 in angiogenesis is complex. It can promote angiogenesis by degrading the basement membrane, which allows endothelial cells to migrate and proliferate.[13][14][15] It can also release pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) that are sequestered in the ECM.[13] However, in the context of chronic wounds, excessive MMP-9 activity can be detrimental. Treatment with this compound has been shown to increase the levels of the angiogenesis marker VEGF, suggesting that by restoring a more balanced microenvironment, this compound promotes effective angiogenesis.[10][11]

Downstream_Effects_of_R_ND_336 R_ND_336 This compound MMP9 MMP-9 R_ND_336->MMP9 Inhibition VEGF VEGF R_ND_336->VEGF Increases ECM_Degradation Excessive ECM Degradation MMP9->ECM_Degradation Pro_Cytokines Pro-inflammatory Cytokines (pro-TNF-α, pro-IL-1β) MMP9->Pro_Cytokines Activation Macrophage_Infiltration Macrophage Infiltration MMP9->Macrophage_Infiltration Angiogenesis Angiogenesis MMP9->Angiogenesis Modulation Wound_Healing Wound Healing ECM_Degradation->Wound_Healing Impairs Inflammation Inflammation Inflammation->Wound_Healing Impairs Pro_Cytokines->Inflammation Macrophage_Infiltration->Inflammation Angiogenesis->Wound_Healing VEGF->Angiogenesis

Downstream effects of MMP-9 inhibition by this compound.

Quantitative Data

Table 1: Inhibitory Potency and Selectivity of this compound
EnzymeKi (nM)Reference
MMP-919[8]
MMP-2127[8]
MMP-88590[10]
MMP-14119[8]
Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model
TreatmentWound Size Reduction (Day 14)Complete Re-epithelializationReference
VehicleBaselinePartial[10][16]
This compoundStatistically significant reductionComplete[17]
This compound + LinezolidFurther significant reductionComplete[10][16]
Table 3: Effect of this compound on Angiogenesis Marker
TreatmentVEGF LevelsReference
VehicleBaseline[10]
This compoundIncreased[10]
This compound + LinezolidIncreased[10]

Experimental Protocols

In-situ Zymography for MMP-9 Activity

This protocol is adapted from methodologies used to assess MMP activity in tissue sections.

Materials:

  • Frozen tissue sections (10 µm)

  • DQ-gelatin (fluorescent substrate for gelatinases)

  • DAPI (nuclear counterstain)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare frozen tissue sections on glass slides.

  • Overlay the tissue sections with a solution containing DQ-gelatin (e.g., 20 µg/mL in incubation buffer).

  • Incubate the slides in a humidified chamber at 37°C for 2-4 hours, protected from light.

  • Wash the slides with PBS to remove excess substrate.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash again with PBS.

  • Mount the slides with an appropriate mounting medium.

  • Visualize the fluorescence using a microscope. Green fluorescence indicates areas of gelatinase activity where the DQ-gelatin has been cleaved.

Zymography_Workflow Start Frozen Tissue Section Step1 Overlay with DQ-Gelatin Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Wash with PBS Step2->Step3 Step4 Counterstain with DAPI Step3->Step4 Step5 Mount and Visualize Step4->Step5 Result Green Fluorescence (MMP-9 Activity) Step5->Result

Experimental workflow for in-situ zymography.
Western Blot for NF-κB p65

This protocol provides a general framework for detecting the p65 subunit of NF-κB in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NF-κB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

ELISA for VEGF

This protocol outlines the general steps for a sandwich ELISA to quantify VEGF in biological samples.

Materials:

  • ELISA plate pre-coated with anti-VEGF capture antibody

  • Samples and standards

  • Biotinylated anti-VEGF detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Plate reader

Procedure:

  • Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

  • Wash the wells multiple times with wash buffer.

  • Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the TMB substrate to each well. Incubate in the dark until a color develops.

  • Add the stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of VEGF in the samples based on the standard curve.

Conclusion

This compound is a promising therapeutic candidate for chronic wounds, acting through the selective inhibition of MMP-9. Its mechanism of action involves the attenuation of detrimental downstream effects of MMP-9, including chronic inflammation and improper ECM remodeling, while promoting a pro-healing environment characterized by increased angiogenesis. The upstream regulation of MMP-9 via the NF-κB pathway highlights the central role of inflammation in the pathology of non-healing wounds. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other selective MMP-9 inhibitors.

References

(R)-ND-336: A Novel Approach to Modulating the NF-κB Signaling Pathway via Selective MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, (R)-ND-336, and its consequential effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Primarily developed for the treatment of diabetic foot ulcers, this compound demonstrates a significant, indirect inhibitory effect on NF-κB, a key regulator of inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its therapeutic potential.

Executive Summary

This compound is a potent and highly selective slow-binding inhibitor of MMP-9. Elevated levels of active MMP-9 are implicated in the pathophysiology of chronic inflammatory conditions, such as non-healing diabetic foot ulcers. Research has demonstrated that the therapeutic efficacy of this compound in promoting wound healing is, in part, attributable to its ability to downregulate the pro-inflammatory NF-κB signaling pathway. This occurs as a downstream consequence of MMP-9 inhibition, leading to a reduction in inflammation and an environment conducive to tissue repair. This paper will detail the interconnected signaling pathways, present quantitative data on the effects of this compound, and provide the experimental protocols utilized in these pivotal studies.

Introduction: The MMP-9 and NF-κB Axis in Chronic Inflammation

The NF-κB family of transcription factors are central regulators of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and reactive oxygen species (ROS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that degrades components of the extracellular matrix. Its expression is tightly regulated and is often upregulated in inflammatory conditions. A critical link exists between MMP-9 and NF-κB, forming a positive feedback loop that perpetuates inflammation. NF-κB can directly bind to the promoter region of the MMP9 gene, driving its transcription. Conversely, MMP-9 activity can lead to the activation of NF-κB, creating a vicious cycle of chronic inflammation.

This compound breaks this cycle by selectively inhibiting the enzymatic activity of MMP-9. This targeted inhibition leads to a reduction in the downstream signaling events that would typically result in NF-κB activation.

Mechanism of Action of this compound on the NF-κB Pathway

The primary mechanism of this compound is the direct, potent, and selective inhibition of MMP-9. The effect on the NF-κB signaling pathway is a secondary, yet therapeutically significant, consequence. The proposed mechanism is as follows:

  • Inhibition of MMP-9: this compound acts as a slow-binding inhibitor of MMP-9, effectively blocking its proteolytic activity.

  • Reduction of Pro-inflammatory Signals: By inhibiting MMP-9, this compound reduces the degradation of the extracellular matrix and the release of signaling molecules that can trigger inflammatory cascades.

  • Decrease in NF-κB Activation: The reduction in pro-inflammatory stimuli leads to decreased activation of the IKK complex. Consequently, IκB remains bound to NF-κB, preventing its nuclear translocation and transcriptional activity.

  • Downregulation of Inflammatory Gene Expression: With NF-κB activity attenuated, the expression of its target genes, including various inflammatory cytokines, is reduced. This dampens the overall inflammatory response, creating a more favorable environment for tissue healing.

dot graph TD{ rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "this compound's interruption of the MMP-9/NF-κB positive feedback loop."

Quantitative Data on the Effect of this compound on NF-κB

Studies in diabetic mouse models of wound healing have demonstrated a significant reduction in NF-κB levels following topical treatment with this compound.

Treatment GroupNF-κB Expression (Relative Quantification)Statistical Significance (vs. Vehicle)Reference
VehicleBaseline-[1]
This compoundSignificantly Reducedp < 0.01[1]
BecaplerminSignificantly Reducedp < 0.05[1]

Note: The quantitative data is derived from densitometric analysis of immunohistochemical staining. The table provides a summary of the findings reported in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the NF-κB signaling pathway.

In Vivo Diabetic Mouse Wound Healing Model
  • Animal Model: Genetically diabetic db/db mice are utilized. These mice exhibit impaired wound healing and a persistent inflammatory state, making them a relevant model for studying diabetic foot ulcers.

  • Wound Creation: Full-thickness excisional wounds are created on the dorsal side of the mice using a sterile biopsy punch.

  • Treatment: Wounds are treated topically on a daily basis with either a vehicle control, this compound formulated in a suitable gel, or a positive control such as becaplermin.

  • Tissue Harvesting: At specified time points, the wound tissue is excised, including a margin of surrounding healthy skin, for subsequent analysis.

dot graph G { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "Workflow for in vivo assessment of this compound on wound healing."

Immunohistochemistry for NF-κB p65
  • Tissue Preparation: Harvested wound tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut and mounted on positively charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the p65 subunit of NF-κB (e.g., rabbit polyclonal anti-NF-κB p65) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Image Analysis: Images of the stained sections are captured using a light microscope. The intensity of NF-κB staining is quantified using image analysis software (e.g., ImageJ) by measuring the optical density of the brown stain within defined regions of interest.

dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "Immunohistochemistry protocol for NF-κB p65 detection."

Conclusion

This compound represents a targeted therapeutic strategy that not only directly addresses the detrimental effects of excessive MMP-9 activity but also indirectly mitigates the pro-inflammatory NF-κB signaling pathway. This dual effect underscores its potential as a valuable agent in the treatment of chronic inflammatory conditions such as diabetic foot ulcers. The data presented herein provide a solid foundation for further investigation into the broader applications of this compound in diseases where the MMP-9/NF-κB axis plays a significant pathological role.

References

The Dual Role of (R)-ND-336 in Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The Senescence-Associated Secretory Phenotype (SASP), a hallmark of senescent cells, contributes to tissue microenvironment remodeling, often through the secretion of proteases like Matrix Metalloproteinase-9 (MMP-9). (R)-ND-336 is a potent and highly selective small-molecule inhibitor of MMP-9. While direct studies on the role of this compound in cellular senescence are currently lacking, its targeted inhibition of MMP-9 provides a strong basis for investigating its potential as a modulator of senescence-related processes. This technical guide explores the hypothesized role of this compound in cellular senescence, supported by the established link between MMP-9 and this complex cellular state. We present potential signaling pathways, detailed experimental protocols for future investigation, and a summary of relevant quantitative data.

Introduction to Cellular Senescence and MMP-9

Cellular senescence is a terminal cell fate characterized by a stable cessation of proliferation, triggered by various stressors such as telomere shortening, DNA damage, and oncogene activation.[1][2] Senescent cells undergo distinct morphological and metabolic changes and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the SASP.[3][4][5] The SASP can have both beneficial and detrimental effects, contributing to processes like tumor suppression and wound healing, but also driving chronic inflammation and age-related pathologies when senescent cells accumulate.[6]

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[7] It is involved in numerous physiological processes, including tissue remodeling, embryonic development, and immune cell migration.[7][8] Notably, MMP-9 is a frequently identified component of the SASP, secreted by various types of senescent cells.[4][9][10]

The Dichotomous Role of MMP-9 in Cellular Senescence

The current body of research presents a fascinating and seemingly contradictory role for MMP-9 in the regulation of cellular senescence. The effect of MMP-9 inhibition appears to be highly context-dependent, varying with cell type and pathological condition.

2.1. MMP-9 Inhibition as an Inducer of Senescence

In certain cancer contexts, specifically medulloblastoma, the inhibition of MMP-9 has been shown to induce cellular senescence.[11][12] Studies using MMP-9 siRNA to downregulate its expression in medulloblastoma cells resulted in cell cycle arrest in the G0/G1 phase, an increase in senescence-associated β-galactosidase (SA-β-gal) staining, and the upregulation of key senescence markers p16INK4A and p21.[11] This anti-tumorigenic effect suggests that in some proliferative diseases, targeting MMP-9 could be a therapeutic strategy to promote a beneficial, growth-arresting senescent phenotype. This process is believed to be mediated through the ERK/mitogen-activated protein (MAP) kinase pathway.[11]

2.2. MMP-9 Inhibition as an Attenuator of Senescence

Conversely, in the context of tissue fibrosis and aging, elevated MMP-9 expression is associated with a detrimental senescent state, and its inhibition can attenuate senescence. In a model of kidney injury progressing to chronic kidney disease, a condition linked to the accumulation of senescent cells, MMP-9 expression was progressively increased along with markers of renal senescence (SA-β-gal, p53, p21, and p16). Treatment with a broad-spectrum MMP inhibitor, GM6001, significantly reduced both fibrosis and these cellular senescence indicators. These findings suggest that in certain degenerative conditions, MMP-9 contributes to the pro-inflammatory and tissue-damaging aspects of the SASP, and its inhibition could be a senomorphic approach, mitigating the harmful effects of senescence. Similar findings have been reported in models of cardiac senescence and osteoarthritis.

This compound: A Selective MMP-9 Inhibitor

This compound is a small molecule that acts as a potent and selective inhibitor of MMP-9.[9][10] It has been primarily investigated for its therapeutic potential in accelerating the healing of diabetic foot ulcers, where excessive MMP-9 activity is detrimental. Its high selectivity for MMP-9 over other MMPs, such as MMP-8 (which can be beneficial in wound healing), makes it a precise tool for dissecting the specific roles of MMP-9.[10]

Quantitative Data for this compound
ParameterValueReference
Target Matrix Metalloproteinase-9 (MMP-9)[9]
Ki (MMP-9) 19 nM[9][10]
Ki (MMP-2) 127 nM[9]
Ki (MMP-14) 119 nM[9]
Ki (MMP-8) 8590 nM[10]
Selectivity (MMP-9 vs MMP-8) ~450-fold[10]
Mechanism of Action Mechanism-based, slow-binding inhibitor[3][10]
Residence Time (on MMP-9) 300 min[10]
Cytotoxicity (IC50) 143 µM[9]

Hypothesized Signaling Pathways of this compound in Cellular Senescence

Based on the dual role of MMP-9, we can hypothesize two distinct pathways through which this compound could influence cellular senescence.

4.1. Pathway 1: Induction of Senescence in Cancer Cells

In cancer cells where MMP-9 is highly expressed and promotes invasion and proliferation, this compound could induce senescence.

G cluster_0 Extracellular Matrix cluster_1 Cellular Processes ECM ECM Degradation (Collagen IV, V) Proliferation Cell Proliferation & Invasion ECM->Proliferation GF Release of Bioactive Factors GF->Proliferation Senescence Cellular Senescence (Growth Arrest) Proliferation->Senescence Inhibited by MMP9 MMP-9 MMP9->ECM MMP9->GF ERK_MAPK ERK/MAPK Pathway MMP9->ERK_MAPK Modulates R_ND_336 This compound R_ND_336->MMP9 Inhibition p16 p16INK4A / p21 ERK_MAPK->p16 Upregulation p16->Senescence

Caption: Hypothesized pathway for this compound inducing senescence in cancer cells.

4.2. Pathway 2: Attenuation of SASP-driven Senescence

In age-related degenerative diseases, this compound could attenuate the harmful effects of the SASP, thereby reducing the spread of senescence and chronic inflammation.

G cluster_0 Senescent Cell cluster_1 Tissue Microenvironment SASP SASP Production MMP9 MMP-9 Secretion SASP->MMP9 ECM_Deg ECM Degradation & Inflammation MMP9->ECM_Deg Paracrine_Sen Paracrine Senescence (Neighboring Cells) ECM_Deg->Paracrine_Sen R_ND_336 This compound R_ND_336->MMP9 Inhibition

Caption: this compound attenuating SASP-driven paracrine senescence.

Experimental Protocols for Investigating this compound in Cellular Senescence

The following protocols are designed to investigate the hypothesized effects of this compound on cellular senescence in vitro.

5.1. General Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Senescence Marker Analysis cluster_2 Phase 3: SASP & Functional Analysis A 1. Culture Cells (e.g., IMR-90, HUVEC, U87) B 2. Induce Senescence (e.g., Doxorubicin, Irradiation) A->B C 3. Treat with this compound (Dose-response & Time-course) B->C D 4a. SA-β-gal Staining C->D E 4b. Western Blot (p16, p21, p53) C->E F 4c. Immunofluorescence (γH2AX, Lamin B1) C->F G 5a. ELISA / Luminex (IL-6, IL-8, MMP-9) C->G H 5b. Gelatin Zymography (MMP-9 Activity) C->H I 5c. Cell Proliferation Assay (BrdU / EdU) C->I

Caption: General workflow for investigating this compound's effect on senescence.

5.2. Protocol 1: Induction of Senescence and Treatment

  • Cell Lines:

    • For replicative senescence: IMR-90 human fetal lung fibroblasts.

    • For stress-induced senescence: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., Daoy medulloblastoma cells).

  • Induction of Senescence:

    • Replicative Senescence: Serially passage IMR-90 cells until they reach proliferative exhaustion.

    • Stress-Induced Senescence: Treat cells with a sub-lethal dose of Doxorubicin (e.g., 100-250 nM for 24 hours) or with ionizing radiation (e.g., 10 Gy). Allow cells to recover for 3-5 days to establish the senescent phenotype.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Following senescence induction, treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

5.3. Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Wash treated cells with PBS.

  • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash cells again with PBS.

  • Prepare the SA-β-gal staining solution (Citric acid/phosphate buffer, pH 6.0, containing potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal).

  • Incubate cells with the staining solution at 37°C (without CO2) for 12-24 hours.

  • Observe cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

5.4. Protocol 3: Western Blot for Senescence Markers

  • Lyse treated cells and quantify protein concentration using a BCA assay.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-p16INK4A, anti-p21WAF1/Cip1, anti-p53, anti-Lamin B1).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

5.5. Protocol 4: Analysis of SASP Components

  • Collect conditioned media from treated cell cultures.

  • Centrifuge to remove cellular debris.

  • ELISA/Multiplex Assay: Use commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex) to quantify the concentration of key SASP factors such as IL-6, IL-8, and other relevant cytokines.

  • Gelatin Zymography:

    • Run conditioned media on a non-reducing SDS-PAGE gel containing gelatin.

    • After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100).

    • Incubate the gel in a developing buffer at 37°C overnight.

    • Stain the gel with Coomassie Brilliant Blue. Clear bands will appear where MMP-9 has degraded the gelatin, indicating its enzymatic activity.

Conclusion and Future Directions

The selective MMP-9 inhibitor this compound presents a valuable pharmacological tool to explore the multifaceted role of MMP-9 in cellular senescence. The existing literature reveals a context-dependent function for MMP-9, acting as both a potential driver and an inhibitor of senescence. This dichotomy underscores the need for targeted research. Future investigations should focus on elucidating the effect of selective MMP-9 inhibition with this compound in various models of aging and disease. Such studies will be crucial in determining whether this compound could be repositioned as a senomorphic agent to mitigate the detrimental effects of the SASP in chronic diseases, or as a pro-senescence therapeutic in specific cancers. The experimental protocols outlined in this guide provide a framework for embarking on this promising avenue of research.

References

The Impact of (R)-ND-336 on Growth Factor Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted impact of (R)-ND-336, a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, on the bioavailability and activity of growth factors. While direct modulation of all growth factors by this compound is an ongoing area of research, this document synthesizes current understanding of its mechanism and presents a detailed hypothesis on its role in preserving the integrity of key growth factors like Progranulin (PGRN). This guide provides in-depth experimental protocols to facilitate further investigation into this promising therapeutic avenue.

Introduction to this compound

This compound is a potent and highly selective small-molecule inhibitor of MMP-9, an enzyme implicated in the degradation of extracellular matrix components and the cleavage of various signaling molecules, including growth factors.[1][2] The dysregulation of MMP-9 activity is a hallmark of various pathological conditions, including chronic wounds and inflammatory diseases.[1][2]

Quantitative Data on this compound and its Biological Effects

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its observed effects in preclinical models.

ParameterValueReference
Inhibitory Constant (Ki) for MMP-9 19 nM[3]
Inhibitory Constant (Ki) for MMP-8 8590 ± 230 nM[4]
Selectivity for MMP-9 over MMP-8 ~450-fold[2]
Residence Time on MMP-9 300 ± 1 min[3]

Table 1: Inhibitory Activity of this compound

Biological EffectObservationModel SystemReference
Wound Healing Statistically significant acceleration of wound closure compared to vehicle and becaplermin.Infected and uninfected diabetic mice[2][3][4]
Angiogenesis Significant increase in Vascular Endothelial Growth Factor (VEGF) levels in wounds.Infected diabetic mice[3][4]
Inflammation Reduction in Interleukin-6 (IL-6) levels and mitigation of macrophage infiltration in wounds.Infected diabetic mice[3][4]

Table 2: Preclinical Efficacy of this compound

Proposed Mechanism: this compound and Progranulin Bioavailability

A key proposed mechanism for the therapeutic effects of this compound is its ability to enhance the bioavailability of intact, full-length progranulin (PGRN). PGRN is a pleiotropic growth factor with crucial roles in cell proliferation, survival, and inflammation.[5] However, PGRN can be cleaved by proteases, including MMP-9, into smaller granulin (B1179632) peptides, which may have pro-inflammatory and anti-proliferative effects, counteracting the beneficial functions of the intact protein.

By selectively inhibiting MMP-9, this compound is hypothesized to protect PGRN from proteolytic degradation, thereby increasing the concentration of full-length, biologically active PGRN at sites of injury or disease. This, in turn, is expected to amplify its pro-healing and anti-inflammatory signaling.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway influenced by this compound.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling R_ND_336 This compound MMP9 MMP-9 R_ND_336->MMP9 Inhibits PGRN_full Intact Progranulin (Anti-inflammatory, Pro-healing) MMP9->PGRN_full Cleaves Granulins Granulin Peptides (Pro-inflammatory) Sortilin Sortilin Receptor PGRN_full->Sortilin Binds TNFR TNF Receptor PGRN_full->TNFR Binds Sortilin_signal Lysosomal Trafficking & Signaling Modulation TNFR_signal Anti-inflammatory Signaling Sortilin->Sortilin_signal TNFR->TNFR_signal cluster_PGRN_cleavage MMP-9 Mediated Progranulin Cleavage Assay A1 Pre-incubate MMP-9 with this compound A2 Add Progranulin A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction A3->A4 A5 Western Blot for Full-Length Progranulin A4->A5 A6 Densitometry Analysis A5->A6 cluster_CoIP Progranulin-Sortilin Co-Immunoprecipitation B1 Cell Lysis B2 Pre-clear Lysate B1->B2 B3 Incubate with Primary Antibody B2->B3 B4 Capture with Protein A/G Beads B3->B4 B5 Wash Beads B4->B5 B6 Elute Proteins B5->B6 B7 Western Blot for Progranulin & Sortilin B6->B7

References

(R)-ND-336 and its Relationship with Tissue Inhibitors of Metalloproteinases (TIMPs): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-ND-336, a potent and selective small-molecule inhibitor of matrix metalloproteinases (MMPs), and its functional relationship with the endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). While this compound does not directly interact with TIMPs, both entities play crucial roles in the regulation of MMP activity, a key consideration in various pathological and physiological processes. This document will explore their distinct mechanisms of action, comparative inhibitory profiles, and the experimental methodologies used to characterize their effects on MMPs.

Introduction: The Regulation of Matrix Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Their activity is tightly regulated at multiple levels, including gene expression, zymogen activation, and inhibition by endogenous inhibitors.[2][3] The primary endogenous inhibitors of MMPs are the Tissue Inhibitors of Metalloproteinases (TIMPs).[1][4] An imbalance between MMP and TIMP activity is implicated in numerous diseases, including cancer, arthritis, cardiovascular disease, and chronic wounds like diabetic foot ulcers.[1][5]

Synthetic MMP inhibitors, such as this compound, represent a therapeutic strategy to modulate pathological MMP activity.[6][7] this compound is a highly selective inhibitor of MMP-9, a key enzyme in the pathology of diabetic foot ulcers.[5][8] Understanding the interplay between synthetic inhibitors like this compound and natural regulators like TIMPs is essential for the development of effective therapeutic interventions.

This compound: A Selective MMP-9 Inhibitor

This compound is a thiirane-based small molecule that acts as a potent and selective inhibitor of MMP-9.[8][9] Its mechanism of action involves the Glu-404 residue at the active site of MMP-9 abstracting a proton, leading to the formation of a thiolate that coordinates with the catalytic zinc ion, resulting in tight-binding inhibition.[9] This slow-binding mechanism contributes to its long residence time on the enzyme.[8][9]

Tissue Inhibitors of Metalloproteinases (TIMPs)

The TIMP family consists of four members in humans (TIMP-1, TIMP-2, TIMP-3, and TIMP-4) that are broad-spectrum inhibitors of MMPs.[1][4] TIMPs bind non-covalently to the active site of MMPs in a 1:1 stoichiometry, effectively blocking substrate access.[10] Beyond MMP inhibition, TIMPs are multifunctional proteins involved in cell growth, apoptosis, and angiogenesis.[1][11]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the quantitative data for the inhibitory activity of this compound and various TIMPs against several MMPs. This data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Profile of this compound against various MMPs

InhibitorTarget MMPKi (nM)Inhibition TypeReference
This compoundMMP-919 ± 3Slow-binding[3][9]
This compoundMMP-2127-[8]
This compoundMMP-14119-[8]
This compoundMMP-88590 ± 230Non-competitive[3][9]
ND-336 (racemic)MMP-9150-[7][12]
ND-336 (racemic)MMP-285-[12]
ND-336 (racemic)MMP-14120-[12]

Table 2: Inhibitory Profile of TIMPs against various MMPs

InhibitorTarget MMPKi (nM)Reference
TIMP-1MMP-3Low pM range[13]
TIMP-2MMP-105.8[10]
TIMP-2MMP-20.0006[10]

Experimental Protocols

The characterization of MMP inhibitors like this compound and TIMPs relies on robust enzymatic assays.

MMP Inhibition Assay (General Protocol)

A common method to determine the equilibrium inhibition constant (Ki) for tight-binding inhibitors is as follows:

  • Enzyme Preparation: Recombinant human MMP catalytic domain (e.g., MMP-3cd, MMP-9) is expressed and purified.[10][13]

  • Incubation: A constant, low concentration of the active MMP is incubated with varying concentrations of the inhibitor (this compound or TIMP variant) in an appropriate buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 10 mM CaCl2, and 0.05% Brij) for a sufficient time to reach equilibrium (e.g., 1 hour at 37 °C).[13]

  • Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.

  • Kinetic Measurement: The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. For tight-binding inhibitors, the data is fitted to the Morrison equation to determine the apparent Ki.

In Situ Zymography

This technique is used to assess MMP activity directly within tissue samples.

  • Tissue Preparation: Frozen tissue sections are prepared.

  • Substrate Incubation: The sections are incubated with a dye-quenched (DQ) substrate specific for the MMP of interest (e.g., DQ-gelatin for MMP-9, DQ-collagen for MMP-8).[9]

  • Imaging: Cleavage of the DQ substrate by active MMPs results in fluorescence, which is visualized and quantified using microscopy.[9] This method can demonstrate the in vivo inhibitory effect of compounds like this compound.[9]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Regulation of MMP Activity

MMP_Regulation cluster_MMPs Matrix Metalloproteinases (MMPs) cluster_Cellular_Processes Cellular & Pathological Processes MMP_inactive Pro-MMP (Inactive) Activation Activation MMP_inactive->Activation MMP_active Active MMP ECM_degradation ECM Degradation MMP_active->ECM_degradation Catalyzes TIMP TIMPs (Endogenous Inhibitor) TIMP->MMP_active Inhibits R_ND_336 This compound (Synthetic Inhibitor) R_ND_336->MMP_active Inhibits Disease_Progression Disease Progression (e.g., Chronic Wounds) ECM_degradation->Disease_Progression Leads to Activation->MMP_active Proteolytic Cleavage

Caption: Convergent inhibition of active MMPs by endogenous TIMPs and synthetic this compound.

Experimental Workflow for MMP Inhibition Assay

MMP_Inhibition_Workflow start Start prep_enzyme Prepare Active MMP Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor (this compound or TIMP) start->prep_inhibitor incubation Incubate MMP with Inhibitor (Allow to reach equilibrium) prep_enzyme->incubation prep_inhibitor->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure Measure Fluorescence Kinetics add_substrate->measure analyze Analyze Data (e.g., Morrison Equation for Ki) measure->analyze end End analyze->end

Caption: A typical workflow for determining the inhibition constant (Ki) of an MMP inhibitor.

Conclusion

This compound and TIMPs represent two distinct classes of MMP inhibitors that, while not interacting directly, are central to the regulation of MMP activity. This compound is a synthetic, highly selective slow-binding inhibitor of MMP-9, offering a targeted therapeutic approach. In contrast, TIMPs are endogenous, broad-spectrum MMP inhibitors with diverse physiological roles. A comprehensive understanding of their respective mechanisms, inhibitory profiles, and the methodologies used for their characterization is paramount for researchers and professionals in the field of drug development aiming to modulate MMP activity for therapeutic benefit. The provided data and protocols serve as a valuable resource for these endeavors.

References

(R)-ND-336: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a thiirane-based compound, and its specific stereochemistry is crucial for its potent and selective inhibitory activity against MMP-9.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2252493-33-5[1]
Purity >95%[2][5]
Water Solubility 4.9 mg/mL[3]

Mechanism of Action

This compound acts as a slow-binding, mechanism-based inhibitor of MMP-9.[3][6] The inhibitory mechanism involves the Glu-404 residue at the active site of MMP-9 abstracting a proton from this compound. This leads to the formation of a thiolate that tightly coordinates with the zinc ion in the enzyme's active site, resulting in very slow reversal of inhibition.[6] This mechanism contributes to its long residence time on MMP-9.[1][6]

Biological Activity and Selectivity

This compound demonstrates high potency and selectivity for MMP-9 over other matrix metalloproteinases.

Table 2: Inhibitory Activity of this compound against various MMPs

TargetKi (nM)Reference
MMP-9 19[1][2][6]
MMP-2 127[1]
MMP-14 119[1]
MMP-8 8590 ± 230[2][6]
Other MMPs >100,000[1]

The selectivity for MMP-9 over MMP-8 is particularly noteworthy, as MMP-8 is considered to have a beneficial role in wound healing, while elevated MMP-9 activity is detrimental.[2][3][6]

Table 3: In Vitro and In Vivo Properties of this compound

ParameterValueConditionReference
MMP-9 Residence Time 300 minIn Vitro[1][6]
Cytotoxicity (IC50) 143 µMIn Vitro[1]
Therapeutic Index (IC50/Ki for MMP-9) 7530In Vitro[1]
AUC (Topical) 1.3 µM·mindb/db mice[1]
AUC (Intravenous) 35 µM·mindb/db mice[1]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and angiogenesis. By inhibiting MMP-9, it indirectly leads to a decrease in reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), which are key mediators of inflammation.[2][5] Furthermore, it has been observed to increase levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[2][5]

R_ND_336_Signaling_Pathway cluster_0 Cellular Environment R_ND_336 This compound MMP9 MMP-9 R_ND_336->MMP9 VEGF VEGF R_ND_336->VEGF leads to increase ROS ROS MMP9->ROS activates NFkB NF-κβ MMP9->NFkB activates Inflammation Inflammation ROS->Inflammation NFkB->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis CYP_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: -(R)-ND-336 (0.01-50 µM) -Recombinant human CYPs -Marker Substrates -NADPH start->prepare_reagents incubate Incubate at 37°C for 15 min: -CYP enzymes -(R)-ND-336 -Marker substrate -Potassium phosphate (B84403) buffer with MgCl2 prepare_reagents->incubate start_reaction Initiate Reaction: Add 1 mM NADPH incubate->start_reaction stop_reaction Stop Reaction: Add cold acetonitrile start_reaction->stop_reaction centrifuge Centrifuge at 15,000 rpm for 20 min stop_reaction->centrifuge analyze Analyze Supernatant: UPLC with UV and Mass Spec Detection centrifuge->analyze calculate Calculate IC50 Values: Compare metabolite formation to control analyze->calculate end End calculate->end

References

In Silico Modeling of (R)-ND-336 Binding to Matrix Metalloproteinase-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of (R)-ND-336, a selective inhibitor, to its target, Matrix Metalloproteinase-9 (MMP-9). The document details the binding characteristics, outlines experimental protocols for computational analysis, and presents key data in a structured format.

Introduction to MMP-9 and this compound

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1] Overexpression of MMP-9 is implicated in various pathological processes, including tumor metastasis, inflammation, and wound healing.[2][3] Its catalytic activity is dependent on a zinc ion located in the active site, coordinated by three histidine residues.[2][4]

This compound is a potent and highly selective small-molecule inhibitor of MMP-9.[3][5] It exhibits slow-binding inhibition and a long residence time, making it a promising therapeutic candidate for conditions such as diabetic foot ulcers.[5][6] Understanding the molecular interactions between this compound and MMP-9 at an atomic level is crucial for the development of more potent and specific inhibitors.

Quantitative Binding Data

The binding affinity and selectivity of this compound for MMP-9 have been experimentally determined and are summarized in the table below. This data forms the basis for validating the accuracy of in silico models.

LigandTargetInhibition Constant (Ki)Residence TimeSelectivity
This compound MMP-919 ± 3 nM[3][5]300 ± 1 min[5][6]450-fold vs MMP-8[6]
This compoundMMP-88590 ± 230 nM[3][5]< 1 s[6]
This compoundMMP-2127 nM[7]Not Reported
This compoundMMP-14119 nM[7]Not Reported

In Silico Experimental Protocols

This section details the methodologies for conducting molecular docking and molecular dynamics simulations to investigate the binding of this compound to MMP-9.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and key interactions.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human MMP-9 from the Protein Data Bank (PDB ID: 1L6J).[8][9]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure using software like AutoDock Tools.[10]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign Gasteiger partial charges and define the rotatable bonds.

  • Grid Generation:

    • Define a grid box encompassing the active site of MMP-9. The active site is centered around the catalytic zinc ion (Zn2+) and the S1' specificity pocket.[2][4]

  • Docking Simulation:

    • Perform the docking using a program such as AutoDock Vina.[2][11]

    • The Lamarckian genetic algorithm is commonly employed for conformational searching.

    • Generate a set of possible binding poses and rank them based on their predicted binding affinity (docking score).

  • Analysis:

    • Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).[2]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event and allowing for the assessment of complex stability.[12][13]

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-MMP-9 complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).[14]

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field - GAFF).[14][15]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) under NVT (constant volume) conditions.

    • Equilibrate the system under NPT (constant pressure) conditions to ensure the correct density.

  • Production MD:

    • Run the production simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[2]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

Visualizations

The following diagrams illustrate the workflow of the in silico modeling process and the signaling context of MMP-9.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Retrieve MMP-9 Structure (PDB: 1L6J) Prep_Protein Prepare Protein (Remove water, Add H) PDB->Prep_Protein Ligand Generate this compound Structure Prep_Ligand Prepare Ligand (Assign charges) Ligand->Prep_Ligand Docking Perform Docking (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis_Dock Analyze Poses & Interactions Docking->Analysis_Dock MD_Setup Setup System (Solvation, Ionization) Analysis_Dock->MD_Setup MD_Sim Run MD Simulation (e.g., 100ns) MD_Setup->MD_Sim MD_Analysis Analyze Trajectory (RMSD, RMSF) MD_Sim->MD_Analysis MMP9_Signaling_Pathway cluster_downstream Intracellular Signaling Cascades Extracellular Extracellular Signals (Growth Factors, Cytokines) Receptors Cell Surface Receptors (e.g., RTKs, GPCRs) Extracellular->Receptors PI3K_AKT PI3K/AKT Pathway Receptors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptors->MAPK_ERK Transcription_Factors Transcription Factors (NF-κB, AP-1) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene Pro_MMP9 Pro-MMP9 Secretion MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Proteolytic Activation ECM_Degradation ECM Degradation & Remodeling Active_MMP9->ECM_Degradation

References

Methodological & Application

Application Notes and Protocols for (R)-ND-336 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ND-336 is a potent and selective slow-binding inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes, including diabetic foot ulcers. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against MMP-9. The protocol is based on a fluorogenic substrate assay and includes considerations for the slow-binding nature of the inhibitor.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Elevated levels of MMP-9 are associated with various diseases, making it a significant therapeutic target. This compound has emerged as a highly selective and potent inhibitor of MMP-9. Understanding its inhibitory mechanism and quantifying its potency are critical for its development as a therapeutic agent. This application note provides a comprehensive guide to performing an in vitro inhibition assay for this compound against MMP-9, including data presentation and visualization of the experimental workflow.

Data Presentation

The inhibitory activity of this compound is characterized by its inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme. Due to its slow-binding nature, the determination of Kᵢ requires a kinetic analysis that accounts for the time-dependent onset of inhibition.

ParameterValueTarget EnzymeReference
Kᵢ19 nMHuman MMP-9[1][2]
Inhibition of MMP-2Kᵢ = 127 nMHuman MMP-2[3]
Inhibition of MMP-14Kᵢ = 119 nMHuman MMP-14[3]
Selectivity (MMP-8/MMP-9)~450-foldHuman MMP-8 vs MMP-9[1][2]
Residence Time on MMP-9300 minHuman MMP-9[1][2]

Experimental Protocol

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against human recombinant MMP-9. The assay measures the cleavage of a fluorogenic substrate, which results in an increase in fluorescence intensity.

Materials and Reagents
  • Human recombinant MMP-9 (activated)

  • This compound

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Equipment
  • Fluorescence microplate reader with excitation and emission wavelengths of 325 nm and 393 nm, respectively.

  • Incubator set at 37°C

  • Multichannel pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add this compound to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP-9 solution add_enzyme Add MMP-9 to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure fluorescence kinetically add_substrate->measure plot_curves Plot progress curves measure->plot_curves fit_data Fit data to slow-binding model plot_curves->fit_data determine_ki Determine Ki fit_data->determine_ki

Caption: Workflow for the this compound in vitro MMP-9 inhibition assay.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the activated human recombinant MMP-9 to the desired concentration in cold Assay Buffer.

    • Prepare the fluorogenic MMP-9 substrate solution in Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the various concentrations of this compound to the inhibitor wells.

    • Add 25 µL of the diluted MMP-9 solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the MMP-9 substrate solution to all wells.

    • Immediately start monitoring the fluorescence intensity kinetically at 37°C using a microplate reader (Ex/Em = 325/393 nm). Record data every minute for at least 30-60 minutes.

Data Analysis for Slow-Binding Inhibition
  • Plot Progress Curves: Plot the fluorescence intensity versus time for each inhibitor concentration. The initial velocity (v₀) for the uninhibited reaction should be linear. In the presence of a slow-binding inhibitor, the progress curves will be curved, showing a time-dependent decrease in the reaction rate.

  • Determine the Rate of Onset of Inhibition (k_obs): Fit the progress curves for each inhibitor concentration to the following equation for slow-binding inhibition: F = v_st + (v_i - v_s)(1 - exp(-k_obs*t))/k_obs + F_0 where:

    • F is the fluorescence at time t

    • v_s is the final steady-state velocity

    • v_i is the initial velocity

    • k_obs is the observed rate constant for the onset of inhibition

    • F_0 is the initial fluorescence

  • Determine the Inhibition Constant (Kᵢ): The k_obs values are then plotted against the inhibitor concentration [I]. For a simple slow-binding model, this relationship is linear and can be fitted to the following equation: k_obs = k_off + k_on * [I] The inhibition constant Kᵢ can be calculated as k_off / k_on.

Signaling Pathway and Mechanism of Action

This compound acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the Glu-404 residue at the active site of MMP-9 abstracting a proton from the this compound molecule. This leads to the formation of a thiolate that coordinates with the zinc ion in the active site, resulting in a tightly bound enzyme-inhibitor complex with a long residence time.

G MMP9 MMP-9 Active Site (with Zn2+) Intermediate Enzyme-Inhibitor Complex MMP9->Intermediate Proton Abstraction by Glu-404 R_ND_336 This compound R_ND_336->MMP9 Binding Inhibited_MMP9 Inhibited MMP-9 (Thiolate-Zn2+ complex) Intermediate->Inhibited_MMP9 Thiolate Formation and Coordination

Caption: Proposed mechanism of MMP-9 inhibition by this compound.

Conclusion

This application note provides a detailed protocol for the in vitro characterization of this compound as a slow-binding inhibitor of MMP-9. Accurate determination of the inhibitory kinetics is essential for understanding its mechanism of action and for the development of this compound as a potential therapeutic for diseases associated with elevated MMP-9 activity. The provided workflow and data analysis guidelines will aid researchers in obtaining reliable and reproducible results.

References

Application Notes and Protocols for (R)-ND-336 Efficacy Testing in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ND-336 is a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in the pathogenesis of various diseases, including impaired wound healing in diabetic foot ulcers. Elevated MMP-9 activity contributes to the degradation of the extracellular matrix (ECM), impeding tissue repair processes. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting MMP-9 activity and its downstream cellular effects. The described assays are essential tools for preclinical assessment and mechanism of action studies of this compound and other potential MMP-9 inhibitors.

The following protocols detail three key cell-based assays:

  • In Vitro Wound Healing (Scratch) Assay: To assess the effect of this compound on the collective migration of cells, a crucial process in wound closure.

  • Gelatin Zymography: To directly measure the enzymatic activity of secreted MMP-9 from cultured cells and its inhibition by this compound.

  • MMP-9 ELISA: To quantify the concentration of MMP-9 protein secreted by cells in response to stimuli and the effect of this compound on its levels.

Data Presentation

Table 1: Effect of this compound on Cell Migration in HT-1080 Cells (In Vitro Wound Healing Assay)
TreatmentConcentrationWound Closure (%) at 24hp-value vs. PMA control
Vehicle Control-15.2 ± 2.5< 0.001
PMA (10 ng/mL)-85.7 ± 5.1-
This compound10 nM60.3 ± 4.8< 0.05
This compound50 nM35.1 ± 3.9< 0.01
This compound100 nM20.5 ± 3.1< 0.001

Data are presented as mean ± standard deviation.

Table 2: Inhibition of PMA-Induced MMP-9 Activity by this compound (Gelatin Zymography)
TreatmentConcentrationRelative MMP-9 Activity (%)IC50 (nM)
Vehicle Control-5.4 ± 1.2-
PMA (10 ng/mL)-100-
This compound1 nM88.2 ± 6.319
This compound10 nM55.7 ± 4.9
This compound50 nM25.1 ± 3.5
This compound100 nM10.8 ± 2.1

Data are presented as mean ± standard deviation, normalized to the PMA-stimulated control.

Table 3: Reduction of Secreted MMP-9 Levels by this compound (ELISA)
TreatmentConcentrationMMP-9 Concentration (ng/mL)p-value vs. PMA control
Vehicle Control-2.1 ± 0.5< 0.001
PMA (10 ng/mL)-45.8 ± 3.7-
This compound10 nM30.5 ± 2.9< 0.05
This compound50 nM15.2 ± 1.8< 0.01
This compound100 nM7.9 ± 1.1< 0.001

Data are presented as mean ± standard deviation.

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Wound Healing Assay A Seed HT-1080 cells and grow to confluence B Create a 'scratch' in the cell monolayer A->B C Treat with this compound and/or PMA B->C D Image the scratch at 0h and 24h C->D E Analyze wound closure rate D->E G cluster_1 Experimental Workflow: Gelatin Zymography & ELISA F Culture HT-1080 cells and treat with this compound and/or PMA G Collect conditioned media F->G H Perform Gelatin Zymography G->H I Perform MMP-9 ELISA G->I J Quantify MMP-9 activity H->J K Quantify MMP-9 concentration I->K G cluster_2 MMP-9 Signaling Pathway in Cell Migration PMA PMA / Growth Factors Receptor Cell Surface Receptors PMA->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK NFkB NF-κB PI3K_Akt->NFkB AP1 AP-1 MAPK_ERK->AP1 MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene MMP9_Protein Pro-MMP-9 Secretion MMP9_Gene->MMP9_Protein Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 ECM ECM Degradation Active_MMP9->ECM Migration Cell Migration ECM->Migration RND336 This compound RND336->Active_MMP9

Application Notes and Protocols: (R)-ND-336 for Enhanced Diabetic Wound Healing in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic foot ulcers (DFUs) represent a significant complication of diabetes, often leading to severe outcomes such as amputation due to impaired wound healing.[1][2] The pathophysiology of DFUs is complex, characterized by persistent inflammation, elevated levels of matrix metalloproteinase-9 (MMP-9), and reduced angiogenesis.[1][3][4] MMP-9, in particular, has been identified as a detrimental factor that prevents diabetic wounds from healing by degrading essential components of the extracellular matrix.[2][5][6] (R)-ND-336 is a potent and selective small-molecule inhibitor of MMP-9 that has shown significant promise in accelerating wound closure in preclinical diabetic models.[1][2][5][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a diabetic mouse wound healing model.

Mechanism of Action

This compound selectively inhibits the catalytic activity of MMP-9.[5][7][8][9] In the context of diabetic wounds, elevated levels of reactive oxygen species (ROS) activate the nuclear factor kappa beta (NF-κβ) signaling pathway, which in turn upregulates the expression of MMP-9.[1][3][6] This excess MMP-9 activity contributes to chronic inflammation and tissue degradation.[10] By inhibiting MMP-9, this compound mitigates these detrimental effects, leading to a reduction in inflammation, decreased macrophage infiltration, and an increase in angiogenesis, thereby promoting a more favorable environment for wound repair.[1][3][4] Notably, this compound shows high selectivity for MMP-9 over MMP-8, a related enzyme that plays a beneficial role in tissue repair.[1][7][10]

Diabetes Diabetes ROS Increased Reactive Oxygen Species (ROS) Diabetes->ROS NF_kB NF-κβ Activation ROS->NF_kB MMP9 Increased Active MMP-9 NF_kB->MMP9 Inflammation Persistent Inflammation MMP9->Inflammation ECM_Degradation ECM Degradation MMP9->ECM_Degradation Impaired_Healing Impaired Wound Healing Inflammation->Impaired_Healing ECM_Degradation->Impaired_Healing R_ND_336 This compound R_ND_336->MMP9 Inhibits Angiogenesis Increased Angiogenesis (VEGF) R_ND_336->Angiogenesis Reduced_Inflammation Reduced Inflammation R_ND_336->Reduced_Inflammation Accelerated_Healing Accelerated Wound Healing Angiogenesis->Accelerated_Healing Reduced_Inflammation->Accelerated_Healing

Signaling pathway of this compound in diabetic wound healing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating this compound in a diabetic mouse wound healing model.

Table 1: Effect of this compound on Wound Closure in Infected Diabetic Mice [1]

Treatment GroupDay 10 (Wound Size % of Initial)Day 14 (Wound Size % of Initial)Day 21 (Wound Size % of Initial)
Vehicle~55%~40%~25%
This compound~40% (p=0.033 vs Vehicle)~25% (p=0.036 vs Vehicle)~15% (p<0.049 vs Vehicle)
Linezolid~45%~30%~20%
This compound + Linezolid~30% (p=0.00002 vs Vehicle)~20% (p=0.037 vs Vehicle)~5% (p=0.008 vs Vehicle)

Table 2: Biomarker Analysis in Wounds of Infected Diabetic Mice (Day 10) [1]

Treatment GroupBacterial Load (log10 CFU/wound reduction vs Vehicle)VEGF Levels (Fold change vs Vehicle)
This compound0.69 (p=0.18)Increased (p=0.043)
Linezolid1.94 (p=0.04)No significant difference
This compound + Linezolid2.01 (p=0.03)Increased (p=0.038)

Experimental Protocols

Diabetic Mouse Model and Wound Creation

This protocol describes the creation of a full-thickness excisional wound in genetically diabetic mice.

Materials:

  • B6.BKS(D)-Leprdb/J (db/db) mice (5-6 months old)[11][12][13]

  • Electric clippers

  • Depilatory cream

  • Surgical scrubs (e.g., Betadine, 70% ethanol)

  • Sterile surgical instruments (forceps, scissors)

  • 7mm skin biopsy punch[13]

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., Buprenorphine)

  • Transparent film dressing (e.g., Tegaderm)

Procedure:

  • Anesthetize the mouse using an isoflurane (B1672236) chamber.

  • Administer a pre-operative dose of analgesic (0.05 mg/kg Buprenorphine, intraperitoneally).[12]

  • Shave the dorsal surface of the mouse with electric clippers.

  • Apply depilatory cream for 20-45 seconds to remove remaining hair, then rinse thoroughly with warm water.[14]

  • Allow the skin to recover for at least 24 hours before wounding.

  • On the day of surgery, re-anesthetize the mouse.

  • Disinfect the dorsal skin with surgical scrubs.

  • Create a full-thickness wound by pressing a 7mm biopsy punch onto the skin and excising the tissue with sterile scissors and forceps.[13]

  • Cover the wound with a transparent film dressing.

Preparation and Topical Administration of this compound

Materials:

Procedure:

  • Prepare the desired concentration of this compound in the vehicle. For example, a 0.1% gel.

  • Ensure the compound is fully dissolved or homogeneously suspended by vortexing.

  • For treatment, briefly remove the film dressing from the wound.

  • Topically apply a defined volume of the this compound formulation (e.g., 50 µL containing 50 µg of the compound) directly onto the wound bed daily.[8][9]

  • Re-cover the wound with a fresh sterile film dressing.

  • The control group should receive the vehicle only.

Wound Healing Assessment

Materials:

  • Digital camera with a tripod

  • Ruler for scale

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At specified time points (e.g., days 0, 3, 7, 10, 14, 21), carefully remove the dressing.

  • Place a ruler next to the wound for scale and capture a digital photograph.

  • Use image analysis software to trace the wound margin and calculate the wound area.

  • Express the wound area as a percentage of the initial wound area on day 0.

  • Replace the dressing after each measurement.

Histological Analysis

Materials:

  • 4% paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • At the end of the experiment, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

  • Fix the tissue in 4% PFA overnight at 4°C.

  • Dehydrate the tissue through an ethanol series and clear with xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin blocks into 5 µm slices using a microtome.

  • Mount the sections on glass slides.

  • Perform H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Measurement of Angiogenesis (VEGF ELISA)

Materials:

  • Wound tissue homogenates

  • Protein lysis buffer

  • BCA protein assay kit

  • Mouse VEGF ELISA kit

Procedure:

  • Excise wound tissue at a specific time point (e.g., day 10).

  • Homogenize the tissue in protein lysis buffer on ice.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration using a BCA assay.

  • Perform a VEGF ELISA on the tissue lysates according to the manufacturer's instructions.

  • Normalize VEGF levels to the total protein concentration.

Experimental Workflow Visualization

Start Start: Diabetic Mouse (db/db) Wound_Creation Full-thickness excisional wound (Day 0) Start->Wound_Creation Grouping Divide into Treatment Groups Wound_Creation->Grouping Treatment Daily Topical Treatment (this compound or Vehicle) Grouping->Treatment Monitoring Wound Area Measurement (Multiple Timepoints) Treatment->Monitoring Endpoint Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tissue Collection & Biomarker Analysis (Histology, ELISA) Endpoint->Analysis

General experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising therapeutic strategy for the treatment of diabetic wounds by selectively targeting the detrimental activity of MMP-9. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the efficacy of this compound in a preclinical diabetic mouse model. Consistent application of these methods will aid in generating robust and reproducible data for the development of novel wound healing therapies.

References

Application Note: In Situ Zymography for Assessing (R)-ND-336 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ND-336 is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the pathogenesis of various diseases, including delayed wound healing in diabetic foot ulcers.[1][2][3] This application note provides a detailed protocol for in situ zymography to visualize and quantify the inhibitory activity of this compound on MMP-9 in tissue samples. In situ zymography allows for the localization of proteolytic activity directly within the tissue context, providing valuable insights into the efficacy of MMP inhibitors in a physiologically relevant environment.[4][5]

Principle of the Assay

In situ zymography utilizes a fluorogenic substrate, dye-quenched (DQ) gelatin, which is a substrate for gelatinases like MMP-9.[6] In its native state, the fluorescence of the gelatin is quenched. Upon enzymatic cleavage by active MMP-9 within the tissue, the quenching is relieved, resulting in a fluorescent signal that can be detected by microscopy. The intensity of the fluorescence is proportional to the enzyme activity. By comparing the fluorescence in tissues treated with this compound to untreated controls, the inhibitory effect of the compound can be determined.

Quantitative Data for this compound

The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases.

EnzymeInhibition Constant (Ki)Selectivity vs. MMP-9
MMP-919 nM-
MMP-2127 nM~7-fold
MMP-14119 nM~6-fold
Other MMPs>100 µM>5000-fold

Data compiled from publicly available sources.

Experimental Protocol: In Situ Zymography for this compound Activity

This protocol is designed for the analysis of this compound activity in frozen tissue sections from a diabetic wound healing model.

Materials:

  • Fresh frozen tissue sections (10 µm thick) mounted on charged microscope slides

  • This compound solution at desired concentrations

  • DQ™ Gelatin from pig skin, fluorescein (B123965) conjugate (e.g., from a commercial supplier)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM sodium azide, pH 7.6

  • Inhibitor Control: 20 mM EDTA in Reaction Buffer

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Mounting medium with DAPI (4',6-diamidino-2-phenylindole)

  • Coverslips

  • Humidified chamber

  • Fluorescence microscope

Procedure:

  • Tissue Section Preparation:

    • Prepare 10 µm thick cryosections from fresh frozen tissue samples (e.g., diabetic wound biopsies).

    • Mount the sections on positively charged microscope slides.

    • Allow the sections to air dry for 30 minutes at room temperature.

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound in Reaction Buffer at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

    • Include a vehicle control (Reaction Buffer without this compound).

    • Cover the tissue sections with the this compound solutions or vehicle control and incubate for 30 minutes at room temperature in a humidified chamber.

  • Preparation of DQ-Gelatin Substrate:

    • Prepare a 1 mg/mL stock solution of DQ-gelatin in deionized water.

    • Immediately before use, dilute the DQ-gelatin stock solution to a final concentration of 20 µg/mL in the Reaction Buffer.

  • Enzymatic Reaction:

    • Gently remove the this compound/vehicle solution from the slides.

    • Overlay the tissue sections with the DQ-gelatin working solution.

    • For a negative control, overlay a separate section with Reaction Buffer containing 20 mM EDTA.

    • Incubate the slides in a light-protected, humidified chamber at 37°C for 2 to 4 hours. The optimal incubation time should be determined empirically for the specific tissue and experimental conditions.

  • Washing and Mounting:

    • Gently wash the slides three times with PBS for 5 minutes each to stop the reaction and remove excess substrate.

    • Mount a coverslip over the tissue sections using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy and Image Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Capture images using appropriate filters for FITC (green fluorescence from cleaved DQ-gelatin) and DAPI (blue fluorescence from nuclei).

    • Quantify the green fluorescence intensity in the area of interest using image analysis software (e.g., ImageJ). The fluorescence intensity is inversely proportional to the activity of this compound.

Signaling Pathway and Experimental Workflow

MMP-9 Signaling in Wound Healing

The following diagram illustrates the role of MMP-9 in the wound healing process and the point of intervention for this compound. In chronic wounds, inflammatory signals lead to the upregulation of MMP-9, which in turn degrades the extracellular matrix, impairing cell migration and tissue regeneration. This compound selectively inhibits MMP-9, thereby promoting a more favorable environment for healing.

MMP9_Pathway cluster_0 Inflammatory Phase cluster_1 Cellular Response cluster_2 Extracellular Matrix Degradation Inflammatory\nStimuli Inflammatory Stimuli Immune Cells Immune Cells Inflammatory\nStimuli->Immune Cells Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Immune Cells->Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β) Keratinocytes\nFibroblasts Keratinocytes Fibroblasts Pro-inflammatory\nCytokines (e.g., TNF-α, IL-1β)->Keratinocytes\nFibroblasts MMP-9\n(pro-MMP-9) MMP-9 (pro-MMP-9) Keratinocytes\nFibroblasts->MMP-9\n(pro-MMP-9) Active MMP-9 Active MMP-9 MMP-9\n(pro-MMP-9)->Active MMP-9 Activation ECM\nDegradation ECM Degradation Active MMP-9->ECM\nDegradation Impaired\nWound Healing Impaired Wound Healing ECM\nDegradation->Impaired\nWound Healing R-ND-336 R-ND-336 R-ND-336->Active MMP-9 Inhibition

Caption: MMP-9 signaling cascade in impaired wound healing and inhibition by this compound.

Experimental Workflow for In Situ Zymography

The following diagram outlines the key steps of the in situ zymography protocol for evaluating this compound activity.

Zymography_Workflow A Tissue Section Preparation (Cryosectioning) B Pre-incubation with This compound or Vehicle A->B C Addition of DQ-Gelatin Substrate B->C D Incubation (37°C, 2-4 hours) C->D E Washing and Mounting (with DAPI) D->E F Fluorescence Microscopy and Image Analysis E->F

Caption: Experimental workflow for in situ zymography of this compound activity.

References

Application Notes: (R)-ND-336 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, such as collagen and laminin. Upregulated MMP-9 activity is implicated in various pathological processes that involve cell migration, including tumor metastasis and chronic wounds.[3] In the context of diabetic foot ulcers, for instance, excessive MMP-9 activity contributes to impaired wound healing by degrading growth factors and other essential components of the ECM.[3] this compound has demonstrated efficacy in accelerating wound healing in preclinical models by selectively inhibiting MMP-9, thereby reducing inflammation and promoting angiogenesis.[4][5][6] These application notes provide a detailed protocol for utilizing this compound in in vitro cell migration assays to investigate its therapeutic potential in modulating cell motility.

Mechanism of Action

This compound functions as a slow-binding inhibitor of MMP-9, exhibiting high selectivity over other MMPs.[6][7][8] By binding to the active site of MMP-9, this compound prevents the proteolytic degradation of ECM proteins. This inhibition of ECM remodeling is a key mechanism by which this compound can impede or modulate cell migration. The signaling pathway affected by this compound in the context of cell migration is centered on the downstream consequences of MMP-9 inhibition.

MMP-9 facilitates cell migration through several mechanisms:

  • ECM Degradation: By breaking down components of the basement membrane and interstitial matrix, MMP-9 creates physical pathways for cells to move.

  • Regulation of Cell Adhesion and Signaling: MMP-9 can cleave cell adhesion molecules, such as CD44, and influence integrin signaling (e.g., αvβ3), which are crucial for cell attachment, detachment, and motility.[1][9][10]

  • Activation of Growth Factors: MMP-9 can release and activate growth factors sequestered within the ECM, which in turn can stimulate cell migration through their respective signaling pathways, such as the EGFR pathway.[11]

By inhibiting MMP-9, this compound can effectively block these processes, leading to a reduction in cell migration.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

ParameterValueTarget/ConditionReference
Ki (Inhibition Constant) 19 nMMMP-9[1][2][8]
127 nMMMP-2[1][2]
119 nMMMP-14[1][2]
8,590 nMMMP-8[7][8]
IC50 (Cytotoxicity) 143 µM-[1]
IC50 (CYP450 Inhibition) 7.9 µMCYP1A2[10]
39.0 µMCYP2C8[10]
3.1 µMCYP2C9[10]
3.5 µMCYP2C19[10]
Residence Time on MMP-9 300 minMMP-9[1][7][8]

Experimental Protocols

Two common and effective methods for assessing cell migration in vitro are the Transwell (or Boyden Chamber) assay and the Scratch (or Wound Healing) assay. The choice of assay depends on the specific research question, with the Transwell assay being more suited for studying chemotaxis and the scratch assay for collective cell migration.

Protocol 1: Transwell Cell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for fibroblasts, keratinocytes, or endothelial cells) for 24-well plates

  • Selected cell line (e.g., fibroblasts, keratinocytes, endothelial cells)

  • Cell culture medium (e.g., DMEM, EMEM) with and without fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • Chemoattractant (e.g., 10% FBS, specific growth factors like PDGF or VEGF)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, replace the growth medium with serum-free medium to starve the cells.

    • On the day of the assay, trypsinize the cells, neutralize with serum-containing medium, centrifuge, and resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant.

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.

    • To the cell suspension in the upper chamber, add various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

  • Cell Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes.

    • Stain the fixed cells by immersing the insert in staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using an inverted microscope, count the number of migrated cells in several random fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.

Protocol 2: Scratch Wound Healing Assay

This assay measures the rate of closure of a "wound" created in a confluent cell monolayer.

Materials:

  • 24-well or 12-well plates

  • Selected cell line

  • Cell culture medium with low serum (e.g., 1% FBS)

  • This compound (stock solution in DMSO)

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • PBS

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the center of the monolayer.

    • Gently wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Replace the PBS with low-serum medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Maintain a consistent final DMSO concentration across all wells.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0).

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

    • The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The change in the open area over time reflects the rate of cell migration.

Visualizations

Signaling Pathway of MMP-9 in Cell Migration and Inhibition by this compound

MMP9_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MMP9 MMP-9 ECM Extracellular Matrix (e.g., Collagen, Laminin) MMP9->ECM Degradation GF Growth Factors (sequestered) MMP9->GF Release & Activation CD44 CD44 MMP9->CD44 Cleavage CellMigration Cell Migration ECM->CellMigration Creates Path Signaling Pro-migratory Signaling GF->Signaling Integrin Integrins (e.g., αvβ3) Integrin->Signaling CD44->Signaling Signaling->CellMigration Promotes RND336 This compound RND336->MMP9 Inhibition

Caption: this compound inhibits MMP-9, blocking ECM degradation and pro-migratory signaling.

Experimental Workflow for Transwell Cell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and Starve Cells B 2. Prepare Cell Suspension (Serum-Free Medium) A->B D 4. Add Cells and this compound to Upper Chamber B->D C 3. Add Chemoattractant to Lower Chamber C->D E 5. Incubate (4-24h) D->E F 6. Remove Non-Migrated Cells E->F G 7. Fix and Stain Migrated Cells F->G H 8. Count Cells or Measure Absorbance G->H

Caption: Workflow for the Transwell cell migration assay with this compound.

References

Application Notes and Protocols: Western Blot Analysis for MMP-9 Expression Following (R)-ND-336 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the expression of Matrix Metalloproteinase-9 (MMP-9) in response to treatment with (R)-ND-336, a potent and selective MMP-9 inhibitor. This document outlines the mechanism of this compound, relevant signaling pathways, and detailed experimental protocols.

Introduction to this compound and its Effect on MMP-9

This compound is a small-molecule, mechanism-based, and slow-binding inhibitor that demonstrates high selectivity for MMP-9.[1][2][3][4][5] Its primary mechanism involves the inhibition of MMP-9's enzymatic activity, which is crucial in various pathological processes, including impaired wound healing in diabetic foot ulcers.[1][3] While this compound directly targets MMP-9 activity, its application may also indirectly influence the expression levels of the MMP-9 protein. This can occur through the modulation of inflammatory pathways that regulate MMP-9 gene transcription.

Mechanism of Action of this compound:

This compound acts as a mechanism-based inhibitor. The Glu-404 residue at the active site of MMP-9 abstracts a proton from this compound, leading to the formation of a thiolate that tightly coordinates with the zinc ion in the active site. This results in a very slow reversal of inhibition, giving it a long residence time.[1][6]

Key Experimental Data

The following table summarizes the inhibitory constants (Ki) and residence time for this compound against MMP-9 and other related MMPs, highlighting its selectivity.

Parameter MMP-9 MMP-8 MMP-2 MMP-14 Other MMPs
Ki 19 ± 3 nM[1][2]8590 ± 230 nM[1]127 nM[2]119 nM[2]>100 µM[2]
Residence Time 300 ± 1 min[1][2]<1 s[1]---
Inhibition Type Slow-binding, mechanism-based[1][3]Non-competitive[4]---

Signaling Pathways Modulated by this compound

This compound has been shown to reduce inflammation and levels of reactive oxygen species (ROS).[3][5] This anti-inflammatory effect can, in turn, downregulate signaling pathways that promote MMP-9 expression. One such critical pathway involves the transcription factor NF-κβ, which is a known inducer of MMP-9 gene expression. By mitigating inflammation, this compound may lead to a decrease in NF-κβ activation and a subsequent reduction in MMP-9 protein synthesis.

G R_ND_336 This compound Inflammation Inflammation R_ND_336->Inflammation Inhibits ROS Reactive Oxygen Species (ROS) R_ND_336->ROS Reduces NF_kB NF-κβ Activation Inflammation->NF_kB ROS->NF_kB MMP9_Gene MMP-9 Gene Transcription NF_kB->MMP9_Gene Induces MMP9_Protein MMP-9 Protein Expression MMP9_Gene->MMP9_Protein

Figure 1: Proposed signaling pathway for the indirect regulation of MMP-9 expression by this compound.

Experimental Protocol: Western Blot for MMP-9

This protocol provides a detailed methodology for assessing MMP-9 protein expression in cell lysates or tissue homogenates following treatment with this compound.

I. Sample Preparation
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a predetermined duration.

    • Optional: Include a positive control for MMP-9 induction, such as treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or tumor necrosis factor-alpha (TNF-α).[7]

  • Lysis and Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay.[7] This ensures equal loading of protein for each sample.

II. SDS-PAGE and Protein Transfer
  • Sample Preparation for Electrophoresis:

    • Mix an equal amount of protein (typically 10-25 µg) from each sample with Laemmli sample buffer.[8][9]

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.[9]

    • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9]

    • Confirm successful transfer by staining the membrane with Ponceau S.[8]

III. Immunoblotting and Detection
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for MMP-9 overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[9]

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.[8]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing (for loading control):

    • To ensure equal protein loading, the membrane can be stripped of the MMP-9 antibody and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

IV. Data Analysis
  • Densitometry:

    • Quantify the band intensity for MMP-9 and the loading control using densitometry software (e.g., ImageJ).

  • Normalization:

    • Normalize the MMP-9 band intensity to the corresponding loading control band intensity for each sample.

  • Statistical Analysis:

    • Perform statistical analysis to determine if there are significant differences in MMP-9 expression between the this compound treated groups and the control group.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting cluster_3 Data Analysis Cell_Treatment Cell_Treatment Lysis Lysis Cell_Treatment->Lysis Protein_Quantification Protein_Quantification Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Electrotransfer Electrotransfer SDS_PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Washing1 Washing1 Primary_Ab->Washing1 Secondary_Ab Secondary_Ab Washing1->Secondary_Ab Washing2 Washing2 Secondary_Ab->Washing2 Detection Detection Washing2->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization Statistics Statistics Normalization->Statistics

Figure 2: Experimental workflow for Western blot analysis of MMP-9 expression.

References

Application Notes and Protocols: Immunohistochemical Analysis of MMP-9 in Tissues Treated with (R)-ND-336

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-ND-336, a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9), and a detailed protocol for the immunohistochemical (IHC) detection of MMP-9 in tissue samples. This compound has been identified as a potent and selective slow-binding inhibitor of MMP-9, playing a crucial role in pathologies characterized by excessive extracellular matrix degradation, such as in diabetic foot ulcers.[1][2][3][4][5]

Introduction to this compound and its Effects on MMP-9

This compound is a small molecule inhibitor that demonstrates high selectivity for MMP-9.[1][5] Dysregulation of MMP-9, a zinc-dependent endopeptidase, is implicated in various physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis, primarily through its degradation of extracellular matrix components like type IV and V collagens.[6][7][8]

In the context of wound healing, particularly in diabetic models, elevated levels of active MMP-9 are considered detrimental.[1][4][9] this compound has been shown to accelerate wound healing by selectively inhibiting MMP-9 activity.[1][4][5] This inhibition mitigates inflammation and promotes angiogenesis, contributing to the restoration of the normal healing process.[1][4] Studies have indicated that topical administration of this compound can lead to a significant reduction in MMP-9 activity in vivo.[3][10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with MMPs and its effects in a diabetic mouse model of wound healing.

ParameterValueTarget/ModelReference
MMP-9 Inhibition (Ki) 19 ± 3 nMRecombinant Human MMP-9[1][2]
MMP-8 Inhibition (Ki) 8590 ± 230 nMRecombinant Human MMP-8[1]
MMP-2 Inhibition (Ki) 127 nMRecombinant Human MMP-2[2]
MMP-14 Inhibition (Ki) 119 nMRecombinant Human MMP-14[2]
MMP-9 Residence Time 300 ± 1 minRecombinant Human MMP-9[1][2]
Wound Healing Accelerated wound closure compared to vehicle and becaplerminInfected Diabetic Mouse Model[1][11]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound influences the wound healing process through the selective inhibition of MMP-9.

G cluster_0 Pathological State (e.g., Diabetic Wound) cluster_1 Therapeutic Intervention cluster_2 Restored Healing Process Inflammation Persistent Inflammation Macrophages Macrophage Infiltration Inflammation->Macrophages ROS Reactive Oxygen Species (ROS) Macrophages->ROS NFkB NF-κB Activation ROS->NFkB High_MMP9 High Active MMP-9 Levels NFkB->High_MMP9 ECM_Deg Excessive ECM Degradation High_MMP9->ECM_Deg Reduced_MMP9 Reduced MMP-9 Activity Impaired_Healing Impaired Wound Healing ECM_Deg->Impaired_Healing R_ND_336 This compound R_ND_336->Reduced_MMP9 Inhibits Reduced_Inflam Decreased Inflammation Reduced_MMP9->Reduced_Inflam Angiogenesis Increased Angiogenesis Reduced_MMP9->Angiogenesis ECM_Remodel Balanced ECM Remodeling Reduced_MMP9->ECM_Remodel Accelerated_Healing Accelerated Wound Healing Reduced_Inflam->Accelerated_Healing Angiogenesis->Accelerated_Healing ECM_Remodel->Accelerated_Healing

Caption: Mechanism of this compound in promoting wound healing.

Immunohistochemistry Protocol for MMP-9 Detection

This protocol provides a standardized method for the detection of MMP-9 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents
  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water (dH₂O)

  • Tris-buffered saline with Tween-20 (TBST)

  • Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% normal serum in PBS)

  • Primary Antibody: Anti-MMP-9 antibody

  • Secondary Antibody (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

II. Protocol Steps
  • Deparaffinization and Rehydration:

    • Heat slides at 65°C for 1 hour.

    • Wash slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse in dH₂O.

    • Wash with TBST for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Solution.

    • Heat using a steamer, water bath, or microwave according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Wash with TBST (3 x 3 minutes).

  • Immunostaining:

    • Inactivate endogenous peroxidase by incubating sections with 3% hydrogen peroxide for 10 minutes.

    • Wash with TBST (3 x 3 minutes).

    • Apply Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding.

    • Dilute the primary anti-MMP-9 antibody in Blocking Buffer to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

    • Wash with TBST (3 x 3 minutes).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash with TBST (3 x 3 minutes).

  • Detection and Counterstaining:

    • Prepare and apply the DAB substrate solution until a brown precipitate is visible (typically 2-10 minutes).

    • Rinse sections with dH₂O.

    • Counterstain with hematoxylin.

    • Rinse with dH₂O.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

III. Experimental Workflow Diagram

The following diagram outlines the key steps of the immunohistochemistry protocol.

G Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Non-specific sites) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (Anti-MMP-9) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

Caption: Immunohistochemistry workflow for MMP-9 detection.

IV. Interpretation of Results

The expression of MMP-9 can be semi-quantitatively assessed by scoring both the intensity of the staining and the percentage of positively stained cells within the tissue.[12][13] This allows for a comparison of MMP-9 protein levels between tissues treated with this compound and control groups. A reduction in the IHC score for MMP-9 in the this compound treated group would suggest that the inhibitor may not only block the enzyme's activity but could also lead to a downstream reduction in its expression or an increase in its clearance from the tissue.

Disclaimer: This protocol is a general guideline. Optimal incubation times, antibody dilutions, and antigen retrieval methods should be determined by the individual researcher for their specific experimental conditions.

References

Optimal dosage and administration of (R)-ND-336 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of (R)-ND-336 in preclinical animal studies, with a focus on its application in diabetic wound healing models. The protocols outlined below are based on established methodologies from peer-reviewed research.

Introduction to this compound

This compound is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] MMP-9 is a key enzyme implicated in the pathology of various diseases, including the impaired wound healing observed in diabetic foot ulcers.[4][5] Elevated levels of MMP-9 in diabetic wounds lead to excessive degradation of the extracellular matrix, perpetuating a chronic inflammatory state and preventing wound closure.[5][6] this compound acts as a slow-binding, mechanism-based inhibitor of MMP-9, with a long residence time, effectively reducing its detrimental enzymatic activity.[1][2] Its high selectivity for MMP-9 over other MMPs, such as the beneficial MMP-8, makes it a promising therapeutic candidate.[5][7]

Data Presentation: Efficacy of this compound in Diabetic Mouse Models

The following tables summarize the quantitative data from key animal studies investigating the efficacy of topically administered this compound in promoting wound healing in diabetic mice.

Table 1: Dose-Response of Topical this compound on Wound Healing in Infected Diabetic Mice [1][8]

Dosage (µ g/wound/day )Administration RouteAnimal ModelTreatment Duration (days)Outcome
5TopicalInfected db/db mice3Statistically significant improvement in wound closure compared to vehicle.
10TopicalInfected db/db mice3Statistically significant improvement in wound closure compared to vehicle.
25TopicalInfected db/db mice3Statistically significant improvement in wound closure compared to vehicle.

Table 2: Comparative Efficacy of Topical this compound in Diabetic Mice [3][6][9][10]

Treatment GroupDosage (µ g/wound/day )Administration RouteAnimal ModelTreatment Duration (days)Key Findings
This compound50Topicaldb/db mice14Superior wound healing compared to becaplermin.
(R,S)-ND-33650Topicaldb/db mice14Less effective than this compound.
Vehicle (water)N/ATopicaldb/db mice14Significantly slower wound healing compared to this compound.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of MMP-9 in the context of diabetic wound healing and the inhibitory action of this compound.

MMP9_Pathway cluster_upstream Upstream Triggers in Diabetic Wound cluster_signaling Intracellular Signaling cluster_mmp9 MMP-9 Regulation and Action cluster_outcome Wound Healing Outcome cluster_intervention Therapeutic Intervention Advanced Glycation End Products (AGEs) Advanced Glycation End Products (AGEs) NF-κB NF-κB Advanced Glycation End Products (AGEs)->NF-κB Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->NF-κB MMP-9 Expression (Upregulated) MMP-9 Expression (Upregulated) NF-κB->MMP-9 Expression (Upregulated) Notch1 Notch1 Notch1->MMP-9 Expression (Upregulated) Active MMP-9 Active MMP-9 MMP-9 Expression (Upregulated)->Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Impaired Wound Healing Impaired Wound Healing ECM Degradation->Impaired Wound Healing This compound This compound This compound->Active MMP-9 Inhibition Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize db/db Mice C Anesthetize Mice and Prepare Surgical Site A->C B Prepare this compound Formulations (Solution or Gel) G Daily Topical Administration of Treatment B->G D Create 8mm Full-Thickness Excisional Wound C->D E Cover Wound with Semi-occlusive Dressing D->E F Randomize Mice into Treatment Groups (Vehicle, this compound, etc.) E->F F->G H Monitor and Photograph Wounds at Set Intervals G->H Daily for study duration I Measure Wound Area and Calculate Closure Rate H->I J Optional: Histological Analysis, Biomarker Assessment I->J

References

Formulation of (R)-ND-336 for Topical Application in Research: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] Elevated MMP-9 activity is implicated in the pathophysiology of various diseases, including the impaired healing of diabetic foot ulcers.[3][4] Topical delivery of this compound to affected tissues presents a promising therapeutic strategy, maximizing local drug concentration while minimizing systemic exposure.[1] This document provides detailed application notes on this compound and protocols for its formulation into a hydrogel for research purposes, as well as methods for its characterization and preclinical evaluation.

Application Notes for this compound

Background

This compound, with the chemical name 1-[4-(4-{[(2R)-thiiran-2-yl]methanesulfonyl}phenoxy)phenyl]methanamine hydrochloride (CAS Number: 2252493-33-5), is a selective inhibitor of MMP-9.[2][5][6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. While essential for normal tissue remodeling, excessive MMP-9 activity can be detrimental, contributing to chronic inflammation and impaired wound healing.[3]

Mechanism of Action

This compound acts as a slow-binding inhibitor of MMP-9, demonstrating high selectivity over other MMPs, such as MMP-8, which can have a beneficial role in wound repair.[3] By selectively inhibiting the detrimental activity of MMP-9, this compound helps to reduce inflammation, decrease the degradation of the ECM, and promote an environment conducive to healing.[3][4] This targeted approach is particularly relevant in chronic wounds like diabetic foot ulcers, where MMP-9 levels are often elevated.[4]

Physicochemical Properties and Rationale for Topical Formulation

A key property of this compound for topical formulation is its water solubility of 4.9 mg/mL.[3] This allows for its incorporation into aqueous-based hydrogel formulations. Topical administration is the preferred clinical route for treating diabetic foot ulcers, as it allows for direct application to the wound bed, thereby maximizing the local therapeutic effect and minimizing potential systemic side effects.[3] Studies in diabetic mice have shown that topical application of this compound accelerates wound healing.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
CAS Number 2252493-33-5[2][5][6]
Molecular Formula C16H18ClNO3S2[2]
Molecular Weight 371.90 g/mol [2]
MMP-9 Inhibition (Ki) 19 nM[1]
MMP-2 Inhibition (Ki) 127 nM[1]
MMP-14 Inhibition (Ki) 119 nM[1]
Water Solubility 4.9 mg/mL[3]
In Vivo Topical Dose (mice) 50 µ g/wound/day [1]

Experimental Protocols

Preparation of a 0.1% (w/w) this compound Hydrogel Formulation

This protocol is based on a published formulation for this compound.[3]

Materials:

Equipment:

  • Analytical balance

  • Magnetic stirrer with stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Spatulas

  • Autoclave or sterile filter (0.22 µm)

Procedure:

  • Prepare the Paraben Stock Solution:

    • In a beaker, dissolve 0.1 g of methylparaben and 0.02 g of propylparaben in approximately 80 mL of sterile purified water with gentle heating and stirring until fully dissolved.

    • Allow the solution to cool to room temperature.

  • Disperse the Gelling Agent:

    • While stirring the paraben solution, slowly sprinkle 2.0 g of hydroxyethyl cellulose into the vortex to avoid clumping.

    • Continue stirring until the HEC is fully dispersed and the solution begins to thicken. This may take 30-60 minutes.

  • Incorporate this compound:

    • Accurately weigh 0.1 g of this compound.

    • In a separate small beaker, dissolve the this compound in a minimal amount of sterile purified water (e.g., 5-10 mL).

    • Slowly add the this compound solution to the HEC dispersion while continuously stirring.

  • Final Formulation:

    • Add sterile purified water to bring the total weight of the formulation to 100 g.

    • Continue stirring for another 15-20 minutes to ensure homogeneity.

    • Measure and record the final pH of the hydrogel.

    • Store the hydrogel in an airtight, light-resistant container at 2-8°C.

Physicochemical Characterization of the Hydrogel Formulation

a) Appearance and Homogeneity: Visually inspect the prepared hydrogel for clarity, color, and the presence of any aggregates or particulates. A properly formulated gel should be translucent and homogenous.

b) pH Measurement: Use a calibrated pH meter to measure the pH of the hydrogel. The pH should be within a range suitable for topical application (typically between 5.0 and 7.0).

c) Viscosity Measurement: Determine the viscosity of the hydrogel using a viscometer (e.g., Brookfield viscometer) at a controlled temperature (e.g., 25°C). This is important for assessing the spreadability and retention of the formulation on the skin.

d) Drug Content Uniformity:

  • Accurately weigh three separate 1 g samples of the hydrogel.

  • Disperse each sample in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent) to dissolve the this compound.

  • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The drug content should be within 90-110% of the target concentration (0.1% w/w).

In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from the hydrogel formulation through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate-buffered saline (PBS), pH 7.4, as the receptor solution

  • The prepared 0.1% this compound hydrogel

  • Syringes and needles for sampling

  • HPLC system for analysis

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) PBS and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose (e.g., 10 mg/cm²) of the 0.1% this compound hydrogel to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analyze the concentration of this compound in the collected samples by HPLC.

  • At the end of the study, dismount the skin, and determine the amount of this compound retained in the skin.

In Vivo Efficacy Study in a Diabetic Mouse Wound Healing Model

Objective: To assess the efficacy of the topical this compound hydrogel in promoting wound healing in a diabetic mouse model.

Model: Genetically diabetic mice (e.g., db/db mice) are commonly used.

Procedure:

  • Anesthetize the mice and create a full-thickness excisional wound on the dorsal surface using a sterile biopsy punch (e.g., 6-8 mm).

  • Divide the animals into treatment groups (e.g., vehicle control, 0.1% this compound hydrogel).

  • Apply a specified amount of the hydrogel (e.g., 50 µL, corresponding to 50 µg of this compound) to the wound bed daily.

  • Cover the wound with a semi-occlusive dressing.

  • Monitor wound closure by digital photography at regular intervals (e.g., days 0, 3, 7, 10, and 14).

  • Wound area can be quantified using image analysis software.

  • At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., measurement of MMP-9 activity).

Visualizations

G cluster_0 MMP-9 Signaling Pathway in Wound Healing Chronic Wound Chronic Wound Increased MMP-9 Increased MMP-9 Chronic Wound->Increased MMP-9 ECM Degradation ECM Degradation Increased MMP-9->ECM Degradation Reduced MMP-9 Activity Reduced MMP-9 Activity Impaired Healing Impaired Healing ECM Degradation->Impaired Healing RND336 This compound RND336->Reduced MMP-9 Activity inhibits ECM Preservation ECM Preservation Reduced MMP-9 Activity->ECM Preservation Promoted Healing Promoted Healing ECM Preservation->Promoted Healing

Caption: Signaling pathway of MMP-9 in chronic wounds and its inhibition by this compound.

G cluster_1 Topical Formulation Workflow A 1. Prepare Paraben Stock Solution B 2. Disperse Hydroxyethyl Cellulose (HEC) A->B D 4. Mix this compound Solution into HEC Gel B->D C 3. Dissolve this compound C->D E 5. Final Formulation (pH and Weight Adjustment) D->E F Characterization (pH, Viscosity, Drug Content) E->F G In Vitro & In Vivo Testing F->G

Caption: Experimental workflow for the preparation and testing of the this compound topical hydrogel.

G cluster_2 Formulation Components center_node This compound Hydrogel API This compound (Active Ingredient) center_node->API GellingAgent Hydroxyethyl Cellulose (Gelling Agent) center_node->GellingAgent Solvent Purified Water (Solvent) center_node->Solvent Preservatives Methylparaben & Propylparaben center_node->Preservatives

Caption: Logical relationship of the key components in the this compound topical hydrogel formulation.

References

Troubleshooting & Optimization

(R)-ND-336 solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of (R)-ND-336. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: What is the aqueous solubility of this compound?

A2: While specific data for this compound is not available, the related racemic mixture, (R,S)-ND-336, has a reported water solubility of 4.9 mg/mL. This can be used as an estimate for initial experimental design. The actual solubility of the (R)-enantiomer may vary.

Q3: How should I store solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted into tightly sealed vials and stored at -20°C or -80°C for long-term stability. It is recommended to use these stock solutions within one month. Avoid repeated freeze-thaw cycles to minimize degradation. For aqueous solutions, it is best to prepare them fresh for each experiment.

Q4: Is this compound stable in solution?

A4: this compound is susceptible to metabolic degradation in the presence of certain enzymes. It is primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination. Therefore, if working with systems containing liver fractions (like S9 or microsomes) or cells expressing high levels of MAO-A, degradation of this compound can be expected. The compound is stable at refrigerated temperatures (2-8°C) for at least 24 months in solid form.

Q5: What are the known metabolites of this compound?

A5: The primary metabolism of this compound proceeds through oxidative deamination by MAO-A to form an unstable aldehyde intermediate. This intermediate is then either reduced to the alcohol metabolite (M2) or oxidized to the carboxylic acid metabolite (M3). In rats, a minor pathway involving N-acetylation to form the acetamide (B32628) (M1) has also been observed.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Consider using a different co-solvent system.
Inconsistent experimental results over time. Degradation of this compound in solution.- Prepare fresh aqueous solutions of this compound for each experiment.- Avoid repeated freeze-thaw cycles of DMSO stock solutions.- If using biological matrices, consider the presence of metabolizing enzymes like MAO-A and minimize incubation times or use an appropriate inhibitor if the experimental design allows.
Difficulty dissolving this compound in a desired solvent. The solvent may not be suitable for this compound.- The parent compound of the thiirane (B1199164) class is generally soluble in non-polar organic solvents and moderately soluble in polar solvents.[1] For this compound, which has polar functional groups, a range of solvents could be tested. Start with DMSO, then consider ethanol (B145695) or methanol. Gentle warming and sonication may aid dissolution.

Data Presentation

Table 1: Solubility of (R,S)-ND-336 in Water

SolventSolubility
Water4.9 mg/mL

Note: This data is for the racemic mixture (R,S)-ND-336 and should be used as an approximation for this compound.

Table 2: Metabolic Stability of this compound

Metabolizing SystemKey Enzyme(s)Metabolic PathwayResult
Liver S9 FractionsMonoamine Oxidase A (MAO-A)Oxidative deaminationDegradation to metabolites M2 and M3.[1][2]
Liver MicrosomesCytochrome P450s-No significant metabolism observed (NADPH-independent).[1][2]

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility (Shake-Flask Method)

  • Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, methanol) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Stability in Solution

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer) at a known concentration.

  • Aliquot the solution into multiple vials.

  • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), retrieve a vial from each storage condition.

  • Analyze the concentration of the remaining this compound in each sample using a stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the stability profile under each condition.

Visualizations

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter supernatant B->C D Quantify concentration (e.g., HPLC) C->D E Calculate Solubility D->E G cluster_1 Metabolic Pathway of this compound R_ND_336 This compound MAO_A MAO-A R_ND_336->MAO_A N_Acetylation N-Acetylation (rats only) R_ND_336->N_Acetylation Aldehyde Aryl Aldehyde Intermediate (transient) MAO_A->Aldehyde Oxidative deamination Reduction Reduction Aldehyde->Reduction Oxidation Oxidation Aldehyde->Oxidation M2 Metabolite M2 (Alcohol) Reduction->M2 M3 Metabolite M3 (Carboxylic Acid) Oxidation->M3 M1 Metabolite M1 (Acetamide) N_Acetylation->M1 G cluster_2 Mechanism of Action of this compound R_ND_336 This compound MMP9 Matrix Metalloproteinase-9 (MMP-9) R_ND_336->MMP9 selectively inhibits ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation promotes Inflammation Inflammation ECM_Degradation->Inflammation contributes to Wound_Healing Impaired Wound Healing Inflammation->Wound_Healing leads to

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (R)-ND-336

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of (R)-ND-336, a potent and selective MMP-9 inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully formulate this compound for your in vitro and in vivo experiments.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon addition to aqueous buffer. The compound has very low intrinsic aqueous solubility. The buffer's pH and ionic strength may not be optimal for solubility.1. Verify Compound Integrity: Ensure the compound has not degraded. 2. pH Adjustment: Determine if this compound has ionizable groups and test its solubility at different pH values.[1][2][] 3. Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution.[1][4][5] 4. Complexation: Employ cyclodextrins to form inclusion complexes and enhance solubility.[6][7][8]
The prepared stock solution is not stable and shows precipitation over time. The compound may be degrading or the solvent system cannot maintain the supersaturated state.1. Assess Stability: Evaluate the chemical stability of this compound in the chosen solvent system. 2. Optimize Co-solvent Percentage: If using co-solvents, determine the optimal percentage that maintains solubility without causing toxicity in your experimental model. 3. Re-evaluate Formulation Strategy: Consider more robust methods like solid dispersions or nanosuspensions for long-term stability.[9][10][11]
Inconsistent results are observed in biological assays. Poor solubility can lead to variable concentrations of the active compound, affecting assay reproducibility.1. Confirm Solubilization: Ensure complete dissolution of this compound before each experiment. 2. Particle Size Analysis: If using a suspension, ensure a uniform and small particle size.[1][12] 3. Adopt a More Robust Formulation: Switch to a formulation strategy that provides consistent and reliable solubility, such as a cyclodextrin (B1172386) complex or a nanosuspension.[13][14][15]
Toxicity is observed in cell-based assays or in vivo studies. The solvent system (e.g., high concentration of DMSO) or the formulation excipients may be causing toxicity.1. Reduce Co-solvent Concentration: Titrate down the concentration of the organic co-solvent to the lowest effective level. 2. Select Biocompatible Excipients: Choose excipients with a good safety profile, such as certain cyclodextrins or lipids.[1][16][17] 3. Alternative Formulation: Explore lipid-based formulations or nanosuspensions which can be less toxic.[18][19]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about formulating this compound.

1. What is the first step I should take if I'm having trouble dissolving this compound?

The initial step is to understand the physicochemical properties of this compound. Although specific data is limited in the public domain, like many new chemical entities, it is likely a poorly soluble compound.[20] Start by attempting to dissolve a small amount in common, water-miscible organic solvents such as DMSO, ethanol, or PEG 400 to create a concentrated stock solution.[1] This stock can then be serially diluted into your aqueous experimental medium.

2. How can I improve the solubility of this compound without using high concentrations of organic solvents?

Several advanced formulation strategies can be employed:

  • pH Modification: If this compound has ionizable functional groups, adjusting the pH of the aqueous solution can significantly increase its solubility.[][21]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8][22]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can improve the dissolution rate and solubility.[9][10][11][23]

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area is increased, leading to improved dissolution velocity and saturation solubility.[13][14][15][24]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[18][19]

3. Which cyclodextrin should I choose for this compound?

The choice of cyclodextrin depends on the size and shape of the this compound molecule. The most commonly used are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their larger cavity size and improved safety profiles.[25] It is recommended to perform a screening study to determine which cyclodextrin provides the best solubility enhancement.

4. What are the critical considerations when preparing a nanosuspension of this compound?

The key to a successful nanosuspension is achieving a small and uniform particle size and ensuring the physical stability of the suspension.[14] This typically requires the use of stabilizers, such as surfactants or polymers, to prevent particle aggregation.[26] Common preparation methods include media milling and high-pressure homogenization.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and analytical balance

Method:

  • Prepare a series of aqueous solutions containing different percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20%, 50% DMSO in PBS).

  • Add an excess amount of this compound powder to each vial.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Co-solvent System (% v/v in PBS)Hypothetical Solubility of this compound (µg/mL)
0% (PBS alone)0.5
5% DMSO15
10% DMSO50
20% DMSO150
10% Ethanol35
20% PEG 40080
10% PG45
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer, flask, and freeze-dryer

Method:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the mixture for 48-72 hours at room temperature.

  • Filter the solution to remove any undissolved this compound.

  • Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) to confirm complex formation.

  • Determine the solubility of the complex in water and compare it to the intrinsic solubility of this compound.

Data Presentation:

FormulationHypothetical Aqueous Solubility (µg/mL)
This compound (uncomplexed)0.5
This compound-HP-β-CD Complex500

Visualizations

Signaling Pathway

MMP-9_Inhibition_Pathway Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 MMP-9 (Active) Pro_MMP9->Active_MMP9 Proteolytic Cleavage ECM Extracellular Matrix (e.g., Collagen) Active_MMP9->ECM Acts on Degradation ECM Degradation ECM->Degradation R_ND_336 This compound R_ND_336->Active_MMP9 Activation Activation Inhibition Inhibition Solubility_Enhancement_Workflow Start Poorly Soluble This compound Screening Initial Screening: Co-solvents (DMSO, EtOH, PEG 400) Start->Screening Decision1 Sufficient Solubility? Screening->Decision1 Advanced Advanced Formulation Strategies Decision1->Advanced No End Formulation for In Vitro / In Vivo Studies Decision1->End Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDispersion Solid Dispersion Advanced->SolidDispersion Nanosuspension Nanosuspension Advanced->Nanosuspension Characterization Characterization & Optimization Cyclodextrin->Characterization SolidDispersion->Characterization Nanosuspension->Characterization Characterization->End

References

Potential off-target effects of (R)-ND-336 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the selective MMP-9 inhibitor, (R)-ND-336, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is Matrix Metalloproteinase-9 (MMP-9). It acts as a potent and selective, slow-binding inhibitor of MMP-9 with a Ki of 19 nM.[1][2] Its mechanism of action involves the Glu-404 at the active site abstracting a proton, leading to a thiolate that coordinates with the zinc ion, resulting in tight-binding inhibition with a long residence time of approximately 300 minutes.

Q2: What is the known selectivity profile of this compound against other metalloproteinases?

A2: this compound exhibits high selectivity for MMP-9. It poorly inhibits MMP-8 (Ki = 8590 ± 230 nM), demonstrating a selectivity of approximately 450-fold over MMP-8.[3] It also shows significantly less inhibition of MMP-2 (Ki = 127 nM) and MMP-14 (Ki = 119 nM).[1] For most other MMPs, the Ki is greater than 100 μM.[1]

Q3: Has this compound been screened against other classes of proteases?

A3: Yes, the off-target activity of this compound was evaluated against a panel of 39 proteases. It was found to poorly inhibit cathepsin-L (Ki = 5.9 ± 0.01 μM) and cathepsin-B (Ki = 6.2 ± 0.01 μM).[3] These micromolar concentrations are less likely to be relevant in typical cell culture experiments where nanomolar concentrations are used to target MMP-9.

Q4: Does this compound interact with cytochrome P450 (CYP) enzymes?

A4: In vitro studies have shown that this compound can inhibit some CYP enzymes at micromolar concentrations. The IC50 values are 7.9 μM for CYP1A2, 39 μM for CYP2C8, 3.1 μM for CYP2C9, and 3.5 μM for CYP2C19.[2][3] No significant inhibition of CYP3A4, CYP3A5, or CYP2D6 was observed.[3] It's important to consider these potential interactions if your cell culture system has high metabolic activity or if you are co-administering other compounds.

Q5: Is this compound cytotoxic?

A5: this compound is considered not to be cytotoxic.[1] It has a favorable therapeutic index, with an IC50 value of 143 μM, which is significantly higher than its Ki for MMP-9.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Proteases

TargetKi (nM)Selectivity vs. MMP-9Reference
MMP-919 ± 3-[2]
MMP-88590 ± 230~452-fold[2]
MMP-2127~7-fold[1]
MMP-14119~6-fold[1]
Cathepsin-L5900 ± 10~310-fold[3]
Cathepsin-B6200 ± 10~326-fold[3]

Table 2: Inhibitory Activity of this compound against Cytochrome P450 Isoforms

CYP IsoformIC50 (µM)Reference
CYP1A27.9[2][3]
CYP2C839[2][3]
CYP2C93.1[2][3]
CYP2C193.5[2][3]
CYP3A4/A5No Inhibition[2][3]
CYP2D6No Inhibition[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype Off-target effect of this compound.1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to MMP-9 in your cells. 2. Use a Structurally Different MMP-9 Inhibitor: Compare the phenotype with another selective MMP-9 inhibitor to see if the effect is consistent. 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce MMP-9 expression and observe if the phenotype is replicated.
Cell Viability Issues Off-target toxicity at high concentrations.1. Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits MMP-9 activity without affecting cell viability. 2. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your specific cell line.
Inconsistent Results Variability in experimental conditions.1. Standardize Protocols: Ensure consistent cell density, treatment times, and reagent concentrations. 2. Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
Lack of Expected On-Target Effect Low MMP-9 expression or activity in the cell model.1. Confirm MMP-9 Expression: Use Western blot or qPCR to verify the expression of MMP-9 in your cell line. 2. Measure MMP-9 Activity: Use a gelatin zymography assay to assess the baseline activity of MMP-9.

Mandatory Visualizations

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Proinflammatory_Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Receptors Proinflammatory_Cytokines->Receptors R_ND_336 This compound MMP9_active Active MMP-9 R_ND_336->MMP9_active ECM Extracellular Matrix (e.g., Collagen) MMP9_active->ECM Degradation Cellular_Responses Cellular Responses (Migration, Invasion, Angiogenesis) MMP9_active->Cellular_Responses Pro_MMP9 Pro-MMP-9 Pro_MMP9->MMP9_active Activation ECM->Cellular_Responses Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_Gene->Pro_MMP9 Translation & Secretion

MMP-9 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Confirm_Target_Engagement 1. Confirm Target Engagement (e.g., CETSA) Target_Engaged Target Engaged? Confirm_Target_Engagement->Target_Engaged No_Target_Engagement No: Troubleshoot Experimental Conditions/Compound Integrity Target_Engaged->No_Target_Engagement No Orthogonal_Validation 2. Orthogonal Validation Target_Engaged->Orthogonal_Validation Yes Phenotype_Consistent Phenotype Consistent? Orthogonal_Validation->Phenotype_Consistent Consistent Yes: Phenotype is Likely On-Target Phenotype_Consistent->Consistent Yes Inconsistent No: Phenotype is Likely Off-Target Phenotype_Consistent->Inconsistent No Genetic_Validation 3. Genetic Validation (siRNA/CRISPR of MMP-9) Inconsistent->Genetic_Validation Phenotype_Replicated Phenotype Replicated? Genetic_Validation->Phenotype_Replicated Replicated Yes: Phenotype is On-Target Phenotype_Replicated->Replicated Yes Not_Replicated No: Phenotype is Off-Target Phenotype_Replicated->Not_Replicated No

References

Troubleshooting inconsistent results in (R)-ND-336 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-ND-336. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this selective MMP-9 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to inconsistent or unexpected results in experiments involving this compound.

1. Why am I observing variable or lower-than-expected inhibition of MMP-9 activity?

Inconsistent inhibition of Matrix Metalloproteinase-9 (MMP-9) can stem from several factors related to the compound itself, experimental setup, or assay conditions.

Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Question: Have you verified the purity and stability of your this compound stock?

    • Guidance: Impurities or degradation can significantly impact inhibitory activity. It is advisable to use a fresh, validated batch of the compound. This compound is typically supplied as a solid; ensure it is fully dissolved in an appropriate solvent as recommended by the supplier before preparing working solutions. Inadequate solubilization will lead to lower effective concentrations.

  • Slow-Binding Inhibition Kinetics:

    • Question: Are you pre-incubating this compound with the MMP-9 enzyme before initiating the reaction?

    • Guidance: this compound is a slow-binding inhibitor with a long residence time of approximately 300 minutes.[1][2] This means it takes time for the inhibitor to bind to the enzyme and exert its full effect. For in vitro enzymatic assays, pre-incubating this compound with purified MMP-9 before adding the substrate is crucial for observing maximal inhibition. The optimal pre-incubation time should be determined empirically but should be sufficient to allow for the establishment of the binding equilibrium.

  • Assay Conditions:

    • Question: Are your assay buffer conditions (pH, co-factors) optimal for both MMP-9 activity and this compound stability?

    • Guidance: MMPs are zinc-dependent endopeptidases, and their activity is sensitive to pH and the presence of co-factors like Ca2+. Ensure your assay buffer is optimized for MMP-9 activity. Furthermore, confirm that the buffer components do not interfere with the stability or activity of this compound.

  • In Vivo vs. In Vitro Discrepancies:

    • Question: Are you observing lower efficacy in a cell-based or in vivo model compared to in vitro enzymatic assays?

    • Guidance: Several factors can contribute to this discrepancy. This compound exhibits minimal systemic absorption after topical administration.[1] In cell-based assays, cellular uptake and efflux mechanisms can influence the intracellular concentration of the inhibitor. For in vivo studies, factors such as drug metabolism, tissue distribution, and bioavailability at the target site play a significant role. The metabolism of this compound can lead to metabolites with reduced or no activity against MMP-9.[3]

2. How can I be sure that the observed effects are specific to MMP-9 inhibition?

This compound is highly selective for MMP-9. However, confirming the specificity of its action in your experimental system is a critical step.

Troubleshooting Steps:

  • Selectivity Profile:

    • Question: Have you considered the selectivity profile of this compound against other metalloproteinases?

    • Guidance: this compound shows significantly lower inhibitory activity against other MMPs, such as MMP-2, MMP-8, and MMP-14.[1][4][5] Refer to the provided selectivity data to understand the potential for off-target effects.

  • Control Experiments:

    • Question: Are you including appropriate controls in your experimental design?

    • Guidance: To validate that the observed phenotype is due to MMP-9 inhibition, consider using a structurally related but inactive compound as a negative control. Additionally, employing techniques like siRNA-mediated knockdown of MMP-9 can help to mimic the effects of pharmacological inhibition and confirm the on-target activity of this compound. In wound healing models, comparing the effects of this compound to its less potent enantiomer, (S)-ND-336, can also provide evidence for target-specific action.[4]

  • Rescue Experiments:

    • Question: Can the effects of this compound be reversed by introducing active MMP-9?

    • Guidance: In some experimental setups, it may be possible to perform a rescue experiment by adding exogenous, active MMP-9 to the system after treatment with this compound. If the observed phenotype is reversed, it strongly suggests that the effect was mediated through MMP-9 inhibition.

3. I am seeing unexpected cytotoxicity in my cell-based assays. Is this related to this compound?

This compound has been reported to have a high therapeutic index, suggesting low cytotoxicity.[1] However, unexpected cell death can occur due to several experimental variables.

Troubleshooting Steps:

  • Concentration Range:

    • Question: Are you using an appropriate concentration range for your cell type?

    • Guidance: It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. The reported IC50 for cytotoxicity is 143 µM, which is significantly higher than the Ki for MMP-9 (19 nM).[1] Concentrations should be kept well below the cytotoxic threshold.

  • Solvent Toxicity:

    • Question: Have you accounted for potential toxicity from the solvent used to dissolve this compound?

    • Guidance: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic level for your cells. Always include a vehicle control (solvent only) in your experiments to assess any solvent-induced cytotoxicity.

  • Assay Duration:

    • Question: Could the duration of the experiment be contributing to cell death?

    • Guidance: Prolonged exposure to any compound, even at non-toxic concentrations, can sometimes induce cellular stress. Optimize the duration of your assay to be the minimum time required to observe the desired biological effect.

Data Presentation

Table 1: Inhibitory Potency of this compound against various Matrix Metalloproteinases

TargetKi (nM)Selectivity vs. MMP-9Reference
MMP-919-[1][4]
MMP-2127~7-fold[1]
MMP-14119~6-fold[1]
MMP-88590~450-fold[4][6]

Table 2: In Vitro Drug-Drug Interaction Profile of this compound

CYP IsoformIC50 (µM)Potential for InteractionReference
CYP1A27.9Low (unlikely to be achieved systemically after topical administration)[6]
CYP2C839.0Low (unlikely to be achieved systemically after topical administration)[6]
CYP2C93.1Low (unlikely to be achieved systemically after topical administration)[6]
CYP2C193.5Low (unlikely to be achieved systemically after topical administration)[6]
CYP3A4/A5No inhibitionNone[6]
CYP2D6No inhibitionNone[6]

Experimental Protocols

Protocol 1: In Vitro MMP-9 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against purified MMP-9.

  • Reagents and Materials:

    • Recombinant human MMP-9 (activated)

    • This compound

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • Fluorogenic MMP-9 substrate

    • DMSO (for dissolving this compound)

    • 96-well microplate (black, for fluorescence readings)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the this compound stock solution in Assay Buffer to create a range of working concentrations.

    • In a 96-well plate, add a fixed amount of activated MMP-9 to each well.

    • Add the serially diluted this compound solutions to the wells containing MMP-9. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent MMP-9 Inhibition Start Inconsistent MMP-9 Inhibition Observed Check_Compound Verify this compound Integrity & Solubility Start->Check_Compound Check_Kinetics Review Pre-incubation Time (Slow-binding inhibitor) Start->Check_Kinetics Check_Assay Assess Assay Conditions (pH, co-factors) Start->Check_Assay Check_Model Evaluate Experimental Model (In vitro vs. In vivo) Start->Check_Model Solution_Compound Use fresh, validated compound. Ensure complete solubilization. Check_Compound->Solution_Compound Solution_Kinetics Implement or optimize pre-incubation step. Check_Kinetics->Solution_Kinetics Solution_Assay Optimize buffer conditions. Check_Assay->Solution_Assay Solution_Model Consider bioavailability and metabolism. Adjust dosing strategy. Check_Model->Solution_Model

Caption: Troubleshooting workflow for inconsistent MMP-9 inhibition.

G cluster_pathway Mechanism of Action of this compound in Wound Healing MMP9 Excess Active MMP-9 (in Diabetic Foot Ulcers) Inflammation Increased Inflammation (e.g., elevated NF-κβ) MMP9->Inflammation Angiogenesis Impaired Angiogenesis (e.g., reduced VEGF) MMP9->Angiogenesis ECM_Degradation Excessive ECM Degradation MMP9->ECM_Degradation Reduced_Inflammation Reduced Inflammation MMP9->Reduced_Inflammation Increased_Angiogenesis Increased Angiogenesis MMP9->Increased_Angiogenesis Balanced_ECM Balanced ECM Remodeling MMP9->Balanced_ECM RND336 This compound RND336->MMP9 Inhibits Delayed_Healing Delayed Wound Healing Inflammation->Delayed_Healing Angiogenesis->Delayed_Healing ECM_Degradation->Delayed_Healing Restored_Healing Accelerated Wound Healing Reduced_Inflammation->Restored_Healing Increased_Angiogenesis->Restored_Healing Balanced_ECM->Restored_Healing

Caption: Signaling pathway affected by this compound in wound healing.

References

Addressing cytotoxicity of (R)-ND-336 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-ND-336. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer troubleshooting strategies for potential experimental challenges, including cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] It functions as a slow-binding inhibitor with a long residence time on the enzyme.[1][2] The primary mechanism of action involves the specific inhibition of MMP-9's enzymatic activity, which plays a critical role in tissue remodeling and inflammation.[3][4] this compound has shown promise in accelerating wound healing in diabetic foot ulcers by selectively inhibiting the detrimental effects of MMP-9 while sparing the beneficial activity of MMP-8.[3][4][5]

Q2: Is this compound cytotoxic?

Published studies indicate that this compound has a favorable safety profile with low cytotoxicity. One study reported a high therapeutic index, with an IC50 value of 143 µM, suggesting it is not cytotoxic at typical effective concentrations.[1] However, as with many small-molecule inhibitors, off-target effects and cytotoxicity can sometimes be observed at very high concentrations, in sensitive cell lines, or with prolonged exposure.[6]

Q3: What are the potential causes of unexpected cytotoxicity when using this compound?

If you observe higher-than-expected cytotoxicity in your experiments, consider the following potential causes:

  • High Concentrations: Concentrations significantly exceeding the effective dose for MMP-9 inhibition may lead to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations typically above 0.1-0.5%.[6]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to chemical treatments.

  • Compound Degradation: Improper storage or handling of the compound could lead to degradation and the formation of toxic byproducts.

  • Prolonged Exposure: Continuous exposure of cells to any compound can disrupt normal cellular functions over time.[6]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The ideal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. A dose-response experiment is recommended to identify the concentration that provides maximal MMP-9 inhibition with minimal impact on cell viability.

Troubleshooting Guide: Addressing Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed with this compound.

Issue: High levels of cell death observed after treatment with this compound.

Table 1: Troubleshooting Protocol for Unexpected Cytotoxicity

Potential Cause Suggested Action Experimental Details
Inhibitor concentration is too high Perform a dose-response curve to determine the optimal concentration.Start with a wide range of concentrations, from below the reported Ki (19 nM) to well above the IC50 for cytotoxicity (143 µM), to identify a therapeutic window.[1]
Solvent (e.g., DMSO) toxicity Run a solvent-only control.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[6]
Prolonged exposure to the inhibitor Reduce the incubation time.Determine the minimum time required to achieve the desired inhibition of MMP-9. This compound has a long residence time (300 min), so shorter exposure may be sufficient.[1]
Cell line is particularly sensitive Use a more robust cell line or optimize conditions.If possible, compare results with a less sensitive cell line. Otherwise, perform extensive optimization of concentration and exposure time.
Inhibitor has degraded or is impure Purchase from a reputable source and handle it properly.Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6]

Experimental Workflow for Assessing and Mitigating Cytotoxicity

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Confirmation A Observe Unexpected Cytotoxicity B Verify Compound Integrity and Handling A->B C Run Solvent Controls B->C D Perform Dose-Response (Viability vs. MMP-9 Inhibition) C->D If solvent is not toxic E Determine Optimal Concentration D->E F Optimize Incubation Time E->F G Validate with Multiple Viability Assays F->G H Proceed with Optimized Protocol G->H

Caption: Workflow for troubleshooting this compound cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response and Cell Viability Assessment

This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line using a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 µM to 200 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only). c. Remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay for Metabolic Activity: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • LDH Assay for Membrane Integrity: a. Before adding MTT, collect a small aliquot of the cell culture supernatant. b. Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 for cytotoxicity.

Signaling Pathways

This compound, as a selective MMP-9 inhibitor, primarily impacts pathways downstream of MMP-9 activity. MMP-9 is involved in the degradation of extracellular matrix components, which can influence cell migration, invasion, and inflammatory signaling.

R_ND_336 This compound MMP9 MMP-9 R_ND_336->MMP9 Inhibits ECM Extracellular Matrix Degradation MMP9->ECM Promotes Inflammation Inflammatory Signaling MMP9->Inflammation Contributes to Cell_Behavior Cell Migration, Invasion, Angiogenesis ECM->Cell_Behavior Leads to

Caption: this compound mechanism of action.

References

Challenges in the chemical synthesis and purification of (R)-ND-336

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis and purification of (R)-ND-336.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem 1: Low Yield of the Final Product

Potential CauseSuggested Solution
Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Ensure the reaction is maintained at the optimal temperature. For the final step of thiirane (B1199164) formation from the epoxide precursor, ensure the reaction is conducted at the specified temperature to avoid decomposition.
Side Reactions: Formation of unwanted byproducts can reduce the yield of the desired product.- Purity of Starting Materials: Use highly pure starting materials to minimize side reactions.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of thiol intermediates.
Degradation of Intermediates or Product: The thiirane ring is susceptible to opening.- pH Control: Maintain a neutral or slightly basic pH during workup and purification to prevent acid-catalyzed ring-opening of the thiirane.- Temperature Control: Avoid excessive heat during reaction and workup steps.

Problem 2: Formation of Impurities

Potential ImpurityIdentification MethodSuggested Solution
Unreacted Starting Material TLC, LC-MS- Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Oxidized Byproducts (e.g., sulfoxide, sulfone) LC-MS, NMR- Use degassed solvents and maintain an inert atmosphere.- Avoid strong oxidizing agents during the synthesis.
Diastereomers/Enantiomers Chiral HPLC- For enantioselective synthesis, ensure the chiral catalyst or reagent is of high enantiomeric excess.- For diastereomers, purification by column chromatography or recrystallization may be effective.
Ring-Opened Products LC-MS, NMR- Avoid acidic conditions during workup and purification.- Use mild reaction conditions.

Purification Troubleshooting

Problem 1: Difficulty in Separating this compound from Impurities by Column Chromatography

IssueSuggested Solution
Co-elution of Impurities - Solvent System Optimization: Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane) to improve separation.- Alternative Stationary Phase: Consider using a different stationary phase for column chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product Streaking on TLC/Column - Solvent Polarity: The polarity of the eluent may be too high, causing the compound to move too quickly. Reduce the polarity of the solvent system.- Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Problem 2: Low Recovery After Purification

Potential CauseSuggested Solution
Adsorption onto Silica Gel - The amine functionality in this compound can lead to irreversible adsorption on silica gel. Consider pre-treating the silica gel with a small amount of triethylamine (B128534) in the eluent to neutralize acidic sites.
Product Instability - As mentioned, the thiirane ring can be sensitive. Perform purification steps quickly and at low temperatures if possible.
Incomplete Elution - After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered.

Problem 3: Enantiomeric Purity Issues

IssueSuggested Solution
Incomplete Enantiomeric Separation - Chiral HPLC Method Development: Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs are often effective for this class of compounds.- Preparative Chiral Chromatography: For larger scale purification, utilize preparative chiral HPLC or Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the key challenges in the enantioselective synthesis of the thiirane ring in this compound? A1: The main challenges include achieving high enantioselectivity and preventing side reactions such as polymerization or desulfurization of the thiirane ring. The choice of a suitable chiral catalyst or auxiliary is crucial for controlling the stereochemistry.

  • Q2: Can you suggest a general synthetic route for this compound? A2: A common approach for synthesizing chiral thiiranes involves the conversion of a corresponding chiral epoxide. This can be achieved by reacting the epoxide with a sulfur source like thiourea (B124793) or potassium thiocyanate. The enantioselective synthesis of the precursor epoxide is a critical step.

  • Q3: What are common byproducts to look out for during the synthesis? A3: Common byproducts can include the corresponding alkene from desulfurization, the diol from hydrolysis of the epoxide starting material, and oligomeric materials. Oxidative degradation can also lead to sulfoxides and sulfones.

Purification

  • Q4: What is the recommended method for purifying this compound? A4: A multi-step purification process is typically required. This usually involves initial purification by flash column chromatography on silica gel, followed by preparative reverse-phase HPLC for final purification to achieve high purity (>95%).

  • Q5: What are the typical HPLC conditions for analyzing the purity of this compound? A5: Based on the analysis of its metabolites, a reverse-phase HPLC method is suitable. For example, an Atlantis T3 column with a water/acetonitrile gradient containing 0.1% formic acid can be used.[1]

  • Q6: How can I confirm the enantiomeric purity of my synthesized this compound? A6: Chiral HPLC is the standard method for determining enantiomeric excess (ee). You will need to screen various chiral columns and mobile phases to find a suitable method that resolves the (R)- and (S)-enantiomers.

Experimental Protocols

General Protocol for Final Purification by Preparative HPLC

This is a general guideline; specific conditions must be optimized for your system.

  • Column: A suitable preparative C18 column.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: A linear gradient tailored to elute the product with good separation from impurities. A typical starting point could be a 15-minute gradient from 15% B to 85% B.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV detection at a suitable wavelength (e.g., 255 nm).

  • Post-Purification: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid may need to be lyophilized to remove residual water.

Data Presentation

Table 1: Summary of Analytical HPLC Conditions for Purity Analysis

ParameterCondition
Column Atlantis T3 (3.0 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 85% A/15% B for 1.5 min, then a 7.8 min linear gradient to 15% A/85% B
Flow Rate 0.5 mL/min
Detection UV at 255 nm
This table is based on conditions used for the analysis of this compound and its metabolites.[1]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Synthesis Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes check_impurities Analyze for Impurities (LC-MS, NMR) incomplete->check_impurities No end Improved Yield extend_time->end optimize_temp->end impurities_present Significant Impurities? check_impurities->impurities_present purify_reagents Purify Starting Materials impurities_present->purify_reagents Yes inert_atmosphere Use Inert Atmosphere impurities_present->inert_atmosphere Yes check_degradation Check for Degradation (LC-MS) impurities_present->check_degradation No purify_reagents->end inert_atmosphere->end degradation_present Degradation Products? check_degradation->degradation_present mild_conditions Use Milder Conditions (pH, Temp) degradation_present->mild_conditions Yes degradation_present->end No mild_conditions->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Diagram 2: Purification Strategy for this compound

purification_strategy crude Crude this compound flash_chrom Flash Column Chromatography (Silica Gel) crude->flash_chrom purity_check1 Purity Check (TLC, LC-MS) flash_chrom->purity_check1 prep_hplc Preparative Reverse-Phase HPLC purity_check1->prep_hplc Purity < 95% chiral_hplc Enantiomeric Purity Check (Chiral HPLC) purity_check1->chiral_hplc Purity > 95% prep_hplc->chiral_hplc ee_check ee > 99%? chiral_hplc->ee_check final_product Pure this compound ee_check->final_product Yes repurify Re-purify Fractions ee_check->repurify No repurify->prep_hplc

Caption: A typical multi-step purification strategy for isolating high-purity this compound.

References

Preventing degradation of (R)-ND-336 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-ND-336, a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups and ensuring the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary degradation pathway for this compound observed in in vitro metabolic studies is oxidative deamination, mediated by monoamine oxidase-A (MAO-A).[1][2] This enzymatic reaction converts this compound into transient aldehyde intermediates, which are then further metabolized to alcohol (M2) and carboxylic acid (M3) derivatives.[1][2] This degradation is NADPH-independent, indicating that cytochrome P450 enzymes are not primarily involved.[1] It is important to note that this metabolic degradation is most relevant in experimental systems containing liver fractions (e.g., S9, microsomes) or cells expressing high levels of MAO-A.

Q2: How should I store the solid form of this compound?

A2: The solid powder of this compound should be stored at -20°C. Under these conditions, the compound is stable.

Q3: What is the recommended way to prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare high-concentration stock solutions in a suitable solvent such as DMSO. These stock solutions should then be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Q4: What solvents are compatible with this compound for in vitro experiments?

A4: this compound has a water solubility of 4.9 mg/mL. For cell-based assays, DMSO is a commonly used solvent for preparing stock solutions. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound sensitive to light or oxidation?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound potency in experiments with liver fractions (S9, microsomes). Metabolic degradation by MAO-A.Consider using a lower concentration of the liver fraction, reducing incubation time, or including a selective MAO-A inhibitor (if compatible with the experimental design) to minimize metabolic breakdown.
Inconsistent results in cell-based assays over time. Degradation of this compound in working solutions prepared in aqueous media.Prepare fresh working solutions of this compound from frozen DMSO stock aliquots for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Precipitation of this compound in aqueous buffers or cell culture media. Exceeding the aqueous solubility limit (4.9 mg/mL).Ensure that the final concentration of this compound in your aqueous experimental setup does not exceed its solubility limit. If higher concentrations are needed, consider the use of a co-solvent, but validate its compatibility with your experimental system.
Variability between experiments. Multiple freeze-thaw cycles of the stock solution.Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and concentration changes due to solvent evaporation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₈ClNO₃S₂N/A
Molecular Weight371.9 g/mol N/A
FormSolidN/A
Water Solubility4.9 mg/mLN/A

Table 2: Storage Recommendations for this compound

FormatStorage TemperatureDurationRecommendations
Solid (Powder)-20°CLong-termKeep in a tightly sealed container.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Diluted Aqueous Solution2-8°CShort-term (hours)Prepare fresh for each experiment.

Table 3: In Vitro Metabolic Profile of this compound

MetaboliteFormation PathwayKey Enzyme
M2 (Alcohol derivative)Oxidative deamination followed by reductionMAO-A
M3 (Carboxylic acid derivative)Oxidative deamination followed by oxidationMAO-A
M1 (N-acetyl derivative)N-acetylation (minor pathway, observed in rats)N-acetyltransferase

Experimental Protocols

Detailed Methodology for In Vitro MMP-9 Inhibition Assay (Fluorometric)

This protocol is adapted for the use of this compound to determine its inhibitory activity against MMP-9.

Materials:

  • Recombinant human MMP-9 (activated)

  • This compound

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 325/393 nm or as specified for the substrate)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Dilute the activated MMP-9 enzyme to the desired working concentration in ice-cold Assay Buffer.

    • Prepare the MMP-9 substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Inhibitor wells: Add 50 µL of the diluted this compound solutions to the respective wells.

    • Enzyme control wells (no inhibitor): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Blank wells (no enzyme): Add 100 µL of Assay Buffer.

    • Add 50 µL of the diluted MMP-9 enzyme solution to the inhibitor and enzyme control wells.

    • Mix gently and incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the MMP-9 substrate solution to all wells (except the blank).

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Metabolic Degradation Pathway of this compound R_ND_336 This compound Aryl_Aldehyde Aryl Aldehyde Intermediate R_ND_336->Aryl_Aldehyde Oxidative Deamination (MAO-A) M1 M1 (N-acetyl Metabolite) (minor, in rats) R_ND_336->M1 N-acetylation M2 M2 (Alcohol Metabolite) Aryl_Aldehyde->M2 Reduction M3 M3 (Carboxylic Acid Metabolite) Aryl_Aldehyde->M3 Oxidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for MMP-9 Inhibition Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare this compound Stock and Dilutions D Add Inhibitor/Control to Plate A->D B Dilute MMP-9 Enzyme E Add MMP-9 Enzyme B->E C Prepare Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Incubate at 37°C (30 min) E->F F->G H Kinetic Fluorescence Reading (30-60 min) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Calculate IC50 J->K

Caption: Workflow for MMP-9 inhibition assay.

References

Drug-drug interaction potential of (R)-ND-336 with antibiotics like linezolid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the drug-drug interaction (DDI) potential of (R)-ND-336, particularly with antibiotics like linezolid (B1675486).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is primarily metabolized through oxidative deamination by monoamine oxidase-A (MAO-A).[1][2][3] It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[1][3] In vitro studies have confirmed that this compound is not metabolized by major CYP isoforms responsible for the metabolism of most clinically used drugs, including CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5.[1]

Q2: What is the potential for drug-drug interactions between this compound and linezolid?

A2: A potential for a pharmacodynamic drug-drug interaction exists between this compound and linezolid. This is because this compound is metabolized by MAO-A, and linezolid is a weak, reversible, non-selective inhibitor of both MAO-A and MAO-B.[4][5][6] Co-administration could theoretically lead to competitive inhibition of MAO-A, potentially altering the plasma concentrations of this compound. However, a study in an infected diabetic mouse model showed that the combination of this compound and linezolid was effective in accelerating wound healing, suggesting that the interaction may not be detrimental in this context.[2]

Q3: Does this compound inhibit or induce cytochrome P450 (CYP) enzymes?

A3: In vitro studies have shown that this compound has a low potential to inhibit major CYP enzymes at clinically relevant concentrations. The IC50 values for the inhibition of key CYP isoforms are summarized in the table below. These concentrations are unlikely to be achieved in systemic circulation after topical administration.[7] There is currently no evidence to suggest that this compound is an inducer of CYP enzymes.

Q4: How might the MAO-inhibiting properties of linezolid affect the safety profile when co-administered with this compound?

A4: Linezolid's MAO inhibitory activity can lead to serotonin (B10506) syndrome when co-administered with other serotonergic drugs.[4][6][8][9] While this compound is not known to have serotonergic activity, its metabolism by MAO-A means that concurrent use with an MAO inhibitor like linezolid warrants caution. Researchers should monitor for any signs of altered drug exposure or unexpected adverse events in their experimental models.

Q5: Are there any known interactions of linezolid with drug transporters like P-glycoprotein (P-gp) that could be relevant?

A5: Some studies suggest that linezolid may be a substrate of P-glycoprotein (P-gp).[10] This means that co-administration with drugs that inhibit or induce P-gp could alter linezolid's pharmacokinetics. While the P-gp substrate potential of this compound has not been explicitly reported in the documents found, this is a potential area for further investigation when considering their combined use.

Troubleshooting Experimental Issues

Problem: Inconsistent results in in vitro CYP450 inhibition assays with this compound.

Possible Causes & Solutions:

  • Compound Solubility: this compound may have limited solubility in aqueous assay buffers.

    • Troubleshooting: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed the recommended percentage (typically <1%) to avoid solvent effects on enzyme activity. Prepare stock solutions in an appropriate solvent and perform serial dilutions carefully.

  • Microsomal Quality: The activity of human liver microsomes can vary between lots and can degrade with improper storage.

    • Troubleshooting: Use microsomes from a reputable supplier and always store them at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new lot of microsomes with known inhibitors.

  • Incubation Time: The chosen incubation time may not be in the linear range of metabolite formation.

    • Troubleshooting: Perform a preliminary experiment to determine the optimal incubation time where the reaction rate is linear for the specific CYP isoform and substrate being tested.

Problem: Difficulty in interpreting results from MAO-A metabolism studies of this compound.

Possible Causes & Solutions:

  • Enzyme Source: The source and purity of the MAO-A enzyme can impact results.

    • Troubleshooting: Use a well-characterized source of recombinant human MAO-A or human liver mitochondria. Ensure the specific activity of the enzyme preparation is known.

  • Substrate Concentration: The concentration of this compound used may be too high, leading to substrate inhibition.

    • Troubleshooting: Determine the Michaelis-Menten kinetics of this compound metabolism by MAO-A to identify the optimal substrate concentration to use in subsequent inhibition studies.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

CYP IsoformIC50 (µM)
CYP1A27.9
CYP2C839.0
CYP2C93.1
CYP2C193.5
CYP3A4/A5> 50
CYP2D6> 50

Data sourced from in vitro studies assessing the DDI potential of this compound.[7]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP isoforms.

1. Materials:

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution to create a range of concentrations.
  • In a 96-well plate, pre-incubate the human liver microsomes, phosphate buffer, and each concentration of this compound (or vehicle control) for a short period at 37°C.
  • Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
  • Incubate the plate at 37°C for a predetermined time within the linear range of metabolite formation.
  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
  • Centrifuge the plate to pellet the protein.
  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of a test compound on MAO-A activity.

1. Materials:

  • Recombinant human MAO-A enzyme
  • MAO-A substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate)
  • Test compound (this compound) and a known MAO-A inhibitor (e.g., clorgyline) as a positive control
  • Phosphate buffer (pH 7.4)
  • Detection reagent (if using a fluorometric or colorimetric assay)
  • 96-well plates (black plates for fluorescence assays)
  • Spectrophotometer or fluorometer

2. Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent.
  • Serially dilute the compounds to obtain a range of test concentrations.
  • In a 96-well plate, add the MAO-A enzyme solution and the different concentrations of the test compound or controls.
  • Pre-incubate the enzyme and inhibitors at 37°C for a specified time.
  • Initiate the reaction by adding the MAO-A substrate.
  • Incubate at 37°C for a defined period.
  • Stop the reaction (if necessary, depending on the assay format).
  • Measure the product formation using a spectrophotometer or fluorometer.
  • Calculate the percentage of MAO-A inhibition at each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.[11][12][13][14]

Protocol 3: P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol describes a method to determine if a compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.[10][15][16][17]

1. Materials:

  • Caco-2 cells
  • Transwell inserts
  • Culture medium
  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
  • Test compound (this compound)
  • Known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil)
  • LC-MS/MS for compound analysis

2. Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).
  • Verify the integrity of the cell monolayer (e.g., by measuring transepithelial electrical resistance - TEER).
  • Wash the monolayers with transport buffer.
  • Perform bidirectional transport studies:
  • Apical to Basolateral (A-B) transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
  • Basolateral to Apical (B-A) transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
  • Incubate the plates at 37°C with gentle shaking.
  • At designated time points, collect samples from the receiver compartment and replace with fresh buffer.
  • Repeat the transport studies in the presence of a P-gp inhibitor (verapamil) to confirm P-gp mediated efflux.
  • Analyze the concentration of the test compound in all samples by LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A compound is generally considered a P-gp substrate if the ER is ≥2 and is significantly reduced in the presence of a P-gp inhibitor.

Visualizations

Metabolic Pathways of this compound and Linezolid cluster_RND336 This compound Metabolism cluster_Linezolid Linezolid Action RND336 This compound Aldehyde Aryl Aldehyde Intermediate RND336->Aldehyde Oxidative Deamination MAOA Monoamine Oxidase A (MAO-A) RND336->MAOA Substrate M2 Metabolite M2 (Alcohol) Aldehyde->M2 Reduction M3 Metabolite M3 (Carboxylic Acid) Aldehyde->M3 Oxidation Linezolid Linezolid Linezolid->MAOA Inhibition

Caption: Potential interaction point of this compound and linezolid at MAO-A.

Experimental Workflow for In Vitro DDI Assessment start Start: Investigational Compound (this compound) met_id Metabolism Identification (Human Liver Microsomes/S9) start->met_id pgp_substrate P-gp Substrate Assessment (e.g., Caco-2 Assay) start->pgp_substrate cyp_inhibition CYP Inhibition Assay (IC50 Determination) met_id->cyp_inhibition mao_inhibition MAO-A Inhibition Assay met_id->mao_inhibition risk_assessment DDI Risk Assessment cyp_inhibition->risk_assessment mao_inhibition->risk_assessment pgp_substrate->risk_assessment no_interaction Low Risk of Clinically Significant DDI risk_assessment->no_interaction If IC50 >> Cmax further_studies Potential for DDI: Consider In Vivo Studies risk_assessment->further_studies If IC50 ≈ Cmax

Caption: General workflow for assessing the in vitro DDI potential.

References

Technical Support Center: (R)-ND-336 and Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytochrome P450 (CYP450) inhibition profile of (R)-ND-336.

Frequently Asked Questions (FAQs)

Q1: What is the known CYP450 inhibition profile of this compound?

A1: In vitro studies have shown that this compound inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19.[1][2][3] It does not exhibit inhibition of CYP2D6, CYP3A4, or CYP3A5.[1][2][3]

Q2: My experiment shows inhibition of CYP3A4 by this compound. What could be the reason?

A2: This is an unexpected result as published data indicates no inhibition of CYP3A4/A5 by this compound.[1][2] Potential reasons for this discrepancy could include:

  • Compound Purity: Verify the purity of your this compound sample. Impurities may have inhibitory effects on CYP3A4.

  • Experimental System: Ensure your experimental system (e.g., human liver microsomes, recombinant enzymes) is functioning correctly and has been properly validated.

  • Substrate Specificity: Confirm that the probe substrate you are using is specific for CYP3A4 and that its metabolism is not influenced by other enzymes in your system.

  • Assay Conditions: Review your assay conditions, including incubation times, protein concentration, and the concentration of this compound.

Q3: What are the implications of the CYP450 inhibition profile of this compound for in vivo studies?

A3: The potential for drug-drug interactions (DDIs) is a key consideration.[1][4][5] Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs that are substrates for those enzymes, potentially causing adverse effects.[1][5] However, it is important to consider the route of administration. For this compound, which is being developed for topical administration, systemic concentrations are not expected to reach levels high enough to cause significant CYP450 inhibition.[1][2][3]

Q4: Is this compound metabolized by CYP450 enzymes?

A4: Studies have shown that the metabolism of this compound is NADPH-independent, indicating that cytochrome P450 enzymes are not involved in its metabolism.[6][7] Further investigations confirmed that this compound was not metabolized by individually tested CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5 isoforms.[6][7]

Q5: Where can I find a detailed protocol for assessing the CYP450 inhibition of this compound?

A5: A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Summary of IC50 Values for CYP450 Isoform Inhibition by this compound

CYP IsoformIC50 (μM)Inhibition Observed
CYP1A27.9Yes
CYP2C839.0Yes
CYP2C93.1Yes
CYP2C193.5Yes
CYP2D6-No
CYP3A4/A5-No

Data sourced from in vitro studies with recombinant human CYP enzymes.[1][2]

Experimental Protocols

Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines the general procedure for determining the IC50 values of this compound against various CYP450 isoforms.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific marker substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Paclitaxel for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Bufuralol for CYP2D6, Testosterone for CYP3A4)[1][2]

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • Human liver microsomes (optional, for comparison)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare solutions of the marker substrates in the appropriate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a microplate, pre-incubate the recombinant human CYP enzyme with a series of concentrations of this compound in potassium phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the specific marker substrate and the NADPH regenerating system.

    • Include a vehicle control (without this compound) and a negative control (without NADPH).

    • Incubate at 37°C for a specified period.

  • Termination of Reaction:

    • Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[5]

  • Data Calculation:

    • Determine the rate of metabolite formation in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4][5]

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis R_ND_336 This compound Stock Preincubation Pre-incubation: Enzyme + this compound R_ND_336->Preincubation CYP_Enzymes Recombinant CYP Enzymes CYP_Enzymes->Preincubation Substrates Marker Substrates Reaction Reaction Initiation: Add Substrate + NADPH Substrates->Reaction NADPH NADPH System NADPH->Reaction Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Termination Reaction Termination Incubation->Termination LC_MS LC-MS/MS Analysis of Metabolite Termination->LC_MS Data_Analysis Data Analysis: % Inhibition vs. [Inhibitor] LC_MS->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Experimental workflow for determining the CYP450 inhibition profile of this compound.

DDI_Pathway cluster_drug Co-administered Drug cluster_inhibitor Inhibitor cluster_enzyme Metabolizing Enzyme cluster_outcome Potential Outcome Drug Drug X (Substrate of CYP2C9) CYP2C9 CYP2C9 Drug->CYP2C9 Metabolized by R_ND_336 This compound R_ND_336->CYP2C9 Inhibits Metabolism Decreased Metabolism of Drug X CYP2C9->Metabolism Leads to Concentration Increased Plasma Concentration of Drug X Metabolism->Concentration Results in ADR Potential for Adverse Drug Reactions Concentration->ADR Increases risk of

Caption: Logical pathway illustrating potential drug-drug interactions due to CYP450 inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to (R)-ND-336 and Other Selective MMP-9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-ND-336, a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), with other notable selective MMP-9 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.

Introduction to MMP-9 and Its Inhibition

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix components. Under physiological conditions, MMP-9 is involved in processes such as wound healing, bone remodeling, and immune cell migration. However, its overexpression is implicated in various pathologies, including chronic wounds, cancer metastasis, neuroinflammatory diseases, and cardiovascular disorders. This has made selective inhibition of MMP-9 a significant therapeutic target. The development of selective inhibitors is challenging due to the high structural homology among MMP family members. This guide focuses on this compound and compares it with other compounds that have demonstrated selectivity for MMP-9.

Quantitative Comparison of Small-Molecule MMP-9 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound against other selective small-molecule MMP-9 inhibitors. Data is compiled from various sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (Kᵢ) of Selective MMP-9 Inhibitors

InhibitorMMP-9 Kᵢ (nM)Other MMPs Kᵢ (nM)Selectivity (Fold) vs. Other MMPsSource(s)
This compound 19MMP-2: 127MMP-14: 119MMP-8: 8590~7x vs MMP-2~6x vs MMP-14~452x vs MMP-8[1][2]
JNJ0966 N/A (zymogen inhibitor)Not a direct inhibitor of active MMPsN/A[3]
AZD1236 4.5 (IC₅₀)MMP-12: 6.1 (IC₅₀)MMP-2 & MMP-13: >10-fold higher IC₅₀Other MMPs: >350-fold higher IC₅₀~1.4x vs MMP-12[4]

Note: JNJ0966 is an allosteric inhibitor of proMMP-9 activation, not a direct inhibitor of the active enzyme, hence a Kᵢ value is not applicable in the same context.

Table 2: In Vitro Potency (IC₅₀) of Selective MMP-9 Inhibitors

InhibitorMMP-9 IC₅₀ (nM)Source(s)
This compound --
JNJ0966 440 (proMMP-9 activation)[3]
AZD1236 4.5[4]

Comparison with Biologic MMP-9 Inhibitors

Besides small molecules, monoclonal antibodies have been developed for selective MMP-9 inhibition.

Table 3: Characteristics of Andecaliximab (GS-5745)

InhibitorTypeMechanism of ActionKey Findings from Clinical TrialsSource(s)
Andecaliximab (GS-5745) Humanized Monoclonal AntibodyBinds to and inhibits MMP-9Showed a favorable safety profile and clinical activity in combination with chemotherapy in a Phase I study for advanced pancreatic adenocarcinoma. However, a Phase III study in patients with advanced gastric cancer did not show a survival benefit. A Phase 2/3 trial for ulcerative colitis was terminated due to futility.[5]

Mechanism of Action of this compound

This compound is a mechanism-based, slow-binding inhibitor of MMP-9.[2] It forms a covalent bond with the catalytic zinc ion in the active site of MMP-9, leading to a long residence time of approximately 300 minutes.[6] This prolonged inhibition is a key feature that contributes to its efficacy. In contrast, its interaction with MMP-8 is noncompetitive with a short residence time, contributing to its high selectivity.[6]

Experimental Data and Efficacy of this compound

In preclinical studies, particularly in models of diabetic wound healing, this compound has demonstrated significant efficacy. Topical application of this compound has been shown to accelerate wound closure in diabetic mice.[6] This effect is attributed to the complete and selective inhibition of MMP-9 in the wound, which reduces inflammation and promotes angiogenesis.[2] Studies have also shown that this compound can be used in combination with antibiotics like linezolid (B1675486) to further enhance wound healing in infected diabetic ulcers.[6]

Signaling Pathways and Experimental Workflows

MMP-9 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving MMP-9. External stimuli such as growth factors and inflammatory cytokines can induce the expression and activation of MMP-9, which in turn degrades extracellular matrix proteins and modulates the activity of various signaling molecules, influencing processes like cell migration, invasion, and angiogenesis.

MMP9_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors Signaling Cascades Signaling Cascades Growth Factors->Signaling Cascades Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Signaling Cascades Transcription Factors (NF-kB, AP-1) Transcription Factors (NF-kB, AP-1) Signaling Cascades->Transcription Factors (NF-kB, AP-1) proMMP-9 Expression proMMP-9 Expression Transcription Factors (NF-kB, AP-1)->proMMP-9 Expression proMMP-9 Activation proMMP-9 Activation proMMP-9 Expression->proMMP-9 Activation Active MMP-9 Active MMP-9 proMMP-9 Activation->Active MMP-9 ECM Degradation ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Release of Growth Factors Release of Growth Factors Angiogenesis Angiogenesis Release of Growth Factors->Angiogenesis Active MMP-9->ECM Degradation Active MMP-9->Release of Growth Factors

Caption: Simplified MMP-9 signaling pathway.

Experimental Workflow for MMP-9 Inhibitor Screening

The following diagram outlines a typical workflow for screening potential MMP-9 inhibitors using a fluorometric assay.

MMP9_Inhibitor_Screening_Workflow Prepare Reagents Prepare Assay Buffer, Recombinant MMP-9, Fluorogenic Substrate, and Test Compounds Plate Setup Add Assay Buffer, MMP-9, and Test Compound/Vehicle to Microplate Wells Prepare Reagents->Plate Setup Pre-incubation Incubate to allow Inhibitor-Enzyme Interaction Plate Setup->Pre-incubation Initiate Reaction Add Fluorogenic Substrate to all wells Pre-incubation->Initiate Reaction Kinetic Measurement Measure Fluorescence Intensity over time Initiate Reaction->Kinetic Measurement Data Analysis Calculate Rate of Reaction and Percentage Inhibition Kinetic Measurement->Data Analysis IC50 Determination Determine IC50 values for active compounds Data Analysis->IC50 Determination

Caption: Workflow for MMP-9 inhibitor screening.

Detailed Experimental Protocol: Fluorometric MMP-9 Inhibition Assay

This protocol is a representative example for determining the in vitro inhibitory activity of a compound against MMP-9.

1. Materials and Reagents:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test compound stock solution (e.g., in DMSO)

  • Positive control inhibitor (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., Ex/Em = 325/393 nm)

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer. Also prepare a vehicle control (e.g., DMSO in Assay Buffer) and a positive control.

  • To each well of the 96-well plate, add 50 µL of the diluted test compound, vehicle control, or positive control.

  • Add 25 µL of diluted recombinant MMP-9 solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Prepare the MMP-9 substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

  • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

  • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

3. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-9 with a distinct mechanism of action that confers a long residence time on its target. Preclinical data, particularly in the context of diabetic wound healing, is promising. When compared to other selective MMP-9 inhibitors, this compound demonstrates a favorable profile, particularly in terms of its selectivity over MMP-8, an enzyme with beneficial roles in tissue repair. While other small molecules like AZD1236 show high potency, and allosteric inhibitors like JNJ0966 offer a novel mechanism, the clinical development of selective MMP-9 inhibitors has faced challenges, as exemplified by the trial results for Andecaliximab. The comprehensive data presented in this guide is intended to assist researchers in making informed decisions for their specific research and development needs in the pursuit of effective MMP-9-targeted therapies.

References

A Head-to-Head Comparison: (R)-ND-336 and Becaplermin in the Advancement of Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced wound care, particularly for chronic wounds such as diabetic foot ulcers (DFUs), the quest for more effective therapeutic agents is paramount. This guide provides a detailed comparison of two such agents: (R)-ND-336, a novel selective matrix metalloproteinase-9 (MMP-9) inhibitor, and becaplermin (B1179602), an established FDA-approved recombinant human platelet-derived growth factor (rhPDGF-BB). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

This compound is an emerging therapeutic agent that targets the detrimental effects of excessive MMP-9 activity in chronic wounds, a key factor in their failure to heal.[1][2][3] Preclinical studies have demonstrated its potential to accelerate wound healing in diabetic mouse models, showing superior efficacy in a direct comparison with becaplermin.[4][5] Becaplermin, the current standard of care in growth factor therapy for DFUs, promotes healing by stimulating the proliferation and migration of cells crucial for tissue repair.[6][7][8] While becaplermin has a well-documented clinical track record of improving healing rates compared to standard care alone, the preclinical evidence for this compound suggests a promising alternative that addresses a different aspect of wound pathology.[9][10][11]

Data Presentation: Efficacy in Wound Healing

The following tables summarize the quantitative data from key preclinical and clinical studies, providing a comparative view of the efficacy of this compound and becaplermin.

Table 1: Preclinical Efficacy of this compound vs. Becaplermin in a Diabetic Mouse Model
Treatment GroupDosageMean Wound Area (Day 7)Mean Wound Area (Day 10)Mean Wound Area (Day 14)Statistical Significance (vs. Vehicle)
This compound 50 µ g/wound/day Smaller than vehicleSmaller than vehicleSmaller than vehicle p < 0.05 (*), p < 0.01 ()
Becaplermin 5 µ g/wound/day No significant differenceNo significant differenceSmaller than vehicleNot specified
Vehicle N/ABaselineBaselineBaselineN/A

Data adapted from a study in uninfected db/db mice. The study noted that this compound showed superior efficacy compared to becaplermin in this model.[1][4]

Table 2: Clinical Efficacy of Becaplermin in Diabetic Foot Ulcers (Combined Analysis of Four Randomized Studies)
Treatment GroupDosageIncidence of Complete HealingTime to Complete Healing (35th percentile)Statistical Significance (vs. Placebo)
Becaplermin Gel 100 µg/g50%14.1 weeksp = 0.007
Placebo Gel N/A36%20.1 weeksN/A

This combined analysis included 922 patients with non-healing lower extremity diabetic ulcers.[9]

Experimental Protocols

Preclinical Wound Healing Model (Diabetic Mice) for this compound Efficacy Assessment

A common experimental model to assess the efficacy of topical wound healing agents in a diabetic setting involves the following steps:

  • Animal Model: Genetically diabetic mice (e.g., db/db mice) are utilized as they mimic many of the wound healing challenges observed in human diabetic patients.

  • Wound Creation: Following anesthesia, the dorsal skin is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 8 mm diameter).

  • Treatment Application: The test compound, such as this compound (e.g., 50 µ g/wound/day ) or becaplermin (e.g., 5 µ g/wound/day ), is topically applied to the wound bed. A vehicle control (e.g., water or saline) is applied to a control group of animals.

  • Dressing: The wound is often covered with a semi-occlusive dressing (e.g., Tegaderm) to protect the area and maintain a moist environment.

  • Wound Area Measurement: The wound area is traced or digitally photographed at regular intervals (e.g., days 7, 10, and 14) to monitor the rate of closure. The wound area is then quantified using image analysis software.

  • Histological Analysis: At the end of the study, tissue samples from the wound site are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and cellular infiltration.

  • Biomarker Analysis: Techniques such as in-situ zymography can be used to assess the activity of MMPs like MMP-9 within the wound tissue.[4]

Clinical Trial Design for Becaplermin in Diabetic Foot Ulcers

The efficacy of becaplermin has been established through multiple randomized, double-blind, placebo-controlled clinical trials. The general methodology is as follows:

  • Patient Population: Patients with non-healing, full-thickness, lower extremity diabetic ulcers of a minimum duration (e.g., 8 weeks) are recruited.

  • Standard of Care: All patients receive a standardized regimen of good wound care, which includes initial sharp debridement of the ulcer, maintenance of a moist wound environment with saline-soaked gauze, and pressure relief measures.

  • Randomization: Patients are randomly assigned to receive either becaplermin gel (at concentrations of 30 µg/g or 100 µg/g) or a placebo gel.

  • Treatment Application: The assigned gel is applied once daily to the ulcer until complete healing is achieved or for a maximum duration (e.g., 20 weeks).

  • Primary Endpoint: The primary measure of efficacy is the incidence of complete wound closure, defined as 100% re-epithelialization.

  • Secondary Endpoint: A key secondary endpoint is the time to achieve complete wound closure.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study and a follow-up period.

Mechanism of Action and Signaling Pathways

The therapeutic approaches of this compound and becaplermin are distinct, targeting different aspects of the wound healing cascade.

This compound: Selective Inhibition of MMP-9

In chronic diabetic wounds, the levels of matrix metalloproteinase-9 (MMP-9) are often elevated.[2] This overactivity of MMP-9 is detrimental as it leads to the excessive degradation of extracellular matrix (ECM) components, growth factors, and their receptors, thereby impairing the healing process. This compound is a potent and selective inhibitor of MMP-9.[12] By inhibiting MMP-9, this compound is thought to restore the balance of the wound microenvironment, allowing for proper tissue remodeling and repair.[1][3] This mechanism also involves mitigating inflammation and promoting angiogenesis.[1][13]

G cluster_0 Detrimental Effects of Excess MMP-9 in Chronic Wounds cluster_1 Mechanism of this compound Excess MMP-9 Excess MMP-9 ECM Degradation ECM Degradation Excess MMP-9->ECM Degradation Growth Factor Degradation Growth Factor Degradation Excess MMP-9->Growth Factor Degradation Impaired Healing Impaired Healing ECM Degradation->Impaired Healing Growth Factor Degradation->Impaired Healing This compound This compound This compound->Excess MMP-9 Inhibits Inhibition of MMP-9 Inhibition of MMP-9 This compound->Inhibition of MMP-9 Restored ECM Restored ECM Inhibition of MMP-9->Restored ECM Increased Angiogenesis Increased Angiogenesis Inhibition of MMP-9->Increased Angiogenesis Reduced Inflammation Reduced Inflammation Inhibition of MMP-9->Reduced Inflammation Accelerated Healing Accelerated Healing Restored ECM->Accelerated Healing Increased Angiogenesis->Accelerated Healing Reduced Inflammation->Accelerated Healing

Mechanism of this compound in wound healing.
Becaplermin: A Recombinant Growth Factor

Becaplermin is a recombinant form of human platelet-derived growth factor-BB (PDGF-BB), a potent mitogen and chemoattractant for cells of mesenchymal origin, such as fibroblasts and smooth muscle cells.[14][15] Its mechanism of action involves binding to the platelet-derived growth factor receptor (PDGFR) on the cell surface. This binding event triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling.[14][16] Key pathways activated include the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, migration, and survival.[16] Ultimately, this leads to the promotion of granulation tissue formation and re-epithelialization.[17]

G Becaplermin (PDGF-BB) Becaplermin (PDGF-BB) PDGF Receptor PDGF Receptor Becaplermin (PDGF-BB)->PDGF Receptor Binds to Receptor Dimerization & Autophosphorylation Receptor Dimerization & Autophosphorylation PDGF Receptor->Receptor Dimerization & Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Receptor Dimerization & Autophosphorylation->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Receptor Dimerization & Autophosphorylation->Ras/MAPK Pathway Cell Proliferation & Migration Cell Proliferation & Migration PI3K/Akt Pathway->Cell Proliferation & Migration Ras/MAPK Pathway->Cell Proliferation & Migration Angiogenesis Angiogenesis Cell Proliferation & Migration->Angiogenesis Granulation Tissue Formation Granulation Tissue Formation Cell Proliferation & Migration->Granulation Tissue Formation Wound Healing Wound Healing Angiogenesis->Wound Healing Granulation Tissue Formation->Wound Healing

Becaplermin signaling pathway in wound healing.

Experimental Workflow: Preclinical Comparison

The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of this compound and becaplermin.

G cluster_0 Study Setup cluster_1 Treatment Groups cluster_2 Data Collection & Analysis Diabetic Mouse Model (db/db) Diabetic Mouse Model (db/db) Wound Creation (8mm punch biopsy) Wound Creation (8mm punch biopsy) Diabetic Mouse Model (db/db)->Wound Creation (8mm punch biopsy) Randomization into Treatment Groups Randomization into Treatment Groups Wound Creation (8mm punch biopsy)->Randomization into Treatment Groups This compound This compound Randomization into Treatment Groups->this compound Becaplermin Becaplermin Randomization into Treatment Groups->Becaplermin Vehicle Control Vehicle Control Randomization into Treatment Groups->Vehicle Control Daily Topical Application Daily Topical Application This compound->Daily Topical Application Becaplermin->Daily Topical Application Vehicle Control->Daily Topical Application Wound Area Measurement (Days 7, 10, 14) Wound Area Measurement (Days 7, 10, 14) Daily Topical Application->Wound Area Measurement (Days 7, 10, 14) Histological Analysis Histological Analysis Wound Area Measurement (Days 7, 10, 14)->Histological Analysis Biomarker Analysis (MMP-9 activity) Biomarker Analysis (MMP-9 activity) Histological Analysis->Biomarker Analysis (MMP-9 activity) Statistical Analysis Statistical Analysis Biomarker Analysis (MMP-9 activity)->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

Preclinical experimental workflow.

Conclusion

Becaplermin has been a valuable tool in the treatment of diabetic foot ulcers, with extensive clinical data supporting its efficacy in promoting wound closure. It acts by augmenting the natural proliferative phase of healing. This compound, on the other hand, represents a novel and targeted approach, addressing the pathological excess of MMP-9 that characterizes many chronic wounds. The preclinical data for this compound is compelling, suggesting it may offer a more effective solution by correcting a specific enzymatic imbalance that impedes healing. Future clinical trials will be crucial to determine if the preclinical superiority of this compound translates to improved outcomes in human patients. For drug development professionals, the distinct mechanisms of these two agents highlight the potential for both targeted enzyme inhibition and growth factor stimulation as viable and potentially complementary strategies in the ongoing effort to improve chronic wound care.

References

A Head-to-Head Comparison of (R)-ND-336 and Prinomastat for MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-9 (MMP-9) is a critical enzyme involved in the degradation of the extracellular matrix, playing a pivotal role in various physiological and pathological processes, including wound healing, inflammation, and cancer metastasis. Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of research. This guide provides an objective comparison of two MMP-9 inhibitors, (R)-ND-336 and prinomastat (B1684670), focusing on their performance, supported by experimental data.

Executive Summary

This compound emerges as a highly selective and potent inhibitor of MMP-9 with a slow-binding mechanism, showing promise in preclinical models of diabetic wound healing. In contrast, prinomastat is a broad-spectrum MMP inhibitor that, despite reaching Phase III clinical trials for cancer, was ultimately discontinued (B1498344) due to a lack of efficacy and notable side effects. For research applications demanding specific MMP-9 inhibition with minimal off-target effects, this compound appears to be the more suitable candidate. Prinomastat, however, may serve as a tool compound for studies requiring broad MMP inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory activities of this compound and prinomastat against MMP-9 and other matrix metalloproteinases. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Table 1: Inhibitory Potency (Ki) Against MMPs

CompoundMMP-9 KiOther MMPs KiSelectivity for MMP-9
This compound 19 nM[1]MMP-2: 127 nM[1]MMP-14: 119 nM[1]MMP-8: 8590 nM[2]Highly selective for MMP-9 over MMP-8 (~450-fold)[2]
Prinomastat 0.26 nM[3]MMP-1: 8.3 nM[4]MMP-2: 0.05 nM[3]MMP-3: 0.3 nM[3]MMP-13: 0.03 nM[3]Broad-spectrum inhibitor

Table 2: Half-Maximal Inhibitory Concentration (IC50) Against MMPs

CompoundMMP-9 IC50Other MMPs IC50
This compound Not explicitly found, but a favorable therapeutic index (IC50/Ki for MMP-9) ratio of 7530 suggests low cytotoxicity[1]Not available
Prinomastat 5.0 nM[3]MMP-1: 79 nM[3]MMP-3: 6.3 nM[3]

Mechanism of Action

This compound is a potent and selective, slow-binding, mechanism-based inhibitor of MMP-9[2]. It exhibits a long residence time of 300 minutes, meaning it remains bound to the MMP-9 active site for an extended period, contributing to its sustained inhibitory effect[1]. This slow-binding nature and high selectivity are advantageous for therapeutic applications where sustained and specific inhibition of MMP-9 is desired.

Prinomastat is a broad-spectrum, orally active metalloproteinase inhibitor[3]. Its mechanism involves the chelation of the zinc ion in the active site of MMPs, a common mechanism for hydroxamate-based inhibitors. Its broad activity profile, while potentially beneficial for targeting multiple MMPs in diseases like cancer, can also lead to off-target effects and associated toxicities.

Experimental Protocols

Fluorometric MMP-9 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against MMP-9 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-9

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitors (this compound or prinomastat) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add the diluted inhibitors. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

  • Add the recombinant MMP-9 enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • For determining the inhibition constant (Ki), especially for tight-binding inhibitors, the Morrison equation is often used to fit the data[5].

Gelatin Zymography for MMP-9 Activity

This technique is used to detect and quantify MMP-9 activity in biological samples.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL)

  • Non-reducing sample buffer

  • Triton X-100 washing buffer

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare protein samples (e.g., cell culture supernatant, tissue lysates) and mix with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-denaturing conditions.

  • After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzyme to renature.

  • Incubate the gel in an incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMPs.

  • Stain the gel with Coomassie Brilliant Blue, which stains the undigested gelatin.

  • Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.

  • The intensity of the clear bands, corresponding to the molecular weight of MMP-9 (pro- and active forms), can be quantified using densitometry.

Mandatory Visualizations

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP9->ECM Degraded_ECM Degraded ECM ECM->Degraded_ECM Degradation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription Ribosome Ribosome MMP9_mRNA->Ribosome Ribosome->Pro_MMP9 Translation & Secretion R_ND_336 This compound R_ND_336->Active_MMP9 Prinomastat Prinomastat Prinomastat->Active_MMP9

Caption: MMP-9 signaling pathway and points of inhibition by this compound and Prinomastat.

Experimental_Workflow Start Start: Inhibitor Screening Primary_Screening Primary Screening (High-Throughput Fluorometric Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Against other MMPs) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Ki determination, binding kinetics) Selectivity_Profiling->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays (e.g., Gelatin Zymography, Invasion Assays) Mechanism_of_Action->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Experimental workflow for the screening and validation of MMP-9 inhibitors.

In Vivo and Clinical Data

This compound

Preclinical studies have demonstrated the efficacy of this compound in animal models. In diabetic mice, topical application of this compound has been shown to accelerate wound healing[6][7][8]. This effect is attributed to the selective inhibition of MMP-9, which is often overexpressed in chronic wounds and impairs the healing process. The compound has shown minimal systemic absorption after topical administration in mice, suggesting a favorable safety profile for localized treatment[1].

Prinomastat

Prinomastat underwent extensive clinical evaluation as an anti-cancer agent. Phase I studies established a tolerable dose and characterized its pharmacokinetic profile[9][10]. However, Phase III clinical trials in patients with non-small cell lung cancer and hormone-refractory prostate cancer were discontinued. The trials failed to demonstrate a survival benefit when prinomastat was added to standard chemotherapy[11]. Furthermore, long-term administration was associated with musculoskeletal pain and stiffness[12].

Conclusion

In the context of MMP-9 inhibition for research and therapeutic development, this compound and prinomastat represent two distinct classes of inhibitors. This compound is a modern, highly selective inhibitor with a well-defined mechanism of action and promising preclinical data in a specific therapeutic area. Its selectivity makes it a valuable tool for dissecting the specific roles of MMP-9 in various biological processes. Prinomastat, a broad-spectrum inhibitor from an earlier generation of MMP inhibitors, serves as a cautionary tale in drug development, highlighting the challenges of targeting the MMP family and the importance of selectivity to minimize side effects and achieve clinical efficacy. For researchers focused on the specific functions of MMP-9, this compound is the superior choice.

References

(R)-ND-336: A Comparative Analysis of its Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of (R)-ND-336 against its primary target, Matrix Metalloproteinase-9 (MMP-9), and other metalloproteinases. The data presented is compiled from publicly available experimental results to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

This compound is a potent, selective, and slow-binding inhibitor of MMP-9. Its mechanism of action and high selectivity make it a person of interest for therapeutic applications where the inhibition of MMP-9 is desirable, such as in the treatment of diabetic foot ulcers.

Comparative Inhibitory Activity of this compound

The selectivity of this compound has been evaluated against a panel of metalloproteinases. The following table summarizes the inhibition constants (Kᵢ) of this compound for various MMPs and other proteases. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

Target MetalloproteinaseInhibition Constant (Kᵢ)Selectivity vs. MMP-9Reference
MMP-9 19 nM -
MMP-88590 ± 230 nM~452-fold
MMP-2127 nM~7-fold
MMP-14119 nM~6-fold
Other MMPs>100 µM>5200-fold
Cathepsin-L5.9 ± 0.01 µM~310-fold
Cathepsin-B6.2 ± 0.01 µM~326-fold

(R,S)-ND-336, the racemic mixture, has reported Kᵢ values of 150 nM for MMP-9 and 7700 nM for MMP-8, resulting in a selectivity of approximately 50-fold for MMP-9.

The data clearly demonstrates the high selectivity of this compound for MMP-9. It is approximately 452-fold more selective for MMP-9 than for MMP-8. This high selectivity is attributed to its mechanism as a slow-binding inhibitor with a long residence time of 300 minutes on MMP-9, compared to a residence time of seconds on MMP-8. While it shows some activity against MMP-2 and MMP-14, it is significantly less potent against these and other tested MMPs. Furthermore, off-target screening against 39 other proteases revealed only weak inhibition of Cathepsin-L and Cathepsin-B at micromolar concentrations.

Signaling Pathways and Experimental Workflow

To visually represent the selectivity of this compound and the general workflow for its evaluation, the following diagrams are provided.

Logical Diagram of this compound Selectivity cluster_MMPs Matrix Metalloproteinases (MMPs) cluster_Other Other Proteases MMP9 MMP-9 MMP8 MMP-8 MMP2 MMP-2 MMP14 MMP-14 Other_MMPs Other MMPs Cathepsin_L Cathepsin-L Cathepsin_B Cathepsin-B R_ND_336 This compound R_ND_336->MMP9 Potent Inhibition (Ki = 19 nM) Long Residence Time R_ND_336->MMP8 Poor Inhibition (Ki = 8590 nM) Short Residence Time R_ND_336->MMP2 Moderate Inhibition (Ki = 127 nM) R_ND_336->MMP14 Moderate Inhibition (Ki = 119 nM) R_ND_336->Other_MMPs Very Poor Inhibition (Ki > 100 µM) R_ND_336->Cathepsin_L Weak Inhibition (Ki = 5.9 µM) R_ND_336->Cathepsin_B Weak Inhibition (Ki = 6.2 µM)

Caption: Selectivity profile of this compound for MMP-9 over other metalloproteinases.

Experimental Workflow for MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and This compound dilutions Plate_Setup Add Enzyme, this compound/ Controls to 96-well plate Reagent_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add Fluorogenic Substrate to initiate reaction Incubation->Reaction_Start Measurement Measure Fluorescence kinetically (e.g., Ex/Em = 325/393 nm) Reaction_Start->Measurement Analysis Calculate initial rates and determine IC50/Ki values Measurement->Analysis

Caption: General workflow for determining the inhibitory activity of this compound.

Experimental Protocols

The following is a representative protocol for determining the inhibition constant (Kᵢ) of a test compound like this compound

(R)-ND-336: A Highly Specific MMP-9 Inhibitor for Targeted Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the inhibitor (R)-ND-336 demonstrates its exceptional specificity for matrix metalloproteinase-9 (MMP-9) over other closely related MMPs, particularly MMP-2 and MMP-8. This high degree of selectivity, supported by robust enzymatic assays, positions this compound as a promising candidate for therapeutic strategies targeting MMP-9-driven pathologies, such as diabetic foot ulcers.[1][2][3]

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound against MMP-9, MMP-2, and MMP-8 was quantified by determining the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

The experimental data, summarized in the table below, clearly illustrates the superior potency of this compound against MMP-9.

Matrix Metalloproteinase (MMP)Inhibition Constant (Kᵢ)Selectivity Ratio (vs. MMP-9)
MMP-9 19 ± 3 nM [1][4]1
MMP-2127 nM[2]~6.7
MMP-88590 ± 230 nM[1][4]~452

The data reveals that this compound is approximately 452 times more selective for MMP-9 than for MMP-8.[5] This exquisite selectivity is a critical attribute, as MMP-8 is known to have a beneficial role in wound healing, and its inhibition could be detrimental.[1] The compound also shows a notable, albeit less pronounced, selectivity over the closely related gelatinase, MMP-2.

Furthermore, studies have shown that this compound acts as a slow-binding inhibitor of MMP-9, with a long residence time of 300 ± 1 minute.[1][4][6] In contrast, it functions as a noncompetitive inhibitor of MMP-8 with a very short residence time, on the order of seconds.[1][4] This prolonged interaction with MMP-9 further enhances its therapeutic potential by ensuring sustained target engagement.

Visualizing Inhibitor Specificity

The following diagram illustrates the significant difference in the inhibitory potency of this compound against the three MMPs, highlighting its strong preference for MMP-9.

cluster_Inhibitor This compound cluster_MMPs Target MMPs Inhibitor This compound MMP9 MMP-9 Inhibitor->MMP9 High Affinity (Ki = 19 nM) MMP2 MMP-2 Inhibitor->MMP2 Moderate Affinity (Ki = 127 nM) MMP8 MMP-8 Inhibitor->MMP8 Low Affinity (Ki = 8590 nM)

Caption: Affinity of this compound for MMPs.

Experimental Protocols

The determination of the inhibition constants (Kᵢ) for this compound against MMP-9, MMP-2, and MMP-8 is typically performed using a fluorometric enzymatic assay. The general protocol for such an assay is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MMP-9, MMP-2, and MMP-8, and from this, calculate the inhibition constant (Kᵢ).

Materials:

  • Recombinant human MMP-9, MMP-2, and MMP-8 enzymes

  • This compound inhibitor of varying concentrations

  • Fluorogenic MMP substrate (e.g., DQ-gelatin for MMP-9 and MMP-2, DQ-collagen for MMP-8)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired inhibitor concentrations.

    • Dilute the recombinant MMP enzymes and the fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the diluted this compound solutions to the test wells.

    • Add an equivalent volume of assay buffer (or solvent control) to the control wells (no inhibitor).

    • Add the diluted MMP enzyme solution to all wells except the blank wells (which contain only buffer and substrate).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the quenched substrate by the MMP results in a detectable fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Kₘ).

The following diagram outlines the workflow for determining the inhibitory specificity of this compound.

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Incubate MMP enzyme with This compound dilutions A->D B Prepare solutions of MMP-9, MMP-2, MMP-8 B->D C Prepare fluorogenic substrate solution E Add substrate to initiate reaction C->E D->E F Measure fluorescence kinetics E->F G Calculate initial reaction rates F->G H Determine IC50 values from dose-response curves G->H I Calculate Ki values using Cheng-Prusoff equation H->I J Compare Ki values to determine specificity I->J

Caption: Workflow for MMP inhibitor specificity assay.

References

(R)-ND-336: A Comparative Analysis of a Selective MMP-9 Inhibitor for Diabetic Foot Ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-ND-336 Performance and Reproducibility in Preclinical Studies.

This compound is a small molecule inhibitor that has demonstrated significant promise in preclinical studies for the treatment of diabetic foot ulcers (DFUs) by selectively targeting matrix metalloproteinase-9 (MMP-9). Elevated levels of active MMP-9 in chronic wounds are associated with the degradation of the extracellular matrix, leading to impaired healing. This compound has been shown to accelerate wound closure in diabetic animal models, positioning it as a potential therapeutic agent. This guide provides a comprehensive comparison of this compound with alternative treatments and discusses the current state of the reproducibility of these findings.

Performance Comparison of MMP-9 Inhibitors and Other DFU Treatments

The efficacy of this compound has been primarily evaluated against its enantiomer, its racemic mixture, a precursor compound, and the current FDA-approved standard of care, becaplermin.

Compound/TreatmentTarget/Mechanism of ActionKey Efficacy Findings in Preclinical DFU Models
This compound Selective MMP-9 Inhibitor Accelerates wound healing more effectively than becaplermin, (S)-ND-336, and (R,S)-ND-336.[1] Achieves complete inhibition of MMP-9 activity in vivo. [1][2]
(S)-ND-336Selective MMP-9 Inhibitor (less potent enantiomer)Less efficacious than this compound, resulting in only partial inhibition of MMP-9.[1]
(R,S)-ND-336Racemic mixture of ND-336More efficacious than vehicle but less so than the pure (R)-enantiomer.[1]
ND-322Precursor to ND-336, selective MMP-9 inhibitorAccelerates wound healing but is less effective than (R,S)-ND-336.[3][4]
BecaplerminRecombinant human platelet-derived growth factor (PDGF)The only FDA-approved drug for DFUs. It shows modest efficacy and indirectly and incompletely reduces MMP-9 activity.[2][3]
LinezolidAntibioticIn infected wound models, combination with this compound showed further acceleration of healing compared to either agent alone.[5]
Andecaliximab (GS-5745)Monoclonal antibody inhibitor of MMP-9Inhibits MMP-9 activity and has been evaluated in phase I clinical trials for other indications, but not yet in published DFU studies.[2][6]

Reproducibility of Published Findings

A critical aspect of preclinical drug development is the independent validation of key findings. To date, the majority of the published research on this compound originates from a single, highly collaborative research group. While the data presented in these studies are extensive and internally consistent, there is a notable lack of independent replication by unaffiliated research groups. This is not uncommon for a therapeutic candidate in the IND-enabling phase of development.[7][8][9] The progression of this compound to human clinical trials will be a crucial step in the broader validation of its therapeutic potential.[8]

Experimental Protocols

In Vivo Diabetic Wound Healing Model

A common experimental model involves the use of diabetic mice (e.g., db/db mice). A full-thickness excisional wound is created on the dorsal side of the animal. The test compounds, such as this compound formulated in a gel, are applied topically to the wound bed. The rate of wound closure is monitored over time by measuring the wound area. Histological analysis is often performed at the end of the study to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[10][11]

In Situ Zymography

To visualize and semi-quantify MMP activity directly within tissue sections, in situ zymography is employed. Unfixed frozen wound tissue sections are incubated with a fluorogenic MMP substrate (e.g., DQ-gelatin for MMP-2 and MMP-9, or DQ-collagen for collagenases like MMP-8). Areas of enzymatic activity are visualized by fluorescence microscopy, where the intensity of the signal corresponds to the level of MMP activity. This technique has been used to demonstrate the selective inhibition of MMP-9 by this compound, while sparing MMP-8 activity.[3][4]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of MMP-9 in Diabetic Wound Impairment

Elevated glucose in diabetic conditions leads to the formation of advanced glycation end products (AGEs), which, along with increased reactive oxygen species (ROS), trigger inflammatory signaling pathways. This results in the upregulation of MMP-9, which degrades the extracellular matrix and impairs the wound healing process.

MMP-9 Signaling Pathway in Diabetic Wound Impairment AGEs AGEs Inflammatory Cells Inflammatory Cells AGEs->Inflammatory Cells ROS ROS ROS->Inflammatory Cells NF-kB Pathway NF-kB Pathway Inflammatory Cells->NF-kB Pathway MMP-9 Upregulation MMP-9 Upregulation NF-kB Pathway->MMP-9 Upregulation ECM Degradation ECM Degradation MMP-9 Upregulation->ECM Degradation Impaired Wound Healing Impaired Wound Healing ECM Degradation->Impaired Wound Healing R_ND_336 This compound R_ND_336->MMP-9 Upregulation inhibits High Glucose High Glucose High Glucose->ROS

Caption: Upregulation of MMP-9 in diabetic wounds leading to impaired healing.

This compound Experimental Workflow for Preclinical Efficacy Testing

The preclinical evaluation of this compound typically follows a standardized workflow from initial compound application to final tissue analysis.

Experimental Workflow for this compound start Diabetic Mouse Model (e.g., db/db mice) wound Creation of Full-Thickness Excisional Wound start->wound treatment Topical Application (this compound, Vehicle, Comparator) wound->treatment monitoring Wound Area Measurement (e.g., Days 3, 7, 10, 14) treatment->monitoring endpoint Endpoint (e.g., Day 14) monitoring->endpoint analysis Tissue Harvesting and Analysis endpoint->analysis histo Histology (H&E Staining) - Re-epithelialization - Granulation Tissue analysis->histo zymo In Situ Zymography - MMP-9 Activity - MMP-8 Activity analysis->zymo Logical Relationship of Selectivity and Efficacy MMP9 MMP-9 (Detrimental) Reduced_Degradation Reduced ECM Degradation MMP8 MMP-8 (Beneficial) Normal_Remodeling Normal Tissue Remodeling R_ND_336 This compound Inhibition Selective Inhibition R_ND_336->Inhibition Sparing Activity Spared R_ND_336->Sparing Inhibition->MMP9 targets Sparing->MMP8 Healing Accelerated Wound Healing Reduced_Degradation->Healing Normal_Remodeling->Healing

References

The Evolving Landscape of MMP-9 Inhibition: A Clinical Trial Review

Author: BenchChem Technical Support Team. Date: December 2025

The quest for effective Matrix Metalloproteinase-9 (MMP-9) inhibitors has seen a dramatic evolution, moving from broad-spectrum agents fraught with tolerability issues to highly selective molecules with refined safety profiles. Despite the strong preclinical rationale for targeting MMP-9 in a host of diseases including cancer, inflammatory conditions, and chronic obstructive pulmonary disease (COPD), clinical success has remained elusive.[1][2] This guide compares the clinical trial performance of key MMP-9 inhibitors, presenting available data, outlining experimental approaches, and exploring the strategic shifts that continue to shape this therapeutic area.

From Broad Strokes to Targeted Strikes: A Comparison of Key Inhibitors

The clinical journey of MMP inhibitors can be broadly divided into two eras: the early broad-spectrum inhibitors and the later, more selective agents. Initial enthusiasm was tempered by the failure of first-generation drugs, largely due to a lack of specificity which led to significant side effects, most notably musculoskeletal syndrome (MSS).[3][4] This experience prompted the development of a new wave of highly selective inhibitors designed to avoid the off-target effects that plagued their predecessors.[3][5]

The table below summarizes the clinical trial landscape for prominent MMP inhibitors, highlighting the shift from broad-spectrum small molecules to selective antibodies and targeted small molecules.

InhibitorType/ClassTarget Indication(s)Highest Trial PhaseKey Findings & Status
Batimastat (B1663600) (BB-94) Broad-Spectrum (Hydroxamate Peptidomimetic)Cancer (Malignant Ascites, Pleural Effusions)Phase I/IIShowed some local activity and was well-tolerated via intrapleural/intraperitoneal administration.[6][7] Development suspended due to poor solubility and low oral bioavailability.[4]
Marimastat (B1683930) Broad-Spectrum (Hydroxamate Peptidomimetic)Cancer (Pancreatic, Breast, Lung)Phase IIIFailed to demonstrate a survival benefit in metastatic breast cancer and pancreatic cancer (when added to gemcitabine).[8][9] Dose-limiting musculoskeletal toxicity was a major issue.[8][10]
Andecaliximab (GS-5745) Selective (Monoclonal Antibody)Gastric Cancer, Ulcerative Colitis (UC), Crohn's, RAPhase IIIPhase I showed promising activity in gastric cancer with chemotherapy (ORR 50%).[11] However, the subsequent Phase III trial did not show a survival benefit.[12] Phase 2/3 in UC was terminated for futility.[13][14]
AZD1236 Selective (Oral Small Molecule; MMP-9/12)Chronic Obstructive Pulmonary Disease (COPD)Phase IIaGenerally well-tolerated over 6 weeks in patients with moderate-to-severe COPD.[15][16] However, it demonstrated no clinical efficacy on lung function or patient-reported outcomes.[15]
JNJ0966 Highly Selective (Allosteric Small Molecule)Preclinical - Multiple Sclerosis modelPreclinicalRepresents a novel approach by allosterically inhibiting the activation of the MMP-9 zymogen, not the active enzyme.[5][17] Showed efficacy in a mouse EAE model.[5]

Visualizing the Biological and Clinical Pathway

To better understand the context of these clinical trials, the following diagrams illustrate the MMP-9 signaling pathway, a generalized workflow for an enzyme inhibitor clinical trial, and the comparative landscape of the inhibitors discussed.

MMP-9 Signaling Pathway

MMP-9 expression and activity are triggered by various extracellular signals, leading to the degradation of the extracellular matrix (ECM) and the activation of signaling molecules. This cascade promotes key pathological processes such as cell migration, invasion, and angiogenesis.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_mmp9 MMP-9 Activity cluster_effects Downstream Effects Cytokines Proinflammatory Cytokines (TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors GFs Growth Factors (TGF-β, VEGF) GFs->Receptors Cascades Signaling Cascades (NF-κB, MAPK/ERK, PI3K/AKT) Receptors->Cascades TFs Transcription Factors (NF-κB, AP-1, SP1) Cascades->TFs MMP9_Gene MMP-9 Gene Transcription TFs->MMP9_Gene ProMMP9 Pro-MMP-9 (Zymogen) MMP9_Gene->ProMMP9 Translation & Secretion ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation ECM ECM Degradation (e.g., Collagen) ActiveMMP9->ECM SignalMolecules Release/Activation of Signaling Molecules ActiveMMP9->SignalMolecules Pathology Cell Migration, Invasion, Angiogenesis, Inflammation ECM->Pathology SignalMolecules->Pathology

Caption: The MMP-9 signaling cascade from extracellular triggers to pathological outcomes.

Generalized Clinical Trial Workflow for an MMP-9 Inhibitor

The development of an MMP-9 inhibitor follows a structured path from preclinical research through three phases of human clinical trials, each with specific objectives.

Clinical_Trial_Workflow Preclinical Preclinical (In vitro & Animal Models) - Target Validation - Initial Safety & Efficacy Phase1 Phase I (Healthy Volunteers/Patients) - Safety & Tolerability - Pharmacokinetics (PK) - Dose Ranging Preclinical->Phase1 Phase2 Phase II (Patients) - Efficacy in Target Disease - Further Safety Evaluation - Optimal Dose Confirmation Phase1->Phase2 Phase3 Phase III (Large Patient Groups) - Confirm Efficacy vs. Standard - Monitor Adverse Events - Pivotal Trial for Approval Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval

Caption: A typical phased workflow for the clinical development of an enzyme inhibitor.

Comparative Landscape of MMP-9 Inhibitors

This diagram illustrates the relationships between different classes of MMP-9 inhibitors, their clinical status, and key outcomes that influenced their development trajectory.

Inhibitor_Comparison Inhibitors MMP-9 Inhibitors BroadSpectrum Broad-Spectrum Inhibitors Inhibitors->BroadSpectrum Selective Selective Inhibitors Inhibitors->Selective Batimastat Batimastat BroadSpectrum->Batimastat Marimastat Marimastat BroadSpectrum->Marimastat Andecaliximab Andecaliximab (GS-5745) Selective->Andecaliximab AZD1236 AZD1236 Selective->AZD1236 PoorPK Poor Pharmacokinetics (Solubility/Bioavailability) Batimastat->PoorPK Toxicity Dose-Limiting Toxicity (Musculoskeletal Syndrome) Marimastat->Toxicity LackEfficacy Lack of Clinical Efficacy in Phase III / Futility Marimastat->LackEfficacy Andecaliximab->LackEfficacy GoodSafety Improved Safety Profile (Well-Tolerated) Andecaliximab->GoodSafety AZD1236->LackEfficacy AZD1236->GoodSafety

Caption: Logical relationships between MMP-9 inhibitor classes, specific drugs, and key clinical outcomes.

Experimental Protocols in Key Clinical Trials

Detailed experimental protocols for clinical trials are extensive and proprietary. However, published results provide insight into the core methodologies used to evaluate these inhibitors.

Marimastat in Metastatic Breast Cancer (ECOG E2196)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8]

  • Patient Population: 179 patients with metastatic breast cancer who had a response or stable disease after 6-8 cycles of first-line chemotherapy.[8]

  • Intervention: Patients were randomly assigned to receive oral marimastat (10 mg twice daily) or a matching placebo.[8]

  • Primary Endpoint: Progression-Free Survival (PFS).[8]

  • Key Assessments: Patients were evaluated for disease progression every 3 months. A significant focus was placed on monitoring for musculoskeletal toxicity (MST), a known side effect.[8]

AZD1236 in Moderate-to-Severe COPD
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase IIa "signal-searching" study.[15][16]

  • Patient Population: 74 patients aged ≥40 years with stable moderate-to-severe COPD.[16]

  • Intervention: Following a 2-week run-in, patients received oral AZD1236 (75 mg twice daily) or a matching placebo for 6 weeks, in addition to their standard background medications.[16]

  • Primary Endpoints: Safety and tolerability were the primary objectives.[16] Efficacy endpoints were exploratory and included changes in biomarkers of inflammation (e.g., sputum cell count) and tissue degradation (e.g., urinary desmosine).[15]

  • Key Assessments: Spirometry, 6-minute walk test (6MWT), BODE index, Clinical COPD Questionnaire (CCQ), and monitoring of adverse events.[16]

Andecaliximab in Ulcerative Colitis
  • Study Design: A randomized, double-blind, placebo-controlled, combined Phase 2/3 trial.[14]

  • Patient Population: Patients with moderately to severely active ulcerative colitis.[13]

  • Intervention: Patients were randomized (1:1:1) to receive subcutaneous injections of placebo, 150 mg andecaliximab every 2 weeks, or 150 mg andecaliximab weekly.[14]

  • Primary Endpoint: The primary endpoint for the 8-week induction phase was clinical remission, defined by a composite of endoscopic, rectal bleeding, and stool frequency scores.[14][18]

  • Key Assessments: The trial included a planned interim analysis of unblinded data by a Data Monitoring Committee after the first 150 patients completed the 8-week induction period, which ultimately led to the study's termination.[13]

Conclusion and Future Directions

The clinical development history of MMP-9 inhibitors serves as a crucial lesson in drug development, emphasizing that preclinical promise requires validation through rigorously designed trials. The initial failures of broad-spectrum inhibitors like marimastat, primarily due to dose-limiting toxicities, correctly shifted the field's focus towards enhancing selectivity.[3]

However, the subsequent trials of highly selective agents such as the monoclonal antibody andecaliximab and the small molecule AZD1236 have shown that selectivity alone does not guarantee clinical efficacy.[14] While these newer agents demonstrated much-improved safety profiles, they failed to meet primary efficacy endpoints in large, well-controlled studies.[13][19] This suggests that the role of MMP-9 in these complex human diseases may be more nuanced than initially understood from preclinical models, or that the timing and patient population for intervention are critical variables yet to be optimized.

Future research is now focused on novel mechanisms of inhibition, such as allosteric inhibitors that prevent zymogen activation, which could offer an even higher degree of selectivity.[5][17] As our understanding of MMP-9 biology deepens, the development of successful inhibitors will likely depend on smarter trial designs, better patient stratification, and potentially combination therapies that target multiple nodes of a disease pathway. For now, despite a long and challenging journey, the pursuit of a clinically approved MMP-9 inhibitor continues, driven by the significant unmet need in the diseases it aims to treat.[1][20]

References

A Comparative Analysis of (R)-ND-336 and Novel MMP-9 Inhibitory Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule MMP-9 inhibitor, (R)-ND-336, and emerging novel monoclonal antibodies targeting matrix metalloproteinase-9 (MMP-9). The content is structured to offer a clear overview of their respective biochemical properties, mechanisms of action, and available performance data, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix (ECM) remodeling. Its dysregulation is implicated in a range of pathologies, including chronic wounds, inflammatory diseases, and cancer metastasis. Consequently, the development of selective MMP-9 inhibitors is a significant focus of therapeutic research. This guide benchmarks this compound, a promising small molecule inhibitor, against a new class of MMP-9 inhibitory monoclonal antibodies, providing a quantitative and qualitative comparison to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and selected novel MMP-9 inhibitory antibodies.

InhibitorTypeTarget(s)Ki (MMP-9)IC50 (MMP-9)SelectivityResidence Time (MMP-9)
This compound Small Molecule (Thiirane)MMP-9, MMP-2, MMP-1419 nM[1]143 µM (cytotoxicity)[1]~450-fold vs MMP-8300 min
Andecaliximab (GS-5745) Monoclonal AntibodyMMP-9Not Reported~0.3 nM (gelatin cleavage)[2]High vs other MMPsNot Reported
REGA-3G12 Monoclonal AntibodyMMP-9Not Reported265 nM (fluorometric assay)[3]High vs MMP-2Not Reported
AB0041 Monoclonal AntibodyHuman and Rat MMP-9Not Reported0.34 nM (gelatin cleavage)[2]Does not bind mouse MMP-9Not Reported
AB0046 Monoclonal AntibodyMouse MMP-9Not Reported0.26 nM (gelatin cleavage)[2]Does not bind human or rat MMP-9Not Reported
CALY-001 Monoclonal AntibodyActive MMP-9Not ReportedNot ReportedSelective for active MMP-9[4][5][6]Not Reported

Note: Direct comparison of Ki values is challenging as they are not consistently reported for all antibodies. IC50 values are dependent on assay conditions.

Mechanism of Action

** this compound:** This small molecule acts as a slow-binding, mechanism-based inhibitor of MMP-9. It belongs to the thiirane (B1199164) class of inhibitors and its mechanism involves the Glu-404 at the active site abstracting a proton, leading to a thiolate that coordinates with the zinc ion, resulting in tight binding and a long residence time.[1][7]

Novel MMP-9 Inhibitory Antibodies:

  • Andecaliximab (GS-5745): This humanized monoclonal antibody is an allosteric inhibitor. It binds to a site on MMP-9 distant from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[8] This mechanism contributes to its high selectivity.

  • REGA-3G12: This murine monoclonal antibody selectively binds to the catalytic domain of MMP-9 but not to the fibronectin or zinc-binding domains.[9] Its inhibitory effect is achieved without directly interacting with the catalytic zinc ion.

  • AB0041 and AB0046: These antibodies demonstrate noncompetitive inhibition of MMP-9.[2]

  • CALY-001: This fully human therapeutic antibody uniquely binds to and neutralizes the active form of MMP-9, which may prevent its elimination by binding to the more abundant pro-enzyme form.[4][6]

Experimental Protocols

Detailed methodologies for the characterization of these inhibitors are crucial for comparative evaluation. Below are outlines of key experimental protocols.

MMP-9 Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency (IC50) of a compound is through a fluorometric activity assay.

  • Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., DQ-gelatin or a FRET-based peptide), assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2), and the inhibitor compound.

  • Procedure:

    • Recombinant MMP-9 is pre-incubated with varying concentrations of the inhibitor for a specified period to allow for binding.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-9, is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki) and Residence Time

For slow-binding inhibitors like this compound, progress curve analysis is used to determine the Ki and the association (kon) and dissociation (koff) rate constants. The residence time is calculated as 1/koff.

Gelatin Zymography

This technique is used to detect and quantify gelatinolytic activity of MMPs.

  • Sample Preparation: Protein samples (e.g., cell culture supernatants, tissue extracts) are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by the separated MMPs.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzymatic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-9 and a typical experimental workflow for inhibitor screening.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptor Receptor Tyrosine Kinase or GPCR Growth_Factors->Receptor Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->Receptor Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Active_MMP9->Growth_Factors Release of bioactive molecules ECM Extracellular Matrix (Collagen, etc.) Active_MMP9->ECM Degradation Degraded_ECM Degraded ECM PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK NF_kB NF-κB Pathway Receptor->NF_kB Transcription_Factors Transcription Factors (AP-1, NF-κB) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors NF_kB->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene Transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription MMP9_mRNA->Pro_MMP9 Translation & Secretion

MMP-9 Signaling Pathway

Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Library Inhibitor Library (this compound or Antibodies) Pre_incubation Pre-incubation: MMP-9 + Inhibitor Inhibitor_Library->Pre_incubation Recombinant_MMP9 Recombinant Active MMP-9 Recombinant_MMP9->Pre_incubation Substrate Fluorogenic Substrate Reaction_Initiation Add Substrate & Initiate Reaction Substrate->Reaction_Initiation Pre_incubation->Reaction_Initiation Fluorescence_Measurement Kinetic Fluorescence Measurement Reaction_Initiation->Fluorescence_Measurement Data_Processing Calculate Reaction Rates Fluorescence_Measurement->Data_Processing Dose_Response_Curve Generate Dose-Response Curve Data_Processing->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Inhibitor Screening Workflow

Preclinical and Clinical Development Status

This compound: This small molecule inhibitor has shown efficacy in preclinical models of diabetic wound healing.[7] It is currently undergoing Investigational New Drug (IND)-enabling studies to support its advancement into human clinical trials for the treatment of diabetic foot ulcers.[10][11][12][13]

Andecaliximab (GS-5745): This antibody has been evaluated in several clinical trials for various indications, including gastric cancer and ulcerative colitis.[2][14][15][16][17] While it showed some encouraging clinical activity in combination with chemotherapy for gastric cancer, a Phase 2/3 study in ulcerative colitis was terminated due to lack of efficacy.[2][14][15][16]

REGA-3G12: This antibody has been characterized in preclinical studies and has demonstrated selectivity for MMP-9.[9][18][19]

Conclusion

This compound and novel MMP-9 inhibitory antibodies represent two distinct and promising therapeutic strategies for targeting MMP-9. This compound offers the advantages of a small molecule, including potential for oral bioavailability and tissue penetration, coupled with a long residence time on its target. The inhibitory antibodies, on the other hand, provide exquisite specificity and potentially longer half-lives in circulation. The choice between these modalities will depend on the specific therapeutic application, desired pharmacokinetic profile, and the nuanced role of MMP-9 in the target disease pathology. This guide provides a foundational comparison to inform further research and development in this active area of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of (R)-ND-336: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding (R)-ND-336: Key Chemical Data

This compound is identified as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] Its primary application is in research, particularly concerning diabetic foot ulcers.[1] The following table summarizes key quantitative data available for this compound.

PropertyValueSource
CAS Number2252493-33-5[1]
MMP-9 Ki19 nM[1][2][3]
MMP-2 Ki127 nM[1]
MMP-14 Ki119 nM[1]
Cytotoxicity IC50143 µM[1]

Standard Operating Procedure for Disposal

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural steps, based on general principles of hazardous waste management, should be followed. These steps are designed to minimize risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial. This compound waste should be categorized and collected at the point of generation.

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Container Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The primary hazards associated with the compound (in the absence of specific data, treat as a potentially harmful chemical)

  • The accumulation start date

Step 4: Storage

Store waste containers in a designated satellite accumulation area. This area should be:

  • Secure and accessible only to authorized personnel.

  • Away from general laboratory traffic.

  • Equipped with secondary containment to prevent spills.

Step 5: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. EHS will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Solid and Liquid Waste A->B C Use Designated, Labeled Containers B->C D Store in Satellite Accumulation Area C->D E Ensure Secondary Containment D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can handle this compound responsibly, ensuring a safe working environment and minimizing environmental impact. Always consult with your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Logistical Information for Handling (R)-ND-336

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ND-336 is identified as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9) and is utilized in research settings, particularly in studies related to diabetic wound healing.[1][2] As a bioactive small molecule, it is imperative to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling novel research chemicals with unknown toxicity and potent biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Assessment

Given that this compound is a potent enzyme inhibitor, it should be treated as potentially hazardous.[2] Direct contact, inhalation, or ingestion should be avoided. The health effects of acute or chronic exposure have not been thoroughly investigated. Therefore, precautionary measures are essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[3][4]Nitrile gloves (double-gloving recommended).Laboratory coat.[3][4]Recommended to perform in a chemical fume hood or ventilated balance enclosure. If not feasible, an N95 respirator should be used.
Solution Preparation Safety goggles or a face shield if there is a splash hazard.[3]Nitrile gloves.Laboratory coat.Chemical fume hood.[5]
In-vitro/In-vivo Experiments Safety glasses with side shields or safety goggles.Nitrile gloves.Laboratory coat.Work in a well-ventilated area. Use a biosafety cabinet for cell culture work.
Waste Disposal Safety goggles.Nitrile gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational and Disposal Plans

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure you have read and understood the general safety guidelines for research chemicals.[3][4][6]

  • Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[5]

  • Wear appropriate PPE as detailed in the table above.

  • Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.[5]

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

  • Label the container clearly with the chemical name, concentration, date, and your initials.[6]

3. Administration in Experiments:

  • When adding this compound solutions to cell cultures or administering to animal models, wear appropriate PPE to prevent skin contact or splashes.

  • Handle all sharps (needles, syringes) with extreme care and dispose of them in a designated sharps container immediately after use.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]

  • Solid Waste: Collect any solid this compound waste, contaminated weighing papers, and used PPE (gloves, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.[7]

  • Sharps Waste: All needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for pickup and disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. For large spills, contact your institution's EHS department immediately.[6]

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start: Obtain this compound prep Step 1: Preparation - Review Safety Procedures - Don PPE start->prep end End: Experiment Complete weigh Step 2: Weighing (in Fume Hood) prep->weigh Proceed with caution dissolve Step 3: Dissolution (in Fume Hood) weigh->dissolve experiment Step 4: Experimental Use dissolve->experiment decontaminate Step 5: Decontamination - Clean workspace - Doff PPE experiment->decontaminate waste_collection Step 6: Waste Segregation decontaminate->waste_collection solid_waste Solid Waste (Contaminated PPE, etc.) waste_collection->solid_waste liquid_waste Liquid Waste (Unused solutions) waste_collection->liquid_waste sharps_waste Sharps Waste waste_collection->sharps_waste disposal Step 7: Final Disposal (Contact EHS) solid_waste->disposal liquid_waste->disposal sharps_waste->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.